molecular formula C23H36O7 B1207561 Pravastatin CAS No. 81093-37-0

Pravastatin

Número de catálogo: B1207561
Número CAS: 81093-37-0
Peso molecular: 424.5 g/mol
Clave InChI: TUZYXOIXSAXUGO-PZAWKZKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pravastatin is a carboxylic ester resulting from the formal condensation of (S)-2-methylbutyric acid with the hydroxy group adjacent to the ring junction of (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid. Derived from microbial transformation of mevastatin, this compound is a reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). The sodium salt is used for lowering cholesterol and preventing cardiovascular disease. It is one of the lower potency statins, but has the advantage of fewer side effects compared with lovastatin and simvastatin. It has a role as a metabolite, an anticholesteremic drug, a xenobiotic and an environmental contaminant. It is a 3-hydroxy carboxylic acid, a hydroxy monocarboxylic acid, a carboxylic ester, a secondary alcohol, a carbobicyclic compound and a statin (semi-synthetic). It is functionally related to a (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid and a (S)-2-methylbutyric acid. It is a conjugate acid of a this compound(1-).
This compound is the 6-alpha-hydroxy acid form of [mevastatin]. This compound was firstly approved in 1991 becoming the second available statin in the United States. It was the first statin administered as the active form and not as a prodrug. This drug was developed by Sankyo Co. Ltd.;  however, the first approved this compound product was developed by Bristol Myers Squibb and FDA approved in 1991. this compound is made through a fermentation process in which [mevastatin] is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group.
This compound is a HMG-CoA Reductase Inhibitor. The mechanism of action of this compound is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
This compound is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury.
This compound has been reported in Penicillium citrinum and Aspergillus sclerotiorum with data available.
This compound is a synthetic lipid-lowering agent. This compound competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This compound lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 10 approved and 38 investigational indications.
An antilipemic fungal metabolite isolated from cultures of Nocardia autotrophica. It acts as a competitive inhibitor of HMG CoA reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES).
See also: Lovastatin (related);  this compound Sodium (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZYXOIXSAXUGO-PZAWKZKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81131-70-6 (hydrochloride salt)
Record name Pravastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023498
Record name Pravastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pravastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

>600 ºC at 760 mmHg
Record name Pravastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

2.42e-01 g/L
Record name Pravastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pravastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81093-37-0
Record name Pravastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81093-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pravastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pravastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pravastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXO2KT9N0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pravastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pravastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

326 °C
Record name Pravastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pravastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pravastatin

Executive Summary

This compound, a semi-synthetic statin, represents a significant milestone in the pharmacological management of hypercholesterolemia and the prevention of cardiovascular disease. Its discovery by researchers at Sankyo Pharma Inc. emerged from the investigation of mevastatin (B1676542) (compactin), the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Unlike its lipophilic predecessors, this compound's unique hydrophilic nature confers a high degree of hepatoselectivity, minimizing systemic side effects.[3] Its development involved pioneering a two-step fermentation biotransformation process and was validated through large-scale, landmark clinical trials that unequivocally demonstrated its efficacy in reducing cardiovascular morbidity and mortality.[4][5][6] This document provides a comprehensive technical overview of the discovery, biochemical profile, mechanism of action, production methodologies, and pivotal clinical evaluation of this compound.

Discovery and Historical Context

The journey to this compound began with the systematic search for microbial inhibitors of cholesterol biosynthesis. In the 1970s, Japanese biochemist Akira Endo, working at Sankyo, screened thousands of fungal broths, leading to the landmark discovery of mevastatin (also known as compactin or ML-236B) from the fungus Penicillium citrinum.[7][8][9] Mevastatin was the first potent, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.

During the metabolic investigation of mevastatin, researchers at Sankyo made a serendipitous discovery. They identified a urinary metabolite in dogs that was subsequently found to be a potent HMG-CoA reductase inhibitor itself.[2] This metabolite, initially coded as CS-514, was the hydrophilic 6'-hydroxy acid form of mevastatin and was later named this compound.[10] The key discovery was that this hydroxylation was achieved through microbial biotransformation.[4][10]

This compound was patented in 1980, launched in Japan in 1989, and received FDA approval in the United States in 1991 under the brand name Pravachol, marketed by Bristol-Myers Squibb.[1][7][8] It was the second statin to reach the market, following lovastatin (B1675250).[2]

Biochemical Profile and Production

This compound (C23H36O7) is structurally a hexahydronaphthalene (B12109599) derivative and a semi-synthetic analogue of mevastatin.[10] A key distinguishing feature is its hydrophilicity, which is attributed to the polar 6-alpha-hydroxy group.[3][11] This property results in selective uptake into hepatocytes, the primary site of cholesterol synthesis, thereby minimizing exposure and potential side effects in non-hepatic tissues.[3] Unlike lovastatin and simvastatin, which are administered as inactive lactone prodrugs, this compound is administered in its active open hydroxy-acid form.[10][12]

Production Methodology: Two-Step Fermentation

The industrial production of this compound historically relies on a two-step fermentation and biotransformation process.[4][13][14]

  • Step 1: Mevastatin (Compactin) Fermentation: The fungus Penicillium citrinum is cultivated in a large-scale submerged fermentation process to produce mevastatin.[4][14]

  • Step 2: Microbial Hydroxylation: The produced mevastatin is then used as a substrate in a second fermentation with the bacterium Streptomyces carbophilus. This microorganism contains a specific cytochrome P450 enzyme that stereoselectively hydroxylates mevastatin at the C-6 position to yield this compound.[10][13][14]

More recently, metabolic engineering has enabled the development of a single-step fermentation process by introducing the hydroxylation capability into a compactin-producing fungus like Penicillium chrysogenum.[13]

G cluster_0 Step 1: Mevastatin Production cluster_1 Step 2: Biotransformation A Penicillium citrinum Culture B Submerged Fermentation (Nutrient Medium) A->B C Mevastatin (Compactin) B->C E Second Fermentation C->E Substrate D Streptomyces carbophilus Culture D->E G This compound E->G Stereoselective Hydroxylation F Cytochrome P450 Enzyme F->E

This compound Two-Step Fermentation Workflow

Mechanism of Action

This compound exerts its lipid-lowering effects by targeting the endogenous cholesterol biosynthesis pathway.[1][15]

  • HMG-CoA Reductase Inhibition: Cholesterol synthesis in the liver is a multi-step process, with the conversion of HMG-CoA to mevalonate (B85504) being the rate-limiting step.[16] This reaction is catalyzed by the enzyme HMG-CoA reductase. This compound acts as a reversible, competitive inhibitor of this enzyme, effectively blocking the production of mevalonate and all subsequent downstream products, including cholesterol.[1][16]

  • Upregulation of LDL Receptors: The resulting decrease in intracellular cholesterol concentration in hepatocytes triggers a compensatory mechanism. The cell increases the synthesis and surface expression of LDL receptors.[16]

  • Enhanced LDL-C Clearance: These upregulated LDL receptors bind to circulating low-density lipoprotein cholesterol (LDL-C) particles, facilitating their endocytosis and catabolism.[1] This enhanced clearance of LDL-C from the bloodstream is the primary mechanism by which this compound lowers plasma LDL-C levels.[16]

G cluster_0 Cholesterol Biosynthesis Pathway (Hepatocyte) cluster_1 Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol Multiple Steps LDL_Receptors Upregulation of LDL Receptors Cholesterol->LDL_Receptors triggers This compound This compound This compound->Mevalonate Inhibition LDL_Clearance Increased Clearance of Plasma LDL-C LDL_Receptors->LDL_Clearance Plasma_LDL Reduced Plasma LDL-C LDL_Clearance->Plasma_LDL

This compound's Mechanism of Action

Key Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This in vitro assay is fundamental for screening and characterizing HMG-CoA reductase inhibitors. It measures the rate of NADPH oxidation, which is coupled to the reduction of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm is monitored over time.[17][18]

Materials & Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[17]

  • Enzyme: Recombinant human HMG-CoA reductase (catalytic domain).

  • Substrate: HMG-CoA solution.

  • Cofactor: NADPH solution.

  • Positive Control: this compound solution.

  • Test Compound: Inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: UV-transparent 96-well microplate and a microplate reader capable of kinetic measurements at 340 nm, thermostated to 37°C.

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds, this compound (positive control), and solvent (vehicle control) into separate wells of the microplate.[17]

  • Enzyme Preparation: Prepare a working solution of HMG-CoA reductase in pre-warmed (37°C) assay buffer.

  • Pre-incubation: Add 50 µL of the enzyme solution to each well. Incubate the plate for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.[17]

  • Reaction Initiation: Prepare a reaction mixture containing HMG-CoA and NADPH in pre-warmed assay buffer. To initiate the reaction, dispense 50 µL of this mixture into each well.

  • Kinetic Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes.[17]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis A Plate Compounds & Controls (1 µL in 96-well plate) D Add Enzyme to Wells (50 µL) B Prepare HMG-CoA Reductase (in 37°C Assay Buffer) C Prepare HMG-CoA/NADPH Mix (in 37°C Assay Buffer) F Initiate Reaction (Add HMG-CoA/NADPH Mix, 50 µL) E Pre-incubate (15 min at 37°C) D->E E->F G Kinetic Measurement (Read A340 nm for 10-20 min) F->G H Calculate Reaction Rate (ΔA340/min) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

HMG-CoA Reductase Inhibition Assay Workflow

Clinical Development and Landmark Trials

The clinical efficacy and safety of this compound were established through several large, randomized, placebo-controlled trials. These studies were instrumental in shaping guidelines for the primary and secondary prevention of cardiovascular disease.

Cholesterol and Recurrent Events (CARE) Trial

The CARE trial investigated the effect of this compound in patients with a history of myocardial infarction (MI) and average cholesterol levels.[6]

  • Design: A double-blind, randomized trial where 4,159 patients with a previous MI and total cholesterol <240 mg/dL were assigned to receive this compound (40 mg/day) or placebo for five years.[6]

  • Primary Endpoint: Death from coronary heart disease or nonfatal MI.[6]

  • Key Findings: this compound significantly reduced the risk of the primary endpoint and the need for revascularization procedures.[6]

Long-term Intervention with this compound in Ischaemic Disease (LIPID) Study

The LIPID study assessed this compound's role in patients with a history of coronary heart disease across a broad range of initial cholesterol levels.[5][19]

  • Design: A double-blind trial randomizing 9,014 patients with a history of MI or unstable angina and total cholesterol of 155-271 mg/dL to this compound (40 mg/day) or placebo for a mean of 6.1 years.[5]

  • Primary Endpoint: Mortality from coronary heart disease.[5]

  • Key Findings: this compound therapy significantly reduced mortality from coronary heart disease and overall mortality, as well as the incidence of all prespecified cardiovascular events.[5]

Quantitative Outcomes from Landmark Trials

The following tables summarize the quantitative results from these pivotal trials, demonstrating the clinical impact of this compound treatment.

Table 1: Lipid Level Reductions with this compound (40 mg/day)

TrialBaseline LDL-C (mg/dL)% Reduction in LDL-CBaseline Total-C (mg/dL)% Reduction in Total-CReference
CARE 139 (mean)32%209 (mean)20%[6]
LIPID 150 (median)25%218 (median)18%[5]

Table 2: Reduction in Risk of Major Cardiovascular Events with this compound (vs. Placebo)

TrialPrimary EndpointRelative Risk Reduction (RRR)95% Confidence Intervalp-valueReference
CARE Fatal CHD or Nonfatal MI24%9% to 37%0.003[6]
LIPID CHD Mortality24%12% to 35%<0.001[5]
LIPID Overall Mortality22%13% to 31%<0.001[5]
LIPID Myocardial Infarction29%18% to 39%<0.001[5]
LIPID Stroke19%1% to 34%0.048[5]

Conclusion

The discovery and development of this compound marked a pivotal advancement in lipid-lowering therapy. Originating from a metabolite of the first-in-class statin, its unique hydrophilic properties and hepatoselective mechanism of action offered a favorable efficacy and safety profile. The production of this compound through an innovative two-step fermentation process highlighted the power of biotransformation in drug manufacturing. Rigorous evaluation in landmark clinical trials like CARE and LIPID provided definitive evidence of its ability to reduce cardiovascular events and mortality, solidifying the role of HMG-CoA reductase inhibition as a cornerstone of cardiovascular disease prevention. The history of this compound serves as a compelling case study in serendipity, targeted drug design, and evidence-based clinical validation.

References

An In-depth Technical Guide on the Core Mechanism of Action of Pravastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of pravastatin, a widely prescribed medication for managing hypercholesterolemia.[1] We will delve into its primary mode of action, the consequential pleiotropic effects, and present key quantitative data. Furthermore, detailed experimental protocols for assessing its activity are provided, accompanied by visualizations of critical pathways and workflows.

Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

This compound's primary pharmacological function is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the hepatic cholesterol biosynthesis pathway.[4][5][6]

By binding to the same site on HMG-CoA reductase as the natural substrate, this compound effectively blocks the production of mevalonate (B85504).[2] This leads to a significant reduction in the de novo synthesis of cholesterol within liver cells (hepatocytes).[4][7] The resulting decrease in intracellular cholesterol concentration triggers a compensatory cellular response:

  • Upregulation of LDL Receptors: Hepatocytes increase the expression of low-density lipoprotein (LDL) receptors on their cell surfaces.[4][8]

  • Enhanced LDL Clearance: The increased number of LDL receptors enhances the binding and internalization of LDL particles from the bloodstream, leading to a reduction in plasma LDL cholesterol levels.[4][5]

A distinguishing feature of this compound is its hydrophilicity, which makes it more selective for hepatic tissue compared to more lipophilic statins.[2][4] This selectivity is thought to minimize its penetration into non-hepatic cells, potentially reducing the risk of certain systemic side effects.[4][9]

Pravastatin_Mechanism_of_Action cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Pharmacological Intervention cluster_response Cellular Response in Hepatocyte Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-Limiting Step) Isoprenoids\n(FPP, GGPP) Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids\n(FPP, GGPP) Multiple Steps Reduced_Cholesterol Decreased Intracellular Cholesterol Cholesterol Cholesterol Isoprenoids\n(FPP, GGPP)->Cholesterol This compound This compound This compound->Mevalonate Inhibition LDL_Receptors Upregulation of LDL Receptors Reduced_Cholesterol->LDL_Receptors LDL_Clearance Increased Clearance of Plasma LDL-C LDL_Receptors->LDL_Clearance

Caption: this compound competitively inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Pleiotropic Effects: Beyond Cholesterol Lowering

The inhibition of the mevalonate pathway by this compound not only reduces cholesterol synthesis but also decreases the production of essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10][11] These molecules are vital for the post-translational modification (prenylation) of various intracellular signaling proteins, including small GTP-binding proteins like Rho, Ras, and Rac.[10][12]

Disruption of the prenylation and function of these signaling proteins mediates the so-called "pleiotropic" effects of this compound, which are independent of its LDL-lowering action.[12][13] Key pleiotropic effects include:

  • Improved Endothelial Function: By inhibiting the RhoA/Rho-kinase pathway, statins can increase the expression and stability of endothelial nitric oxide synthase (eNOS) mRNA, leading to enhanced nitric oxide (NO) bioavailability and improved vasodilation.[11][12]

  • Anti-inflammatory Properties: this compound can reduce the expression of pro-inflammatory cytokines.

  • Plaque Stabilization: It contributes to the stability of atherosclerotic plaques.[4]

  • Reduced Oxidative Stress: this compound helps in decreasing oxidative stress within the vascular wall.[4][10]

Pravastatin_Pleiotropic_Effects cluster_effects Cardioprotective Outcomes This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR inhibits Mevalonate Mevalonate Pathway HMGCR->Mevalonate catalyzes Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Prenylation Protein Prenylation Isoprenoids->Prenylation required for GTPases Small GTPases (Rho, Rac) Effects Pleiotropic Effects GTPases->Effects Prenylation->GTPases activates eNOS ↑ eNOS expression (Improved Endothelial Function) Inflammation ↓ Inflammation ↓ Oxidative Stress

Caption: Inhibition of isoprenoid synthesis leads to this compound's pleiotropic effects.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies, both in vitro and in vivo. The following tables summarize key data points related to its inhibitory concentration and clinical effects.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Assay TargetCell/System TypeIC50 Value (nM)Reference
HMG-CoA Reductase ActivityEnzyme Assay44.1[14]
HMG-CoA Reductase ActivityHep G2 Cell Homogenates95[15]
Sterol Synthesis InhibitionHep G2 Cells1900[15]
Cholesterol Synthesis InhibitionPrimary Human Hepatocytes105[15]

Table 2: Clinical and In Vivo Effects of this compound

ParameterCondition/DosageEffectReference
LDL Cholesterol40 mg/day30-35% decrease[9]
Total Cholesterol40 mg/day for 3 weeks26% decrease[8]
LDL Cholesterol40 mg/day for 3 weeks39% decrease[8]
Lathosterol (synthesis marker)40 mg/day for 3 weeks63% decrease[8]
LDL Receptor Expression40 mg/day for 3 weeks180% increase[8]
HMG-CoA Reductase Activity40 mg/day for 3 weeks11.8-fold increase (compensatory)[8]

Key Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol measures HMG-CoA reductase activity by monitoring the consumption of its co-factor, NADPH, which results in a decrease in absorbance at 340 nm.[16][17][18]

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 50-100 mM potassium phosphate, pH 6.8-7.5)

  • NADPH solution

  • HMG-CoA (substrate) solution

  • Purified HMG-CoA reductase enzyme or cell/tissue lysate

  • This compound (or other inhibitors for screening)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic reads at 340 nm at 37°C

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing the assay buffer and NADPH.

  • Sample/Inhibitor Preparation:

    • For measuring enzyme activity, add the enzyme source (e.g., purified enzyme, cell lysate) to designated wells.

    • For inhibitor screening, pre-incubate the enzyme with various concentrations of this compound for a set period.

  • Initiate Reaction: Add the HMG-CoA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-heated to 37°C. Measure the absorbance at 340 nm in a kinetic mode, taking readings every 1-2 minutes for at least 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in OD/min). The enzyme activity is proportional to this rate. For inhibition studies, calculate the percent inhibition relative to a no-inhibitor control.

HMGCR_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, NADPH, HMG-CoA start->prep_reagents add_enzyme Pipette Enzyme/Lysate and this compound (Inhibitor) into 96-well plate prep_reagents->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction: Add HMG-CoA Substrate pre_incubate->add_substrate measure Measure Absorbance (340 nm) Kinetic Mode, 37°C add_substrate->measure analyze Calculate Rate (ΔOD/min) Determine % Inhibition measure->analyze end_node End analyze->end_node Cholesterol_Synthesis_Workflow start Start: Cultured Cells treat Treat cells with This compound or Vehicle start->treat label Incubate with Stable Isotope Tracer (e.g., ¹³C-Acetate) treat->label harvest Harvest & Wash Cells label->harvest extract Lipid Extraction (e.g., Folch Method) harvest->extract derivatize Saponification & Derivatization extract->derivatize analyze GC-MS Analysis derivatize->analyze quantify Quantify Isotopic Enrichment analyze->quantify end_node End: Rate of Synthesis quantify->end_node

References

Unveiling the Pleiotropic Potential: A Technical Guide to the Non-Lipid-Lowering Effects of Pravastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin, a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1] Beyond its well-established lipid-lowering properties, a growing body of evidence highlights its "pleiotropic" effects, which are independent of cholesterol reduction and contribute significantly to its cardiovascular protective benefits.[2] These non-lipid-lowering actions primarily encompass anti-inflammatory, antioxidant, and direct endothelial-modulatory effects. This technical guide provides an in-depth exploration of the research into these effects, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to support further investigation and drug development in this promising area.

Core Signaling Pathway: Inhibition of the Mevalonate (B85504) Pathway

The cornerstone of this compound's pleiotropic effects lies in its inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This blockade not only curtails cholesterol biosynthesis but also reduces the production of crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras, Rho, and Rac. By inhibiting the prenylation and subsequent membrane localization of these signaling proteins, this compound modulates a cascade of downstream cellular processes involved in inflammation, oxidative stress, and endothelial function.[3]

This compound's Core Mechanism of Action cluster_0 Mevalonate Pathway cluster_1 Downstream Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Prenylation Protein Prenylation Isoprenoids->Prenylation This compound This compound This compound->HMG_CoA_Reductase_Inhibition Small_GTPases Small GTPases (Rho, Rac, Ras) Small_GTPases->Prenylation Cellular_Functions Modulation of Cellular Functions (Inflammation, Oxidative Stress, Endothelial Function) Prenylation->Cellular_Functions

Caption: this compound's inhibition of the mevalonate pathway.

Anti-Inflammatory Effects

This compound exerts notable anti-inflammatory effects by attenuating the expression and activity of various pro-inflammatory mediators. This is achieved, in part, by inhibiting the activation of transcription factors like NF-κB, which governs the expression of numerous inflammatory genes.

Quantitative Data: Anti-Inflammatory Markers
MarkerStudy PopulationThis compound DoseDurationResultsCitation
C-Reactive Protein (CRP) Patients with and without cardiovascular disease40 mg/day24 weeks16.9% reduction in median CRP levels compared to placebo (P<0.001).[4][4]
CRP Patients with type 2 diabetes40 mg/day8 weeks13% reduction in plasma CRP levels (P<0.05).[5][5]
Interleukin-6 (IL-6) Patients undergoing cardiopulmonary bypass40 mg/day9 days (pre- and post-operative)Significant reduction in postoperative IL-6 levels at 24h, 48h, and 7 days (P<0.001).[6][6]
Monocyte Chemoattractant Protein-1 (MCP-1) Mouse podocytes (in vitro)0.1 or 1 µM4 hoursInhibition of CML-induced MCP-1 mRNA and protein production.[7][7]
Ceruloplasmin L-NAME-induced vascular inflammation in ratsNot specified15 daysDiminished the rise of ceruloplasmin (p=0.002).[8][8]
Experimental Protocol: Measurement of Monocyte Chemoattractant Protein-1 (MCP-1) Gene Expression

This protocol outlines the measurement of MCP-1 mRNA levels in cultured cells, adapted from studies on this compound's effects.[7][9]

1. Cell Culture and Treatment:

  • Culture mouse podocytes or other relevant cell types to near confluence in appropriate growth medium.

  • Pre-treat cells with this compound (e.g., 0.1, 1 µM) for 24 hours.

  • Induce inflammation with a stimulant such as carboxymethyllysine (CML) for a specified period (e.g., 4 hours).

2. RNA Extraction:

  • Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA according to the manufacturer's protocol, typically involving chloroform (B151607) extraction and isopropanol (B130326) precipitation.

  • Resuspend the RNA pellet in RNase-free water.

3. Reverse Transcription (RT):

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Follow the manufacturer's protocol for the reverse transcription kit.

4. Polymerase Chain Reaction (PCR):

  • Perform PCR using the synthesized cDNA as a template.

  • Utilize specific primers for MCP-1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • PCR reaction mixture typically includes cDNA, primers, dNTPs, Taq polymerase, and PCR buffer.

  • Amplify the target genes using a thermal cycler with an appropriate cycling program (denaturation, annealing, extension).

5. Gel Electrophoresis and Analysis:

  • Separate the PCR products on an agarose (B213101) gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Visualize the DNA bands under UV light.

  • Quantify the band intensity using densitometry software.

  • Normalize the MCP-1 band intensity to the housekeeping gene to determine relative gene expression.

Experimental Workflow for MCP-1 Gene Expression Analysis start Start: Cell Culture treatment This compound Pre-treatment & Inflammatory Stimulus start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rt Reverse Transcription (cDNA Synthesis) rna_extraction->rt pcr PCR Amplification (MCP-1 & Housekeeping Gene) rt->pcr electrophoresis Agarose Gel Electrophoresis pcr->electrophoresis analysis Densitometric Analysis & Normalization electrophoresis->analysis end End: Relative MCP-1 Expression analysis->end

Caption: Workflow for measuring MCP-1 gene expression.

Antioxidant Effects

This compound has been shown to possess antioxidant properties, contributing to the reduction of oxidative stress, a key player in the pathogenesis of atherosclerosis. This effect is, in part, independent of its impact on the mevalonate pathway.

Quantitative Data: Antioxidant Markers
MarkerStudy PopulationThis compound DoseDurationResultsCitation
Malondialdehyde (MDA)-modified LDL Patients with stable coronary artery diseaseNot specified6 months12.7% reduction in serum MDA-LDL levels (p=0.0001).[10][10]
Total Antioxidant Capacity (TAC) L-NAME-induced oxidative stress in ratsNot specified30 daysIncreased TAC (p=0.001).[8][8]
Experimental Protocol: Measurement of Malondialdehyde (MDA)

This protocol describes a common method for measuring MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[11][12]

1. Sample Preparation:

  • Collect plasma or tissue homogenate.

  • To prevent further oxidation during the assay, add an antioxidant like butylated hydroxytoluene (BHT).

2. Reaction with Thiobarbituric Acid (TBA):

  • Mix the sample with a solution of TBA in an acidic medium.

  • Heat the mixture at a high temperature (e.g., 95°C) for a specific duration (e.g., 30-60 minutes). This promotes the reaction between MDA and TBA to form a pink-colored MDA-TBA₂ adduct.

3. Measurement:

  • After cooling, centrifuge the samples to remove any precipitate.

  • Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm) using a spectrophotometer.

4. Quantification:

  • Prepare a standard curve using a known concentration of MDA or a stable precursor like 1,1,3,3-tetramethoxypropane.

  • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Improvement of Endothelial Function

This compound has demonstrated beneficial effects on endothelial function, a critical factor in maintaining vascular health. It enhances the bioavailability of nitric oxide (NO), a potent vasodilator, and promotes the function of endothelial progenitor cells.

Quantitative Data: Endothelial Function
ParameterStudy PopulationThis compound DoseDurationResultsCitation
Flow-Mediated Dilation (FMD) Males with hypercholesterolemia10-20 mg/day12 weeksFMD increased from 6.3 ± 4.8% to 13.3 ± 4.7% (p=0.001).[13][13]
Coronary Blood Flow (in response to acetylcholine) Patients with normal coronary arteriogramsNot specified6 monthsPercent increase in coronary blood flow improved from 97 ± 13% to 160 ± 16% (p=0.01).[14][14]
Endothelial Progenitor Cell (EPC) Colony Forming Units Healthy postmenopausal women40 mg/day8 weeks30.6% increase in EPC-CFU (p<0.05).[15][15]
Endothelial Colony-Forming Cell (ECFC) Proliferation Human umbilical cord blood ECFCs (in vitro)2 µM and 20 µM24, 48, 72 hoursSignificant increase in ECFC proliferation.[16][16]
ECFC Tube Formation Human umbilical cord blood ECFCs (in vitro)2, 20, and 200 µM6 hoursSignificantly increased tube length and number of branching points.[16][16]
Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.[1][16][17][18]

1. Preparation of Basement Membrane Matrix:

  • Thaw a basement membrane extract (e.g., Matrigel®) on ice.

  • Coat the wells of a 24- or 96-well plate with the matrix and allow it to solidify at 37°C.

2. Cell Seeding and Treatment:

  • Harvest endothelial cells (e.g., HUVECs or ECFCs) and resuspend them in appropriate media.

  • Add this compound at various concentrations to the cell suspension.

  • Seed the cells onto the solidified matrix.

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 4-24 hours.

4. Visualization and Quantification:

  • Visualize the formation of tube-like structures using a phase-contrast microscope.

  • For quantitative analysis, the cells can be labeled with a fluorescent dye (e.g., Calcein AM) prior to or after tube formation.

  • Capture images and analyze parameters such as total tube length, number of junctions, and number of loops using imaging software.

Signaling Pathway of this compound's Endothelial Effects cluster_0 Mevalonate Pathway Inhibition cluster_1 Downstream Signaling This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase PI3K_Akt ↑ PI3K/Akt Pathway This compound->PI3K_Akt Isoprenoids ↓ Isoprenoids (GGPP) HMG_CoA_Reductase->Isoprenoids RhoA ↓ RhoA Activation Isoprenoids->RhoA eNOS ↑ eNOS Activation (phosphorylation) RhoA->eNOS Inhibits PI3K_Akt->eNOS NO ↑ Nitric Oxide (NO) Bioavailability eNOS->NO Endothelial_Function Improved Endothelial Function (Vasodilation, Anti-thrombotic) NO->Endothelial_Function

Caption: this compound's impact on endothelial signaling.

Immunomodulatory Effects

This compound has been observed to modulate the immune response, an effect that is distinct from its lipid-lowering capabilities. It can inhibit the expression of Major Histocompatibility Complex class II (MHC-II) molecules on antigen-presenting cells, thereby suppressing T-cell activation.[19][20]

Quantitative Data: Immunomodulation
EffectCell Type/ModelThis compound Concentration/DoseKey FindingCitation
Inhibition of IFN-γ-induced MHC-II expression Human endothelial cells and monocyte-macrophagesNot specifiedStatins act as direct inhibitors of inducible MHC-II expression.[19]
Repression of T-cell activation In vitroNot specifiedThis compound represses MHC-II-mediated T-cell activation.[19]

Effects on Bone Metabolism

The influence of this compound on bone metabolism is an area of ongoing research with some studies suggesting a potential anabolic effect, while others show no significant impact or even a negative effect. The proposed mechanism involves the stimulation of bone morphogenetic protein-2 (BMP-2) expression, which promotes osteoblast differentiation.[21]

Quantitative Data: Bone Metabolism
Marker/OutcomeStudy Population/ModelThis compound DoseDurationResultsCitation
Osteocalcin (OC) Meta-analysis of 6 RCTsVariousVariousIncreased OC levels (MD = 0.73 ng/mL).[2][2]
Cross-linked N-telopeptide (NTX) Meta-analysis of 6 RCTsVariousVariousDecreased NTX levels (MD = -1.14 nM BCE).[2][2]
C-terminal telopeptide of type I collagen (CTX) Meta-analysis of 6 RCTsVariousVariousDecreased CTX levels (MD = -0.03 ng/mL).[2][2]
Phosphate (P) levels Diabetic ratsNot specifiedNot specifiedSignificantly lower P levels (P=0.017).[21][22][21][22]

Conclusion

The non-lipid-lowering effects of this compound represent a significant aspect of its therapeutic profile, offering cardiovascular benefits beyond cholesterol reduction. The anti-inflammatory, antioxidant, and endothelial-enhancing properties are well-supported by a growing body of evidence. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further exploration of these pleiotropic effects holds the potential for novel therapeutic applications and a deeper understanding of the multifaceted role of statins in cardiovascular medicine.

References

Pravastatin in Cancer Research: A Technical Guide to Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Statins, primarily recognized for their cholesterol-lowering properties, have garnered increasing interest in oncology for their potential anti-cancer effects. This technical guide focuses on pravastatin, a hydrophilic statin, and its role in cancer research. We delve into its core mechanisms of action, summarizing key quantitative data on its efficacy in preclinical models. Detailed experimental protocols for essential in vitro and in vivo assays are provided to facilitate the replication and advancement of research in this field. Furthermore, critical signaling pathways and experimental workflows are visually represented through diagrams to offer a clear and comprehensive understanding of this compound's impact on cancer biology. This guide aims to serve as a valuable resource for researchers and professionals in the exploration of this compound as a potential therapeutic agent in oncology.

Introduction: this compound in the Context of Cancer Therapy

This compound is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This pathway is not only crucial for cholesterol biosynthesis but also for the production of various non-sterol isoprenoids essential for post-translational modification of proteins involved in cell growth and survival signaling. While initially developed for cardiovascular disease, preclinical studies have suggested that this compound may possess anti-tumor properties. However, the clinical evidence remains a subject of ongoing investigation and debate, with some studies indicating potential benefits while others show no significant improvement in cancer patient outcomes. This guide provides a technical overview of the preclinical data and methodologies relevant to the study of this compound in cancer research.

Quantitative Data on the Anti-Cancer Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in different cancer models.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffectCitation
PLCHepatocellular CarcinomaCell Proliferation50 µM18% reduction in cell proliferation[1]
MKN45Gastric CancerCell Viability10 µM~18% reduction in cell viability[2]
HT29Colorectal CancerViability Reduction360 nMIC50 value[3]
HCT116Colorectal CancerViability Reduction3.5 µMIC50 value[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelThis compound DoseEffect on Tumor GrowthCitation
Hepatocellular CarcinomaRat0.6 mg/kg/d20% reduction in cell proliferation[1][4]
Melanoma (B16F10)Mouse5 mg/kg (liposomal)Over 70% inhibition of tumor growth[5]
Gastric Cancer (MKN45)Mouse100 µ g/mouse Significant reduction in tumor volume[2]

Core Mechanisms of Action

This compound's anti-cancer effects are primarily attributed to its inhibition of the mevalonate pathway, leading to the depletion of downstream products crucial for cancer cell function.

Inhibition of the Mevalonate Pathway and Protein Prenylation

By blocking HMG-CoA reductase, this compound reduces the synthesis of mevalonate and its derivatives, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the prenylation of small GTPases like Ras and Rho. Prenylation is a post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling. Inhibition of this process disrupts key oncogenic signaling pathways.

HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Synthesis (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol This compound This compound This compound->HMGCR Inhibits HMGCR->Mevalonate Protein_Prenylation Protein Prenylation Isoprenoids->Protein_Prenylation Signaling Oncogenic Signaling Protein_Prenylation->Signaling Ras_Rho Ras/Rho GTPases Ras_Rho->Protein_Prenylation

This compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Disruption of Oncogenic Signaling Pathways

The lack of prenylated Ras and Rho proteins due to this compound treatment leads to the inactivation of several downstream signaling cascades critical for cancer cell proliferation, survival, and migration. These include the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.

This compound This compound Mevalonate_Pathway Mevalonate Pathway This compound->Mevalonate_Pathway Inhibits Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Produces Ras_Rho_Prenylation Ras/Rho Prenylation Isoprenoids->Ras_Rho_Prenylation Required for Ras_Active Active Ras Ras_Rho_Prenylation->Ras_Active Rho_Active Active Rho Ras_Rho_Prenylation->Rho_Active PI3K_Akt PI3K/Akt Pathway Ras_Active->PI3K_Akt MAPK MAPK Pathway Ras_Active->MAPK Cell_Cycle Cell Cycle Progression PI3K_Akt->Cell_Cycle Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Cell_Cycle Proliferation Proliferation Cell_Cycle->Proliferation Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_this compound Treat with this compound Incubate_Overnight->Treat_this compound Incubate_Timecourse Incubate (24, 48, 72h) Treat_this compound->Incubate_Timecourse Add_MTT_MTS Add MTT/MTS Reagent Incubate_Timecourse->Add_MTT_MTS Incubate_Reagent Incubate (1-4h) Add_MTT_MTS->Incubate_Reagent Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to the Anti-Inflammatory Effects of Pravastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pravastatin, a member of the statin class of HMG-CoA reductase inhibitors, is primarily recognized for its lipid-lowering capabilities. However, a substantial body of evidence demonstrates its significant anti-inflammatory properties, which are largely independent of its effects on cholesterol synthesis. These pleiotropic effects contribute to its overall cardiovascular protective benefits. This document provides a technical overview of the molecular mechanisms underlying this compound's anti-inflammatory actions, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. This compound exerts its effects by modulating critical inflammatory cascades, including the NF-κB and MAPK pathways, leading to a downstream reduction in pro-inflammatory cytokines, chemokines, and acute-phase reactants like C-reactive protein.

Introduction

While the role of statins in managing hypercholesterolemia is well-established, their therapeutic benefits extend beyond lipid reduction.[1] The "pleiotropic" effects of statins, including anti-inflammatory, immunomodulatory, and antioxidant actions, are of significant interest in drug development and clinical research.[1][2] Atherosclerosis, the primary underlying cause of most cardiovascular events, is now understood to be a chronic inflammatory disease.[3][4] this compound, a hydrophilic statin, has been shown to effectively mitigate this inflammatory component. It reduces the expression and activity of various inflammatory mediators, contributing to the stabilization of atherosclerotic plaques and improved endothelial function.[1][5] This guide delves into the specific mechanisms, experimental validation, and quantitative outcomes associated with the anti-inflammatory profile of this compound.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of all statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[1] This inhibition has a crucial downstream consequence beyond reducing cholesterol: it decreases the synthesis of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These isoprenoids are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[6] The proper membrane localization and function of these proteins are critical for intracellular signaling. By depleting the isoprenoid pool, this compound disrupts the function of these proteins, thereby interfering with key inflammatory signaling pathways.[6][7]

HMGCoA HMG-CoA Mev Mevalonate HMGCoA->Mev HMG-CoA Reductase Isoprenoids Isoprenoids (FPP, GGPP) Mev->Isoprenoids This compound This compound This compound->Mev Inhibition Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Prenylation Protein Prenylation Isoprenoids->Prenylation Proteins Small GTPases (Rho, Ras, Rac) Proteins->Prenylation Signaling Inflammatory Signaling (NF-κB, MAPK) Prenylation->Signaling Disruption Inflammation Anti-inflammatory Effects Signaling->Inflammation

This compound's primary mechanism and downstream pleiotropic effects.

Modulation of Key Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8][9] this compound has been shown to inhibit NF-κB activation.[10][11] This effect is mediated, in part, through the prevention of Rho protein prenylation, which is necessary for the activation of pathways leading to IκB degradation.[6] Studies have demonstrated that this compound can prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the expression of NF-κB target genes.[12][13][14]

Stimulus Inflammatory Stimulus (LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB (Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκB P_IkB P-IκB IkB_NFkB->P_IkB NFkB_nuc NF-κB (Nuclear) P_IkB->NFkB_nuc IκB Degradation & NF-κB Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Transcription This compound This compound (via GTPase inhibition) This compound->IKK Inhibition

Inhibition of the NF-κB inflammatory signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of kinases, including ERK, p38, and JNK, are critical mediators of cellular responses to external stimuli and play a significant role in inflammation. The activation of Ras, a small GTPase, often initiates the MAPK/ERK cascade. By inhibiting Ras prenylation and membrane association, this compound can attenuate the activation of downstream kinases like ERK.[15] Studies have shown that this compound prevents the phosphorylation of ERK in response to inflammatory stimuli.[12][13][14] This inhibition contributes to the reduced expression of inflammatory mediators like Monocyte Chemoattractant Protein-1 (MCP-1).[12][13][14]

Quantitative Effects on Inflammatory Markers

This compound's modulation of signaling pathways translates into measurable reductions in key biomarkers of inflammation.

C-Reactive Protein (CRP)

CRP is an acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines, particularly IL-6. Elevated CRP levels are a strong independent predictor of cardiovascular risk.[16] Multiple large-scale clinical trials have demonstrated that this compound significantly reduces plasma CRP levels, an effect that is independent of its LDL-cholesterol-lowering action.[2][16][17]

Study / Trial This compound Dose Duration Effect on CRP Citation
PRINCE (Primary Prevention)40 mg/day24 weeks16.9% median reduction vs. placebo[16]
PRINCE (Secondary Prevention)40 mg/day24 weeks13.1% median reduction[16]
CARE40 mg/day5 years21.6% lower median level vs. placebo[17]
WOSCOPS Sub-study40 mg/day4 years12% decrease vs. 9% increase in placebo[18]
Type 2 Diabetes PatientsNot specified2 months13% reduction in hs-CRP[19]
Pro-inflammatory Cytokines and Chemokines

This compound has been shown to reduce the production of several key cytokines and chemokines involved in the recruitment and activation of immune cells at sites of inflammation.

Marker Model System This compound Dose/Conc. Observed Effect Citation
MCP-1 Mouse air-pouch model10 mg/kg (oral)~50% reduction in exudate MCP-1[20]
MCP-1 Human monocytes (in vitro)VariousUp to 15-fold inhibition of protein expression[21]
MCP-1 CML-induced podocytes0.1 - 1 mMInhibition of mRNA and protein production[12][13][14]
TNF-α Human monocytes (in vitro)VariousUp to 2.4-fold reduction in levels[21]
TNF-α Fibrinogen-stimulated VSMCsDose-dependentMax inhibition of 42.7% (protein)[4]
IL-6 Fibrinogen-stimulated VSMCsDose-dependentMax inhibition of 46.9% (protein)[4]
Matrix Metalloproteinases (MMPs)

MMPs are enzymes that degrade extracellular matrix components and are implicated in the progression of atherosclerosis and osteoarthritis.[22] this compound can down-regulate the expression and activity of several MMPs.

Marker Model System This compound Dose/Conc. Observed Effect Citation
MMP-1, MMP-13 IL-1β-induced chondrocytes50 µmol/LSignificant decrease in expression[23]
MMP-3, MMP-9 IL-1β-induced chondrocytes1, 5, 10 µMStatistically significant reduction in mRNA[22][24]
MMP-9 Human monocytes (in vitro)VariousTotal loss of activity in stimulated cells[21]
MMP-2, MMP-9 Patients with CAD10 mg/day20-30% lower plasma and pericardial levels[25]

Experimental Protocols

Investigating the anti-inflammatory effects of this compound involves a range of in vitro and in vivo models and molecular biology techniques.

General Experimental Workflow

A typical investigation follows a structured workflow from cell or animal preparation through to data analysis. This involves stimulating an inflammatory response and observing the modulatory effects of this compound treatment.

A Model System (e.g., Human Monocytes, Endothelial Cells) B Pre-treatment: This compound vs. Vehicle Control A->B C Inflammatory Challenge (e.g., LPS, TNF-α, IL-1β) B->C D Incubation (Time-course) C->D E Sample Collection (Supernatant, Cell Lysate, RNA) D->E F ELISA Western Blot RT-qPCR Zymography E->F G Data Quantification & Statistical Analysis F->G

A generalized workflow for in vitro investigation of this compound.
Protocol: Cytokine Measurement by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying a specific cytokine (e.g., MCP-1) in cell culture supernatants.[26][27]

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human MCP-1). Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine of known concentrations) and samples (cell culture supernatants) to appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes in the dark.

  • Substrate Development: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur. Incubate for 15-30 minutes in the dark.

  • Reaction Stop & Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the cytokine concentration in the unknown samples.[27]

Protocol: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for measuring the mRNA expression of an inflammatory gene (e.g., MMP3) using Reverse Transcription-Quantitative Polymerase Chain Reaction.[22][24]

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the target gene (MMP3) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • qPCR Amplification: Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.

  • Data Analysis: Determine the cycle threshold (Ct) for both the target and reference genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Protocol: MMP Activity by Gelatin Zymography

This technique is used to detect the activity of gelatin-degrading MMPs, such as MMP-2 and MMP-9.[25][28]

  • Sample Preparation: Collect cell culture supernatants or tissue homogenates. Mix with a non-reducing sample buffer. Do not heat or boil the samples, as this would denature the enzymes.

  • Electrophoresis: Load samples onto a polyacrylamide gel that has been co-polymerized with gelatin. Run the electrophoresis under non-denaturing conditions.

  • Enzyme Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Enzyme Incubation: Incubate the gel overnight in a development buffer containing Ca²⁺ and Zn²⁺, which are necessary for MMP activity.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The MMPs will have degraded the gelatin in their vicinity, resulting in clear bands against a blue background. The size of the band corresponds to the molecular weight of the MMP.

  • Quantification: Densitometry can be used to quantify the intensity of the clear bands, providing a measure of MMP activity.

Conclusion and Future Directions

Future research should continue to explore the nuanced differences between statins in their anti-inflammatory potency and investigate their potential application in a broader range of chronic inflammatory diseases beyond atherosclerosis. Further elucidation of the downstream targets and signaling interactions will be crucial for developing more targeted anti-inflammatory therapies. The detailed protocols provided herein offer a standardized framework for researchers to continue investigating these vital pleiotropic effects.

References

The Neuroprotective Properties of Pravastatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pravastatin, a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is widely prescribed for its cholesterol-lowering effects. Beyond its role in managing hyperlipidemia, a substantial body of evidence has emerged highlighting its pleiotropic, neuroprotective properties. These effects, largely independent of cholesterol reduction, position this compound as a molecule of interest for mitigating neuronal damage in a range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases. This technical guide synthesizes key preclinical and clinical findings, details common experimental protocols, and visualizes the core molecular pathways implicated in this compound's neuroprotective actions.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mechanism but rather to a convergence of several cholesterol-independent actions. The primary action of statins is the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also decreases the production of non-sterol isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoids are crucial for the post-translational modification (prenylation) and function of small GTP-binding proteins, such as Rho, Rac, and Ras.[2] By modulating these signaling molecules, this compound influences a cascade of downstream cellular processes vital for neuronal survival, vascular function, and inflammation.

Key Signaling Pathways

1. Enhancement of Endothelial Function: this compound has been shown to activate endothelial nitric oxide synthase (eNOS), a key enzyme for the production of nitric oxide (NO).[3] NO is a potent vasodilator and inhibits platelet aggregation. This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway, which leads to eNOS phosphorylation and increased NO bioavailability.[2][4] The resulting improvement in cerebral blood flow and vasomotor reactivity is a critical component of its neuroprotective effect in cerebrovascular disease.[5][6]

This compound This compound hmgcoa HMG-CoA Reductase This compound->hmgcoa Inhibits akt PI3K/Akt Pathway This compound->akt Activates mevalonate Mevalonate Pathway hmgcoa->mevalonate isoprenoids Isoprenoids (GGPP)↓ mevalonate->isoprenoids rhoa RhoA Activity↓ isoprenoids->rhoa enos eNOS Activation rhoa->enos (Inhibition Lifted) akt->enos no Nitric Oxide (NO)↑ enos->no vasodilation Improved Cerebral Blood Flow no->vasodilation

This compound's effect on endothelial function and cerebral blood flow.

2. Anti-Apoptotic Signaling: In models of cerebral ischemia, this compound demonstrates a potent anti-apoptotic effect. By inhibiting the mevalonate pathway, it activates the pro-survival PI3K/Akt pathway.[4] Activated (phosphorylated) Akt, in turn, inhibits the translocation of the pro-apoptotic protein Bax from the cytoplasm to the mitochondria, a critical step in the intrinsic apoptosis pathway.[4] This action prevents neuronal cell death in the ischemic penumbra.[4]

This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Activates p_akt Phosphorylated Akt pi3k_akt->p_akt bax Bax Translocation to Mitochondria p_akt->bax Inhibits survival Neuronal Survival p_akt->survival apoptosis Neuronal Apoptosis bax->apoptosis cluster_pre Pre-Surgery cluster_surg tMCAO Surgery cluster_post Post-Operative Phase cluster_analysis Final Analysis a1 Animal Acclimatization a2 Baseline Behavioral Testing (e.g., Rotarod) a1->a2 b1 Anesthesia a2->b1 b2 Vessel Exposure (CCA, ECA, ICA) b1->b2 b3 Filament Insertion to Occlude MCA (60-120 min) b2->b3 b4 Filament Withdrawal (Reperfusion) b3->b4 c1 Drug Administration (this compound or Vehicle) b4->c1 c2 Post-Treatment Behavioral Testing c1->c2 d1 Sacrifice and Brain Extraction c2->d1 d2 TTC Staining for Infarct Volume d1->d2 d3 Immunohistochemistry (e.g., MAP-2, BrdU) d1->d3

References

The Influence of Pravastatin on the Gut Microbiome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pravastatin, a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily known for its cholesterol-lowering effects. Emerging research, however, has unveiled a complex, bidirectional relationship between this compound and the gut microbiome. This technical guide synthesizes current findings on how this compound modulates the composition and function of the gut microbiota and, conversely, how the microbiome may influence the drug's therapeutic and adverse effects. We present quantitative data from key studies, detail common experimental protocols, and provide visual diagrams of the core mechanisms and workflows to facilitate a deeper understanding and guide future research in this critical area. Evidence indicates that this compound can induce significant shifts in microbial populations, alter the production of key metabolites like short-chain fatty acids (SCFAs) and bile acids, and engage specific host signaling pathways, with implications for both its primary efficacy and its metabolic side effects.

This compound-Induced Alterations in Gut Microbiome Composition and Function

This compound administration has been shown to induce significant remodeling of the gut microbial community in both preclinical and clinical settings. These changes encompass shifts in microbial diversity, alterations in the relative abundance of specific taxa, and modifications to the metabolic output of the microbiome.

Impact on Microbial Diversity and Composition

Studies in murine models consistently demonstrate that this compound, often in conjunction with other statins, leads to gut dysbiosis[1][2]. This is characterized by changes in alpha-diversity (richness and evenness within a sample) and beta-diversity (compositional differences between samples). A study by Caparrós-Martín et al. (2017) reported that both this compound and atorvastatin (B1662188) treatment in mice resulted in profound changes to the gut microbial composition[3][4]. While some studies have noted a decrease in diversity, others have focused on specific taxonomic shifts[5]. For instance, statin therapy has been associated with an increase in the relative abundance of the phylum Bacteroidetes and a decrease in Firmicutes[4].

Human studies have also linked statin use to microbiome alterations. A large cohort study found that statin use was associated with a lower prevalence of the pro-inflammatory Bacteroides2 (Bact2) enterotype, which is often enriched in individuals with obesity[6][7]. This suggests a potential anti-inflammatory benefit of statins mediated through the gut microbiota.

Effects on Microbial Metabolites

The functional consequences of these compositional changes are evident in the altered profile of microbial metabolites.

  • Short-Chain Fatty Acids (SCFAs): SCFAs, particularly butyrate, are crucial for maintaining gut barrier integrity and modulating host immunity. Murine models have shown that statin treatment is associated with a significant reduction in the production of butyrate[3][8]. This decrease in a key energy source for colonocytes could have implications for gut health and systemic inflammation.

  • Bile Acids: Statins alter the size and composition of the bile acid pool within the intestine[9]. The gut microbiota is responsible for converting primary bile acids (synthesized in the liver) to secondary bile acids. Statin-induced changes in the microbiota can therefore disrupt this metabolic pathway, which has cascading effects on lipid metabolism and host signaling through receptors like the farnesoid X receptor (FXR)[9].

  • This compound as a Microbial Metabolite: Intriguingly, one study identified this compound itself as a metabolite of the gut microbiota[10]. Using metabolomic analysis, researchers found that this compound levels were significantly decreased in the cecum of germ-free mice compared to control mice, indicating that gut bacteria contribute to its production[10].

Mechanistic Insights into this compound-Microbiome Interactions

The mechanisms through which this compound and the gut microbiota interact are multifaceted, involving host nuclear receptors and immunomodulatory signaling cascades.

The Role of the Pregnane (B1235032) X Receptor (PXR)

A key mechanism underlying statin-induced gut dysbiosis appears to be mediated by the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and transport[8]. Studies using PXR knockout mice demonstrated that the effects of statins on the gut microbiota, bile acid pool, and hepatic gene expression were PXR-dependent[3][4]. This suggests that this compound activates PXR in the gut, leading to downstream changes in the microbial environment.

PXR_Mechanism cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound Microbiota Microbiota This compound->Microbiota Induces Dysbiosis PXR PXR This compound->PXR Activates BileAcids BileAcids Microbiota->BileAcids Metabolizes Microbiota->BileAcids Altered Pool Butyrate Butyrate Microbiota->Butyrate Produces Microbiota->Butyrate Reduced Production GeneExpression Target Gene Expression PXR->GeneExpression Regulates GeneExpression->Microbiota Alters Environment

Caption: PXR-dependent mechanism of statin-induced gut dysbiosis.

Immunomodulatory Effects: The IL-33/ST2 Pathway

Research has also uncovered a protective role for microbially-derived this compound in the context of intestinal injury. In a model of intestinal ischemia/reperfusion (I/R) injury, this compound was shown to activate the IL-33/ST2 signaling pathway[10]. This activation promotes the release of Interleukin-13 (IL-13) from Type II Innate Lymphoid Cells (ILC2s). IL-13, in turn, supports the self-renewal of intestinal stem cells (ISCs), thereby attenuating tissue damage[10]. This highlights a novel mechanism where a microbial metabolite, this compound, orchestrates a protective immune response in the gut.

IL33_Pathway cluster_cells Intestinal Cellular Environment This compound Microbial This compound EpithelialCell Epithelial Cells This compound->EpithelialCell Stimulates ILC2 ILC2s EpithelialCell->ILC2 Secretes IL-33 ILC2->ILC2 ST2 Receptor Activation ISC Intestinal Stem Cells (ISCs) ILC2->ISC Releases IL-13 ISC->ISC Promotes Self-Renewal (via Notch1/Wnt) Experimental_Workflow cluster_animal Preclinical Model cluster_human Clinical Study cluster_analysis Downstream Analysis A1 Animal Model Selection (e.g., C57BL/6 on HFD) A2 This compound Treatment (Oral Gavage) A1->A2 A3 Sample Collection (Feces, Cecum, Blood) A2->A3 B1 DNA/Metabolite Extraction A3->B1 H1 Cohort Recruitment (Statin Users vs. Non-users) H2 Metadata Collection H1->H2 H3 Sample Collection (Stool, Blood) H1->H3 H3->B1 B2 Sequencing (16S rRNA or Shotgun Metagenomics) B1->B2 B3 Metabolomics (LC-MS/MS) B1->B3 B4 Bioinformatics Analysis (QIIME2, DADA2) B2->B4 B5 Statistical Modeling & Correlation Analysis B3->B5 B4->B5

References

Pravastatin's Impact on Endothelial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of pravastatin on endothelial function. Drawing from a range of preclinical and clinical studies, this document elucidates the molecular mechanisms, summarizes key quantitative outcomes, and details the experimental methodologies employed to investigate the vascular benefits of this widely prescribed HMG-CoA reductase inhibitor.

Introduction: Beyond Cholesterol Lowering

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a proinflammatory state.[1][2][3] While statins are primarily known for their lipid-lowering properties, a substantial body of evidence demonstrates their "pleiotropic" effects, which are independent of cholesterol reduction and contribute significantly to their cardiovascular protective benefits.[2][4][5] this compound, a hydrophilic statin, has been shown to exert beneficial effects on the endothelium through various mechanisms, including the enhancement of nitric oxide production, reduction of inflammation, and attenuation of oxidative stress.[1][6][7][8][9]

Quantitative Effects of this compound on Endothelial Function

Clinical and preclinical studies have quantified the impact of this compound on various markers of endothelial health. The following tables summarize these findings, providing a comparative overview of the drug's efficacy in different settings.

Table 1: this compound's Effect on Flow-Mediated Dilation (FMD)
Study PopulationThis compound DoseTreatment DurationBaseline FMD (%)Post-Treatment FMD (%)Key Findings & Citation
Males with hypercholesterolemia10-20 mg/day12 weeks6.3 ± 4.813.3 ± 4.7 (p=0.001)This compound significantly improved FMD to a similar degree as simvastatin, independent of lipid parameter changes.[10]
Children with Kawasaki disease and coronary aneurysms5-10 mg/day6 months3.16 ± 6.4910.05 ± 7.74 (p<0.05)This compound improved endothelial function in this pediatric population.[11]
Hyperlipidemic subjects with metabolic syndrome and/or diabetes80 mg/day12 weeksNot specifiedNot specifiedStatin therapy, in general, improved FMD (p=0.02), with no significant difference between this compound and atorvastatin (B1662188).[12]
Healthy postmenopausal women40 mg/day8 weeksNot specifiedNot specifiedThis compound did not significantly improve endothelial function in this healthy population despite beneficial effects on lipids and endothelial progenitor cells.[13]
Table 2: this compound's Effect on Inflammatory and Oxidative Stress Markers
Study Population/ModelThis compound Dose/ConcentrationMarkerBaseline LevelPost-Treatment LevelKey Findings & Citation
Children with Kawasaki disease and coronary aneurysms5-10 mg/dayhs-CRP (mmol/L)2.93 ± 0.812.14 ± 0.82 (p<0.05)This compound reduced low-grade chronic inflammation.[11]
Patients with type 2 diabetes and mild hypercholesterolemiaNot specifiedvon Willebrand Factor antigen (vWFag)Not specified-5.3% reductionThis compound demonstrated endothelial-improving actions.[14]
Human Coronary Artery Endothelial Cells (HCAECs)10 µMIntracellular ROSElevated post-irradiationBlocked the increaseThis compound prevented irradiation-induced cellular ROS production.[15]
Hyperlipidemic subjects with metabolic syndrome and/or diabetes80 mg/dayTBARS & dROMsNot specifiedNo significant changeAtorvastatin showed a greater reduction in lipid oxidation markers compared to this compound.[12]
Human Coronary Artery Endothelial Cells (HCAECs)Not specifiedVCAM-1Increased with apoCIIISuppressed the increaseThis compound inhibited apoCIII-induced VCAM-1 expression and monocyte adhesion.[16]
Patients with moderate hypercholesterolemiaNot specifiedcE-selectin, cICAM-1, cVCAM-1Not specifiedNo significant decreaseThree months of statin therapy did not lower circulating adhesion molecule levels.[17]

Key Mechanisms of Action

This compound improves endothelial function through several interconnected pathways. These primarily involve the enhancement of nitric oxide bioavailability, anti-inflammatory actions, and a reduction in oxidative stress.

Enhancement of Nitric Oxide Bioavailability

A cornerstone of healthy endothelial function is the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). This compound has been shown to positively modulate this pathway.

This compound enhances the production and activity of NO.[4] Studies have demonstrated that this compound can activate eNOS, leading to increased NO release.[8] This activation is, in part, mediated by the phosphorylation of eNOS at specific serine residues. One of the key upstream regulators of this process is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][18] this compound has been shown to promote the activation of Akt, which in turn phosphorylates and activates eNOS.[1] Some studies suggest this activation can occur acutely and may be independent of HMG-CoA reductase inhibition.[8][18]

G This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt Activates enos eNOS akt->enos Phosphorylates (activates) no Nitric Oxide (NO) enos->no Produces vasodilation Vasodilation no->vasodilation Promotes

This compound's activation of the PI3K/Akt/eNOS pathway.
Anti-Inflammatory Effects

Atherosclerosis is recognized as a chronic inflammatory disease.[2] Endothelial activation, characterized by the expression of adhesion molecules and the recruitment of leukocytes, is a critical early step. This compound exhibits anti-inflammatory properties by modulating these processes. It has been shown to reduce the expression of inflammatory adhesion molecules such as E-selectin and intercellular adhesion molecule-1 (ICAM-1).[19] Furthermore, this compound can decrease the production of inflammatory chemokines like CCL2 and CXCL1, thereby limiting the migration of inflammatory cells into the vascular wall.[19] In some patient populations, this compound has been observed to lower levels of the systemic inflammatory marker, C-reactive protein (CRP).[14][20]

G This compound This compound adhesion_molecules Expression of Adhesion Molecules (VCAM-1, ICAM-1, E-selectin) This compound->adhesion_molecules Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., oxLDL, cytokines) endothelial_cell Endothelial Cell inflammatory_stimuli->endothelial_cell endothelial_cell->adhesion_molecules Upregulates leukocyte_adhesion Leukocyte Adhesion & Transmigration adhesion_molecules->leukocyte_adhesion

This compound's inhibition of inflammatory responses.
Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, plays a pivotal role in endothelial dysfunction.[1] this compound has been shown to protect vascular endothelial cells from oxidative stress.[6] It can inhibit the reduction of eNOS induced by hydrogen peroxide (H2O2) and suppress the activation of caspase-3, an enzyme involved in apoptosis.[6] By mitigating oxidative stress, this compound helps to preserve endothelial cell integrity and function.[7]

G oxidative_stress Oxidative Stress (e.g., H2O2) endothelial_cell Endothelial Cell oxidative_stress->endothelial_cell This compound This compound ros_production Increased ROS This compound->ros_production Reduces enos_uncoupling eNOS Uncoupling This compound->enos_uncoupling Prevents apoptosis Apoptosis This compound->apoptosis Inhibits endothelial_cell->ros_production ros_production->enos_uncoupling ros_production->apoptosis endothelial_dysfunction Endothelial Dysfunction enos_uncoupling->endothelial_dysfunction apoptosis->endothelial_dysfunction G cluster_0 FMD Protocol start Baseline Brachial Artery Ultrasound Measurement cuff_inflation Forearm Cuff Inflation (Suprasystolic Pressure, 5 min) start->cuff_inflation cuff_deflation Cuff Deflation cuff_inflation->cuff_deflation reactive_hyperemia Reactive Hyperemia (Increased Shear Stress) cuff_deflation->reactive_hyperemia post_measurement Post-Deflation Brachial Artery Ultrasound Measurement reactive_hyperemia->post_measurement fmd_calculation Calculate % FMD post_measurement->fmd_calculation

References

The Pleiotropic Effects of Pravastatin on Vascular Smooth Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravastatin, a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is widely prescribed for its cholesterol-lowering properties. However, a growing body of evidence highlights its "pleiotropic" effects, which are independent of lipid reduction and directly impact the cellular components of the vascular wall. This technical guide delves into the multifaceted effects of this compound on vascular smooth muscle cells (VSMCs), a critical cell type in the pathogenesis of atherosclerosis and restenosis. We will explore its influence on VSMC proliferation, migration, and apoptosis, and elucidate the underlying signaling pathways. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and visual representations of the molecular mechanisms involved.

Introduction

Vascular smooth muscle cells are the primary cellular component of the tunica media in blood vessels and play a crucial role in maintaining vascular tone and integrity. Under pathological conditions, such as atherosclerosis and in-stent restenosis, VSMCs undergo phenotypic switching from a quiescent, contractile state to a proliferative, synthetic state. This transition is characterized by increased proliferation, migration, and extracellular matrix deposition, leading to neointimal formation and vascular stenosis.[1][2][3] Statins, including this compound, have been shown to modulate these detrimental VSMC behaviors, suggesting a direct anti-atherosclerotic role beyond their systemic lipid-lowering effects.[4][5] This guide will provide a detailed examination of these effects.

Effects of this compound on Vascular Smooth Muscle Cell Functions

This compound exerts a range of inhibitory and modulatory effects on key VSMC functions that are implicated in vascular disease.

Proliferation

This compound has been shown to inhibit VSMC proliferation, a key event in the development of intimal hyperplasia.[6] However, the extent of this effect can vary compared to other statins. Some studies suggest that this compound has a less potent antiproliferative effect on VSMCs compared to more lipophilic statins like fluvastatin (B1673502) and simvastatin (B1681759).[7] For instance, one study found that while all tested statins significantly inhibited SMC proliferation, this compound showed a less pronounced effect (72% of control) compared to fluvastatin (33% of control).[6] The inhibition of VSMC proliferation by statins is thought to be mediated by the depletion of mevalonate (B85504) and its downstream isoprenoid intermediates, which are essential for cell cycle progression.[4]

Migration

VSMC migration from the media to the intima is another critical step in neointimal formation. This compound has been demonstrated to reduce VSMC migration.[6][8] One study reported that this compound reduced SMC migration to 57% of the control.[6] The inhibitory effect on migration is also linked to the inhibition of the mevalonate pathway, as supplementation with mevalonate can reverse this effect.[8] The prenylation of small GTP-binding proteins like Rho, which are crucial for cytoskeletal organization and cell motility, is a key target of statins in modulating VSMC migration.[9]

Apoptosis

The effect of this compound on VSMC apoptosis is more complex and appears to be context-dependent. Unlike lipophilic statins which have been shown to induce apoptosis in VSMCs, hydrophilic statins like this compound have been reported to inhibit the apoptotic process.[10][11] For example, this compound has been shown to inhibit 7-ketocholesterol-induced apoptosis of VSMCs, an effect that was reversed by mevalonate.[12] This suggests that in certain contexts, this compound may have a protective role by preventing VSMC death, which could be beneficial in stabilizing atherosclerotic plaques.[13] However, some studies have also suggested that statins can preferentially induce apoptosis in neointimal VSMCs, which could be advantageous in preventing restenosis.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on VSMC functions.

VSMC Function This compound Effect Quantitative Data Reference
ProliferationInhibition72% of control (PDGF-stimulated)[6]
MigrationInhibition57% of control[6]
ApoptosisInhibitionDecreased fragmented DNA induced by 7-ketocholesterol[12]

Key Signaling Pathways Modulated by this compound in VSMCs

This compound influences several critical signaling pathways within VSMCs to exert its effects.

RhoA/Rho-Kinase (ROCK) Pathway

The RhoA/ROCK pathway is a central regulator of VSMC contraction, migration, and proliferation.[14] Statins, by inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), prevent the prenylation and activation of RhoA.[9] Inhibition of the RhoA/ROCK pathway by this compound can lead to a decrease in VSMC migration and proliferation.[15][16]

RhoA_ROCK_Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway GGPP GGPP Mevalonate_Pathway->GGPP RhoA_active RhoA-GTP (active) GGPP->RhoA_active prenylation RhoA RhoA (inactive) RhoA->RhoA_active ROCK ROCK RhoA_active->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Migration_Proliferation Migration & Proliferation MLCP_inhibition->Migration_Proliferation Cytoskeletal_Rearrangement->Migration_Proliferation

Caption: this compound inhibits the RhoA/ROCK signaling pathway in VSMCs.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. The effect of this compound on the PI3K/Akt pathway in VSMCs is not as straightforward as in other cell types like endothelial cells, where it is shown to activate this pathway.[17][18] Some studies on other statins suggest an inhibitory effect on Akt activation in VSMCs, which would contribute to their anti-proliferative effects.[19][20]

PI3K_Akt_Pathway Growth_Factors Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->Akt inhibits?

Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway in VSMCs.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including ERK1/2, JNK, and p38 MAPK, plays a significant role in VSMC proliferation, migration, and apoptosis. While some studies on other statins have shown modulation of MAPK pathways, the specific effects of this compound on these pathways in VSMCs are less clearly defined.[21] For instance, pitavastatin (B1663618) was shown to prolong the activation of JNK and p38 MAPK in response to oxidative stress.[21]

AMP-Activated Protein Kinase (AMPK) Pathway

Recent evidence suggests that this compound can activate AMPK in VSMCs.[22][23] AMPK activation is known to have protective effects on the vasculature by inhibiting processes such as proliferation and inflammation. This compound-induced AMPK activation may be mediated by an increase in reactive oxygen species (ROS).[23]

AMPK_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces AMPK AMPK ROS->AMPK activates AP_2alpha AP-2α AMPK->AP_2alpha phosphorylates MMP2 MMP2 AP_2alpha->MMP2 regulates expression Vascular_Remodeling Vascular Remodeling MMP2->Vascular_Remodeling

Caption: this compound activates the AMPK signaling pathway in VSMCs.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature to study the effects of this compound on VSMCs.

Cell Culture
  • Cell Source: Human or animal (e.g., rat, porcine) aortic or venous smooth muscle cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Medium 199 supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA. Experiments are typically performed on cells between passages 3 and 8.

Proliferation Assay (e.g., MTT Assay or [³H]-Thymidine Incorporation)
  • Cell Seeding: VSMCs are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Synchronization: Cells are serum-starved for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours) before stimulation with a mitogen such as platelet-derived growth factor (PDGF; 10-25 ng/mL).

  • Measurement:

    • MTT Assay: After the incubation period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.

    • [³H]-Thymidine Incorporation: During the last 4-6 hours of incubation, [³H]-thymidine (1 µCi/well) is added. Cells are then harvested, and the incorporated radioactivity is measured using a scintillation counter.

Proliferation_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement Seed_Cells Seed VSMCs in 96-well plate Serum_Starve Serum Starve (24-48h) Seed_Cells->Serum_Starve Pretreat Pre-treat with this compound Serum_Starve->Pretreat Stimulate Stimulate with Mitogen (e.g., PDGF) Pretreat->Stimulate MTT MTT Assay Stimulate->MTT Thymidine [3H]-Thymidine Incorporation Stimulate->Thymidine

Caption: Workflow for a VSMC proliferation assay.

Migration Assay (e.g., Modified Boyden Chamber Assay)
  • Chamber Preparation: Polycarbonate filters (8 µm pore size) of a Boyden chamber are coated with an extracellular matrix protein like fibronectin or collagen.

  • Cell Seeding: Serum-starved VSMCs are resuspended in serum-free medium and seeded in the upper chamber.

  • Treatment: The lower chamber contains a chemoattractant (e.g., PDGF) with or without this compound.

  • Incubation: The chamber is incubated for 4-6 hours at 37°C.

  • Analysis: Non-migrated cells on the upper surface of the filter are removed. Migrated cells on the lower surface are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope.

Migration_Assay_Workflow Coat_Filter Coat filter with ECM Seed_Cells Seed VSMCs in upper chamber Coat_Filter->Seed_Cells Add_Chemoattractant Add chemoattractant +/- this compound to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (4-6h) Add_Chemoattractant->Incubate Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells Remove_Non_Migrated->Fix_Stain Count_Cells Count migrated cells Fix_Stain->Count_Cells

Caption: Workflow for a VSMC migration assay using a Boyden chamber.

Apoptosis Assay (e.g., TUNEL Staining or Annexin V/Propidium (B1200493) Iodide Staining)
  • Induction of Apoptosis: VSMCs are treated with an apoptosis-inducing agent (e.g., 7-ketocholesterol) in the presence or absence of this compound.

  • TUNEL Staining:

    • Cells are fixed and permeabilized.

    • They are then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP.

    • The incorporated biotin (B1667282) is detected with streptavidin-HRP and a suitable substrate, or with a fluorescently labeled streptavidin.

    • Apoptotic cells are identified by their stained nuclei.

  • Annexin V/PI Staining:

    • Cells are harvested and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and propidium iodide (PI) are added.

    • After incubation, the cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting
  • Protein Extraction: VSMCs are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., phosphorylated Akt, total Akt, RhoA) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound exhibits significant pleiotropic effects on vascular smooth muscle cells, independent of its cholesterol-lowering properties. By inhibiting VSMC proliferation and migration, and in some contexts preventing apoptosis, this compound can directly modulate key cellular processes involved in the pathogenesis of atherosclerosis and restenosis. These effects are mediated through the modulation of several signaling pathways, most notably the RhoA/ROCK pathway. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and harness the direct vascular benefits of statins. Further research is warranted to fully elucidate the complex interplay of these signaling pathways and to translate these findings into novel therapeutic strategies for vascular diseases.

References

Pravastatin's Role in Modulating the Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravastatin, a hydrophilic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is widely recognized for its cholesterol-lowering properties. However, a growing body of evidence reveals its significant immunomodulatory and anti-inflammatory effects, independent of its impact on lipid metabolism. These pleiotropic effects position this compound as a molecule of interest in the context of autoimmune diseases, transplantation, and chronic inflammatory conditions. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates the immune response, its effects on various immune cell populations, and its influence on key signaling pathways. Quantitative data from pivotal studies are summarized, and methodologies for key experiments are detailed to facilitate further research and development.

Core Mechanism of Action: Inhibition of the Mevalonate (B85504) Pathway

This compound's immunomodulatory effects stem from its primary mechanism of action: the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras, Rho, and Rac.[1][2] By inhibiting the synthesis of these isoprenoids, this compound disrupts the function of these signaling proteins, which are critical for a wide range of cellular processes in immune cells, including cell activation, migration, and cytokine production.[2]

HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol This compound This compound This compound->Mevalonate Inhibition Prenylation Protein Prenylation Isoprenoids->Prenylation GTPases Small GTPases (Ras, Rho, Rac) GTPases->Prenylation Immune_Function Immune Cell Function (Activation, Migration, Cytokine Production) Prenylation->Immune_Function cluster_APC Antigen Presenting Cell (APC) IFN_gamma IFN-γ CIITA CIITA Promoter IV IFN_gamma->CIITA Induces MHC_II_gene MHC Class II Gene CIITA->MHC_II_gene Activates MHC_II MHC Class II MHC_II_gene->MHC_II Expression Antigen_Presentation Antigen Presentation MHC_II->Antigen_Presentation T_Cell T-Cell Antigen_Presentation->T_Cell Activation This compound This compound This compound->CIITA Inhibits PBMCs Isolate PBMCs DCs Generate Dendritic Cells PBMCs->DCs T_Cells Isolate T-Cells PBMCs->T_Cells Co_culture Co-culture DCs and T-Cells (with/without this compound) DCs->Co_culture T_Cells->Co_culture Pulse Pulse with [3H]-thymidine or BrdU Co_culture->Pulse Measure Measure Proliferation Pulse->Measure

References

Pravastatin and Mitochondrial Function: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Statins, inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are a cornerstone of cardiovascular disease prevention. While highly effective at lowering cholesterol, their off-target effects, particularly on mitochondrial function, are of significant interest and concern. This technical guide provides a comprehensive overview of the current research on pravastatin, a hydrophilic statin, and its multifaceted interactions with mitochondria. We consolidate quantitative data from key studies, detail critical experimental protocols, and visualize complex molecular pathways and workflows to offer a detailed resource for the scientific community. The evidence presented herein indicates that this compound's impact on mitochondria is notably less pronounced than that of its lipophilic counterparts, though its effects are context-dependent, varying with tissue type and concentration.

Introduction: Statins and the Mitochondrial Question

Statins are broadly classified based on their solubility: lipophilic (e.g., simvastatin, atorvastatin) and hydrophilic (e.g., this compound, rosuvastatin). This chemical distinction is critical as it governs tissue penetration and, consequently, the potential for off-target cellular effects. Mitochondria, the hubs of cellular energy production and key regulators of apoptosis, have been identified as a primary target for statin-induced toxicity.[1] Proposed mechanisms for these effects include the depletion of essential mevalonate (B85504) pathway products like coenzyme Q10 (CoQ10), direct inhibition of respiratory chain complexes, and the induction of oxidative stress.[2][3] this compound, due to its hydrophilicity, is generally considered less "mitotoxic."[4] This guide synthesizes the experimental evidence to dissect the nuanced effects of this compound on mitochondrial respiration, redox balance, membrane integrity, and dynamics.

Effects on Mitochondrial Respiration and Bioenergetics

Mitochondrial respiration is the primary process for ATP synthesis and a key indicator of mitochondrial health. Studies investigating this compound's impact have yielded varied, often tissue- and dose-dependent, results.

Quantitative Data Summary

In isolated rat liver and colon homogenates, higher concentrations of this compound (300–1000 µM) were shown to reduce ADP-stimulated (State 3) respiration and the respiratory control index (RCI) for both Complex I and Complex II substrates.[4] Conversely, in the colon, the highest concentration increased the ADP/O ratio, suggesting an alteration in oxidative phosphorylation efficiency.[4] In hypercholesterolemic mice, chronic this compound treatment led to a significant inhibition of respiration rates in plantaris skeletal muscle, an effect that was notably absent in the soleus muscle.[5] However, other studies found that this compound, unlike more lipophilic statins, did not impair State 3 respiration in isolated rat skeletal muscle mitochondria or alter oxygen consumption rates in HL-1 cardiomyocytes.[6][7]

Table 1: Effect of this compound on Key Mitochondrial Respiration Parameters

Tissue/Cell Type This compound Concentration/Dose Parameter Substrate Complex Result (% Change vs. Control) Reference
Rat Liver Homogenate 300 µM State 3 Respiration Complex I -22.5% [4]
Rat Liver Homogenate 1000 µM State 3 Respiration Complex I -39.3% [4]
Rat Liver Homogenate 300 µM RCI Complex I -24.7% [4]
Rat Liver Homogenate 1000 µM RCI Complex I -33.6% [4]
Rat Liver Homogenate 300 µM State 3 Respiration Complex II -15.2% [4]
Rat Liver Homogenate 1000 µM State 3 Respiration Complex II -27.7% [4]
Rat Colon Homogenate 1000 µM State 3 Respiration Complex I -36.4% [4]
Rat Colon Homogenate 1000 µM ADP/O Ratio Complex I +51.5% [4]
LDLr-/- Mouse Plantaris Muscle 40 mg/kg/day (3 months) ADP-Stimulated Respiration Complex I -14% [5]
LDLr-/- Mouse Plantaris Muscle 40 mg/kg/day (3 months) FCCP-Stimulated Respiration Complex I -40% [5]
Rat Liver Mitochondria Not specified Oxygen Consumption Glutathione -12% [8]
Rat Skeletal Muscle Mitochondria Up to 1000 µM State 3 Respiration Glutamate (B1630785) No significant effect [6]

| HL-1 Cardiomyocytes | Not specified | Max. Oxygen Consumption Rate | Not specified | No significant effect vs. atorvastatin (B1662188) |[7] |

Experimental Protocol: High-Resolution Respirometry

This protocol is a synthesized methodology for assessing mitochondrial oxygen consumption in isolated mitochondria or tissue homogenates based on cited studies.[3][4][9]

  • Mitochondrial Isolation/Tissue Preparation: Mitochondria are prepared from fresh tissue (e.g., liver, muscle) using standard differential centrifugation protocols in an isolation buffer (e.g., containing sucrose, Tris, and EGTA). For tissue homogenates, the tissue is minced and homogenized in a respiration medium.[4]

  • Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) at a controlled temperature (typically 37°C).

  • Respiration Medium: A standard medium such as MiR05 (containing EGTA, MgCl₂, K-lactobionate, taurine, KH₂PO₄, HEPES, sucrose, and BSA) is used.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2: Respiration is initiated by adding Complex I-linked substrates (e.g., 10 mM glutamate + 5 mM malate) or Complex II-linked substrate (e.g., 10 mM succinate (B1194679) in the presence of rotenone).[4]

    • This compound Incubation: The sample is incubated with the desired concentration of this compound.

    • State 3: ADP (e.g., 300-400 µM) is added to stimulate maximal oxidative phosphorylation.[4][9]

    • State 4 (or Oligomycin-induced): Respiration after ADP has been consumed, or induced by the addition of oligomycin (B223565) (an ATP synthase inhibitor), represents the resting state (proton leak).[3]

  • Data Analysis: Key parameters are calculated from the oxygen flux traces:

    • State 3/State 2: The rate of ADP-stimulated respiration.

    • Respiratory Control Ratio (RCI): State 3 rate / State 4 rate. This is a key indicator of the coupling between respiration and phosphorylation.[4]

    • ADP/O Ratio: The ratio of ADP phosphorylated to oxygen atoms consumed, indicating the efficiency of oxidative phosphorylation.[4]

Visualization: Respirometry Workflow

G cluster_prep Sample Preparation cluster_assay Respirometry Assay cluster_analysis Data Analysis tissue Tissue Sample (e.g., Liver, Muscle) homogenize Homogenization & Differential Centrifugation tissue->homogenize isolated_mito Isolated Mitochondria or Permeabilized Fibers homogenize->isolated_mito chamber Load into Respirometer Chamber with Medium isolated_mito->chamber substrates Add Substrates (e.g., Glutamate/Malate) chamber->substrates This compound Incubate with This compound substrates->this compound adp Add ADP (State 3) This compound->adp oligomycin Add Oligomycin (State 4) adp->oligomycin o2_flux Record O2 Flux oligomycin->o2_flux calc Calculate: - State 3/4 Rates - RCR - ADP/O Ratio o2_flux->calc

Caption: Workflow for assessing this compound's effect on mitochondrial respiration.

Impact on Oxidative Stress and Redox Signaling

This compound's effect on mitochondrial reactive oxygen species (ROS) production is complex, with some studies reporting an increase in oxidative stress while others demonstrate a protective role.

Quantitative Data Summary

Chronic this compound treatment in hypercholesterolemic mice was found to increase mitochondrial hydrogen peroxide (H₂O₂) production by 40% in the liver and decrease the activity of aconitase, a superoxide-sensitive enzyme, by 28%. Similarly, in endothelial cells, this compound was shown to elevate ROS generation.[10] In contrast, a study on cardiomyocytes demonstrated that this compound can protect against an H₂O₂-induced ROS burst, preserve mitochondrial membrane potential, and activate the antioxidant enzyme catalase.[11] This cardioprotective effect was linked to a moderate, signaling-related upregulation of ROS originating from mitochondrial ATP-sensitive potassium (mitoKATP) channels.[11]

Table 2: Effect of this compound on Mitochondrial Oxidative Stress Markers

Model System This compound Treatment Marker Result (% Change vs. Control) Reference
LDLr-/- Mouse Liver Mitochondria 40 mg/kg/day (3 months) H₂O₂ Production Rate +40%
LDLr-/- Mouse Liver Mitochondria 40 mg/kg/day (3 months) Aconitase Activity -28%
LDLr-/- Mouse Plantaris Muscle 40 mg/kg/day (3 months) Catalase Activity +30% [5]
EA.hy926 Endothelial Cells Not specified ROS Generation Elevated [10]
Rat Cardiomyocytes Not specified H₂O₂-Induced ROS Burst Prevented [11]

| Human Endothelial Cells | 10 µM | Irradiation-Induced mitoSOX | Reduced |[12][13] |

Experimental Protocol: Measurement of Mitochondrial H₂O₂ Production

This protocol for measuring H₂O₂ release is based on the methodology described by Marques et al. (2018).

  • Principle: The assay relies on the oxidation of the Amplex Red reagent by H₂O₂ in the presence of horseradish peroxidase (HRP), which produces the highly fluorescent compound resorufin (B1680543).

  • Reagents:

    • Isolated mitochondria (0.5 mg/mL).

    • Respiration medium (as described previously).

    • Amplex Red reagent (10 µM).

    • Horseradish peroxidase (HRP) (1 U/mL).

    • Superoxide (B77818) dismutase (SOD) (30 U/mL) to convert any superoxide into H₂O₂.

  • Procedure:

    • Isolated mitochondria are added to the respiration medium in a 96-well plate or a fluorometer cuvette.

    • Amplex Red, HRP, and SOD are added to the medium.

    • The reaction is initiated by the addition of respiratory substrates (e.g., glutamate/malate).

    • This compound is added at the desired concentration.

    • The fluorescence of resorufin is monitored over time using a plate reader or fluorometer with excitation at 530-560 nm and emission at ~590 nm.

  • Quantification: The rate of H₂O₂ production is calculated from a standard curve generated using known concentrations of H₂O₂.

Visualization: this compound-Induced Cardioprotective Signaling

G This compound This compound mitok_atp mitoK(ATP) Channel Opening This compound->mitok_atp catalase ↑ Catalase Activity This compound->catalase ros Moderate ↑ in Mitochondrial ROS mitok_atp->ros pkc Protein Kinase C (PKC) ros->pkc erk ERK1/2 Phosphorylation pkc->erk protection Cardioprotection (Suppression of Cell Death) erk->protection ros_burst Oxidative Stress (e.g., H2O2 Burst) catalase->ros_burst mmp Preservation of Mitochondrial Membrane Potential catalase->mmp prevents burst ros_burst->protection induces death mmp->protection

Caption: Cardioprotective signaling cascade initiated by this compound.[11]

Mitochondrial Permeability Transition and Structural Integrity

The mitochondrial permeability transition (MPT) pore is a non-specific channel in the inner mitochondrial membrane, the opening of which can lead to swelling, rupture, and apoptosis. This compound has been shown to sensitize mitochondria to MPT, particularly under conditions of high calcium.

Key Findings

In hypercholesterolemic mice, chronic this compound treatment did not induce MPT on its own but significantly increased the susceptibility of liver and plantaris muscle mitochondria to Ca²⁺-induced MPT.[3][5] This sensitization was linked to the inhibition of mitochondrial respiration and the induction of a mild oxidative stress.[3] Importantly, these effects could be prevented by co-administration of antioxidants like Coenzyme Q10 or creatine, suggesting a central role for redox imbalance in the mechanism.[3] In contrast to lipophilic statins, which can directly induce mitochondrial swelling and cytochrome c release, this compound did not cause these effects in L6 rat skeletal muscle cells.[6]

Experimental Protocol: Calcium Retention Capacity Assay

This protocol for assessing susceptibility to Ca²⁺-induced MPT is based on methods described in the cited literature.[3]

  • Principle: Mitochondrial Ca²⁺ uptake is monitored using a fluorescent Ca²⁺ indicator. When the MPT pore opens, the accumulated Ca²⁺ is rapidly released back into the medium, which is detected as a sharp increase in fluorescence. The amount of Ca²⁺ the mitochondria can sequester before pore opening is the "calcium retention capacity" (CRC).

  • Reagents:

    • Isolated mitochondria (0.5 mg/mL).

    • Standard incubation medium containing respiratory substrates and a fluorescent Ca²⁺ indicator (e.g., 0.1 µM Calcium Green-5N).

    • CaCl₂ stock solution for sequential additions.

  • Procedure:

    • Mitochondria are energized in the incubation medium within a fluorometer.

    • Sequential pulses of a known amount of Ca²⁺ (e.g., 15 µM) are added to the suspension.

    • Mitochondria take up the Ca²⁺, causing a decrease in the extra-mitochondrial fluorescence signal.

    • This is repeated until a large, spontaneous release of Ca²⁺ occurs, indicated by a sharp, sustained increase in fluorescence. This signifies MPT pore opening.

  • Analysis: The CRC is calculated by summing the total amount of Ca²⁺ added before the massive release occurred. A lower CRC in this compound-treated samples indicates increased susceptibility to MPT.

Visualization: Mechanism of this compound-Induced MPT Sensitization

G This compound This compound (Chronic Treatment) resp_inhibit Inhibition of Mitochondrial Respiration This compound->resp_inhibit ros ↑ Mild Oxidative Stress (e.g., H2O2) resp_inhibit->ros mpt Mitochondrial Permeability Transition (MPT) Pore Opening ros->mpt sensitizes ca_influx Cellular Ca2+ Influx/Homeostasis mito_ca ↑ Mitochondrial Ca2+ Load ca_influx->mito_ca mito_ca->mpt triggers consequences Consequences: - ΔΨm Collapse - Mitochondrial Swelling - Apoptosis mpt->consequences antioxidants Antioxidants (CoQ10, Creatine) antioxidants->ros antioxidants->mpt prevents

Caption: this compound sensitizes mitochondria to calcium-induced MPT via oxidative stress.

Effects on Mitochondrial Dynamics, DNA, and Biogenesis

Emerging evidence suggests that statins can influence the architecture and life cycle of mitochondria.

Key Findings

In macrophages from hypercholesterolemic mice, in vivo this compound treatment was shown to increase mitochondrial network branching and markedly increase the expression of genes related to both mitochondrial fusion (Mfn2) and fission (Fis1).[1] This suggests an impact on the dynamic remodeling of the mitochondrial network. Regarding mitochondrial DNA (mtDNA), this compound has been shown to protect against irradiation-induced mtDNA lesions in human endothelial cells.[12][13] However, other research using yeast models suggests that statins can lead to a loss of mtDNA, and studies on patients with statin-induced myopathy have found decreased mtDNA content in skeletal muscle.[14]

Table 3: Effect of this compound on Mitochondrial Dynamics and DNA

Model System This compound Treatment Parameter Result Reference
LDLr-/- Mouse Macrophages 40 mg/kg/day (3 months) Mitochondrial Branching Increased [1]
LDLr-/- Mouse Macrophages 40 mg/kg/day (3 months) Mfn2 Gene Expression Markedly Increased [1]
LDLr-/- Mouse Macrophages 40 mg/kg/day (3 months) Fis1 Gene Expression Markedly Increased [1]
Human Endothelial Cells (HUVECs) 10 µM (pre-treatment) Irradiation-Induced mtDNA Lesions Reduced [12][13]

| S. cerevisiae | 150 µg/ml | mtDNA Stability | High percentage of cells devoid of mtDNA |[14] |

Experimental Protocol: Quantification of mtDNA Lesions

This protocol is based on the quantitative polymerase chain reaction (qPCR) method to assess DNA damage.[12]

  • Principle: The assay compares the amplification efficiency of a long mtDNA fragment to that of a short mtDNA fragment. DNA lesions (e.g., oxidative adducts, strand breaks) impede the progression of DNA polymerase, leading to reduced amplification of the long fragment, while the short fragment is amplified efficiently.

  • DNA Extraction: Total DNA is carefully extracted from cells or tissues using a commercial kit, ensuring minimal introduction of artificial oxidative damage.

  • qPCR:

    • Two separate qPCR reactions are performed for each sample using primers designed to amplify a long mtDNA fragment (~10 kb) and a short mtDNA fragment (~150 bp).

    • The reactions are run on a real-time PCR system using a fluorescent dye like SYBR Green.

  • Analysis:

    • The relative amplification of the long fragment compared to the short fragment is calculated.

    • The number of lesions per 10 kb of mtDNA is determined using the following formula, assuming a Poisson distribution of lesions:

      • Lesions/10kb = [-ln(Relative Amplification)] x 10,000 bp

    • A decrease in the number of lesions in the this compound-treated group compared to the control indicates a protective effect.

Conclusion and Future Directions

The body of evidence reviewed in this guide demonstrates that this compound's interaction with mitochondria is complex and significantly less detrimental than that of lipophilic statins. While high in vitro concentrations or chronic in vivo treatment can impair mitochondrial respiration and sensitize cells to permeability transition, particularly in liver and certain muscle types, this compound also exhibits protective effects, such as mitigating oxidative bursts and preventing mtDNA damage in other contexts.[4][11][12]

For researchers and drug development professionals, these findings underscore several key points:

  • Hydrophilicity Matters: this compound's lower lipophilicity likely limits its passive diffusion across the inner mitochondrial membrane, sparing mitochondrial function compared to drugs like atorvastatin or simvastatin.[6][15]

  • Context is Critical: The effects are highly dependent on the biological system (tissue/cell type), dose, and underlying pathology (e.g., hypercholesterolemia).

  • Redox Balance is a Central Node: Many of this compound's effects, both detrimental (MPT sensitization) and beneficial (cardioprotective signaling), converge on the modulation of mitochondrial ROS.[3][11]

Future research should focus on elucidating the precise molecular mechanisms differentiating the mitochondrial response to various statins and exploring the clinical relevance of co-therapies with mitochondrial-protective agents, such as Coenzyme Q10, to mitigate any potential adverse effects.

References

Pravastatin's Impact on Nitric Oxide Synthase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pravastatin, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, is widely prescribed for its cholesterol-lowering properties. However, a substantial body of evidence highlights its "pleiotropic" effects, which are independent of lipid reduction and contribute significantly to its cardiovascular benefits. A cornerstone of these effects is the modulation of nitric oxide synthase (NOS) activity. Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, inhibition of platelet aggregation, and anti-inflammatory processes. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts the activity of different NOS isoforms, primarily endothelial NOS (eNOS) and inducible NOS (iNOS). It summarizes key quantitative data, details common experimental protocols for investigation, and presents signaling pathways and workflows as standardized diagrams.

Impact on Endothelial Nitric Oxide Synthase (eNOS)

This compound enhances eNOS activity and NO production through a multi-faceted approach involving post-translational modifications and increased gene expression. These actions are crucial for improving endothelial function.[1][2][3][4]

Mechanisms of eNOS Activation

This compound's primary influence on eNOS stems from its inhibition of the mevalonate (B85504) pathway, which reduces the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP).[3][5] This has two major downstream consequences for eNOS:

  • Inhibition of the RhoA/Rho-kinase (ROCK) Pathway: The small GTPase RhoA requires geranylgeranylation for its translocation to the cell membrane and subsequent activation. By depleting GGPP, this compound prevents RhoA activation.[3][5][6] The RhoA/ROCK pathway negatively regulates eNOS in two ways:

    • eNOS mRNA Destabilization: Activated ROCK decreases the stability of eNOS mRNA, leading to reduced protein expression. This compound reverses this, prolonging the eNOS mRNA half-life and increasing eNOS protein levels.[3][7][8]

    • Suppression of Akt: The ROCK pathway can suppress the pro-survival and pro-angiogenic kinase Akt.[6][7]

  • Activation of the PI3K/Akt and AMPK Signaling Pathways: this compound actively promotes the phosphorylation and activation of eNOS.

    • PI3K/Akt Pathway: this compound stimulates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][3][4][9] Activated Akt directly phosphorylates eNOS at its serine 1177 (Ser1177) residue, a key step for enzyme activation.[1][10][11]

    • AMP-activated protein kinase (AMPK) Pathway: this compound has also been shown to activate AMPK, which can subsequently phosphorylate eNOS at Ser1177, further boosting NO production.[3][4]

Signaling Pathway for eNOS Activation

eNOS_Activation_Pathway cluster_rho Inhibition of RhoA Activation cluster_activation eNOS Activation Cascade This compound This compound HMG_CoA HMG-CoA Reductase This compound->HMG_CoA Inh PI3K PI3K This compound->PI3K Stimulates Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate GGPP GGPP (Geranylgeranyl Pyrophosphate) Mevalonate->GGPP Mevalonate->GGPP RhoA RhoA GGPP->RhoA Geranylgeranylation GGPP->RhoA RhoA_act Active RhoA (Membrane-bound) RhoA->RhoA_act RhoA->RhoA_act ROCK ROCK (Rho-kinase) RhoA_act->ROCK Activates eNOS_mRNA eNOS mRNA Stability ROCK->eNOS_mRNA Destabilizes Akt Akt ROCK->Akt Inh eNOS eNOS eNOS_mRNA->eNOS Upregulates Expression PI3K->Akt Activates PI3K->Akt pAkt p-Akt Akt->pAkt Akt->pAkt pAkt->eNOS Phosphorylates (Ser1177) pAkt->eNOS peNOS p-eNOS (Ser1177) (Active) eNOS->peNOS eNOS->peNOS NO Nitric Oxide (NO) Production peNOS->NO peNOS->NO

Caption: this compound-mediated activation of eNOS.

Quantitative Data: this compound and eNOS
Cell/Animal ModelThis compound Concentration/DoseMeasured OutcomeQuantitative ResultCitation
Bovine Aortic Endothelial Cells10 µmol/L (24h)NO Production25-30% less effective than acetylcholine[2]
DIO iPSC-ECs1 µM (24h)NO ProductionSignificantly higher levels of NO (P = 0.016)[1]
DIO iPSC-ECs1 µM (24h)eNOS Phosphorylation (Ser1177)Reversed the decrease seen in diseased cells[1]
Healthy Human Placental MicrosomesIn vitro treatmentTotal eNOS Activity28% increase (p<0.05)[12][13]
Preeclamptic Placental MicrosomesIn vitro treatmentTotal eNOS Activity32% increase (p<0.05)[12][13]
Healthy Human Placental MicrosomesIn vitro treatmentMicrosomal Arginine Uptake38% increase (p<0.05)[12][13]
Preeclamptic Placental MicrosomesIn vitro treatmentMicrosomal Arginine Uptake34% increase (p<0.05)[12]
Aortic Rings (Rat)N/AEndothelium-dependent vasorelaxation62.8% of maximal relaxation (vs. 100% for Acetylcholine)[2]
Hypertensive Pregnant RatsN/ANO MetabolitesIncreased[14]

Impact on Inducible Nitric Oxide Synthase (iNOS)

In contrast to its effect on eNOS, this compound generally inhibits the expression and activity of iNOS. iNOS is typically expressed during inflammatory responses and produces large, often cytotoxic, amounts of NO. By suppressing iNOS, this compound exerts a significant anti-inflammatory effect.[15][16]

Mechanism of iNOS Inhibition

The anti-inflammatory action of this compound is also linked to the inhibition of isoprenoid synthesis. Many pro-inflammatory signaling proteins, including small GTPases involved in activating transcription factors like Nuclear Factor-kappa B (NF-κB), depend on isoprenylation for their function.[16]

  • Inhibition of NF-κB and STAT1 Pathways: In macrophages and vascular smooth muscle cells (VSMCs), inflammatory stimuli such as lipopolysaccharide (LPS) and certain cytokines activate signaling cascades that lead to the activation of NF-κB and Signal Transducer and Activator of Transcription 1 (STAT1).[16] These transcription factors are essential for initiating the transcription of the iNOS gene. This compound, by interfering with protein isoprenylation, disrupts these upstream signaling pathways, thereby reducing the activation of NF-κB and STAT1 and suppressing iNOS gene expression at the transcriptional level.[16]

Signaling Pathway for iNOS Inhibition

iNOS_Inhibition_Pathway cluster_inflammation Inflammatory Cascade This compound This compound HMG_CoA HMG-CoA Reductase This compound->HMG_CoA Inh Isoprenoids Isoprenoid Synthesis (e.g., GGPP, FPP) HMG_CoA->Isoprenoids Signaling Pro-inflammatory Signaling Proteins Isoprenoids->Signaling Isoprenylation Signaling_act Active Signaling Proteins Signaling->Signaling_act NFkB NF-κB / STAT1 Activation Signaling_act->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein LPS Inflammatory Stimuli (e.g., LPS, Fibrinogen) LPS->Signaling_act Stimulates

Caption: this compound-mediated inhibition of iNOS expression.

Quantitative Data: this compound and iNOS
Cell/Animal ModelStimulusThis compound ConcentrationMeasured OutcomeQuantitative ResultCitation
Vascular Smooth Muscle Cells (VSMCs)FibrinogenDose-dependentiNOS Protein ExpressionMax inhibition of 49.2%[15]
Vascular Smooth Muscle Cells (VSMCs)Fibrin Degradation Products (FDP)Dose-dependentiNOS Protein ExpressionMax inhibition of 53.6%[15]
Murine Macrophages (RAW 264.7)LPS + IFN-γ0.1-30 µMNO formation and iNOS inductionInhibited to a lesser extent than other statins[16]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)N/A (NCX 6550, a NO-releasing this compound derivative)iNOS Protein ExpressionSignificantly decreased (this compound alone had no effect)[17][18]

Impact on Neuronal Nitric Oxide Synthase (nNOS)

The direct impact of this compound on the activity of neuronal NOS (nNOS) is less extensively documented compared to eNOS and iNOS. The primary therapeutic benefits related to this compound and NO signaling are attributed to its effects within the vasculature and on inflammatory cells. Further research is required to fully elucidate the specific interactions between this compound and nNOS activity in the central and peripheral nervous systems.

Key Experimental Protocols

Investigating the effects of this compound on NOS activity involves a combination of techniques to measure NO production, enzyme activity, and protein expression/phosphorylation.

Experimental Workflow

Experimental_Workflow start Cell Culture (e.g., Endothelial Cells) or Animal Model treatment Treatment Groups: 1. Control (Vehicle) 2. This compound start->treatment harvest Harvest Samples (Cell Lysates, Tissues, Conditioned Media) treatment->harvest western Western Blot Analysis harvest->western activity NOS Activity Assay ([14C]L-arginine to [14C]L-citrulline conversion) harvest->activity no_prod NO Production Assay (Griess Assay for Nitrite (B80452)/Nitrate) harvest->no_prod protein Measure Protein Expression: - Total eNOS/iNOS - Total Akt western->protein phos Measure Protein Phosphorylation: - p-eNOS (Ser1177) - p-Akt western->phos activity_res Quantify direct enzymatic activity activity->activity_res no_prod_res Quantify stable NO metabolites in media/plasma no_prod->no_prod_res

Caption: General workflow for assessing this compound's effect on NOS.

Protocol: eNOS Activity Assay (Radiometric)

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.

  • Homogenization: Homogenize cell pellets or tissues in a buffer containing 50 mM Tris-HCl, 0.1 mM EDTA, 0.1 mM EGTA, and protease/phosphatase inhibitors.

  • Reaction Mixture: In a microcentrifuge tube, combine 25-50 µg of protein homogenate with a reaction buffer to a final concentration of: 50 mM KH2PO4, 60 mM L-valine, 1 mM MgCl2, 0.2 mM CaCl2, 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (B1682763) (BH4), and 10 mg/ml calmodulin.

  • Initiation: Add L-[14C]arginine (approx. 0.2 µCi) to initiate the reaction. For negative controls, add the NOS inhibitor L-NAME (1 mM).

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 20 mM HEPES, 2 mM EDTA).

  • Separation: Apply the reaction mixture to a cation exchange resin column (e.g., Dowex AG 50WX-8) pre-equilibrated with stop buffer. L-arginine (charged) will bind to the resin, while L-citrulline (neutral) will flow through.

  • Quantification: Collect the eluate and quantify the amount of [14C]L-citrulline using a liquid scintillation counter. Activity is typically expressed as pmol of citrulline/min/mg of protein.

Protocol: Nitric Oxide Production (Griess Assay)

This colorimetric assay quantifies nitrite (NO2-), a stable breakdown product of NO, in aqueous solutions like cell culture media.

  • Sample Collection: Collect cell culture supernatant or plasma. If necessary, samples can be deproteinized using a zinc sulfate (B86663) solution or ultrafiltration.

  • Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same medium as the samples.

  • Griess Reagent: The Griess reagent is typically a two-part solution. Part A: Sulfanilamide in an acidic solution. Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

  • Reaction: In a 96-well plate, add 50 µL of sample or standard to a well. Add 50 µL of Part A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 5-10 minutes.

  • Measurement: A purple/magenta azo compound will form. Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol: Western Blot for eNOS/Akt Phosphorylation

This technique detects changes in the expression and phosphorylation state of key proteins.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per lane and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

    • Rabbit anti-phospho-eNOS (Ser1177)

    • Mouse anti-total eNOS

    • Rabbit anti-phospho-Akt (Ser473)

    • Mouse anti-total Akt

    • Antibody for a loading control (e.g., β-actin, GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify band intensity, and the ratio of phosphorylated to total protein is calculated.

Conclusion

This compound exerts a complex and beneficial regulatory influence on nitric oxide synthase activity. Its primary mechanism involves the inhibition of the mevalonate pathway, which leads to a dual effect: the upregulation and activation of eNOS through the PI3K/Akt pathway and inhibition of the RhoA/ROCK pathway, and the anti-inflammatory suppression of iNOS expression by attenuating pro-inflammatory transcription factors. These cholesterol-independent actions underscore this compound's role in improving endothelial health and reducing vascular inflammation, providing a mechanistic basis for its therapeutic benefits in cardiovascular disease beyond lipid-lowering. The experimental protocols and pathways detailed in this guide offer a framework for researchers to further investigate and leverage these pleiotropic effects in drug development and clinical science.

References

Methodological & Application

Pravastatin in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pravastatin in in vitro cell culture studies. This compound, a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitor, is widely recognized for its cholesterol-lowering effects. However, its utility in cell culture extends to investigating various cellular processes, including proliferation, migration, apoptosis, and signaling pathways, independent of its lipid-lowering properties.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, a critical enzyme in the mevalonate (B85504) pathway. This pathway is essential for the synthesis of cholesterol and various non-steroidal isoprenoids. These isoprenoids are vital for the post-translational modification of intracellular signaling proteins, including small GTPases like Ras and Rho. By inhibiting this pathway, this compound can modulate a variety of cellular functions. The effects of this compound can often be reversed by the addition of mevalonate, the product of the HMG-CoA reductase reaction.

Data Presentation: Effects of this compound on Various Cell Types

The following tables summarize the quantitative data from various cell culture studies investigating the effects of this compound.

Table 1: Effects of this compound on Endothelial Cells

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectsReference
Rat Aortic Endothelial Cells (rAECs)Not SpecifiedNot SpecifiedEnhanced proliferation and migration.
Endothelial Colony-Forming Cells (ECFCs)2 µM, 20 µM24, 48, 72 hoursSignificantly enhanced proliferation.
Endothelial Colony-Forming Cells (ECFCs)200 µM, 2000 µM24, 48, 72 hoursSignificantly decreased proliferation.
Endothelial Colony-Forming Cells (ECFCs)2 µM, 20 µM, 200 µM6 hoursIncreased tube formation (angiogenesis).
Endothelial Colony-Forming Cells (ECFCs)2000 µM6 hoursImpaired tube formation.
Endothelial Colony-Forming Cells (ECFCs)200 µMNot SpecifiedInduced phosphorylation of AKT and eNOS.
Induced Pluripotent Stem Cell-derived Endothelial Cells (iPSC-ECs) from diet-induced obese mice1 µM24 hoursIncreased cell migration and proliferation, decreased apoptosis, and increased cord-like structure formation.
Vascular Endothelial CellsNot SpecifiedNot SpecifiedInhibited H2O2-induced reduction of eNOS and activation of caspase-3.

Table 2: Effects of this compound on Cancer Cells

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectsReference
Hepatocellular Carcinoma Cells2 µM, 4 µMNot SpecifiedDecreased cell proliferation.
Multiple Myeloma CellsNot SpecifiedNot SpecifiedSuppressed viability, decreased production of VEGF and bFGF, induced cell-cycle arrest.
Human Hepatoma Cell Line (Hep G2)0.1 mMNot Specified85% inhibition of cholesterol biosynthesis.

Table 3: Effects of this compound on Other Cell Types

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectsReference
Human Monocyte Derived Macrophages (HMDM)0.1 mg/mlNot Specified119% increase in cellular degradation of native LDL.
Senescent Human Lung Fibroblasts10 µM72 hoursDecreased cell viability to 47%.
Non-senescent Human Lung Fibroblasts10 µM72 hoursDecreased cell viability to 72%.
Human Endometrial Stromal (HES) cells3 µM48 hours24% decrease in the number of proliferating cells.
Neonatal Rat CardiomyocytesNot SpecifiedNot SpecifiedInhibited TNF-α-induced phosphorylation of JNK and upregulation of caspase-12 and Bax.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent cells with this compound.

Materials:

  • This compound sodium salt

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Sterile conical tubes

  • Water bath

  • Incubator (37°C, 5% CO2)

Stock Solution Preparation:

  • This compound is water-soluble. Prepare a stock solution of this compound sodium salt in sterile PBS or directly in cell culture medium.

  • For higher concentrations, Dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent. A stock solution of 85 mg/mL in fresh DMSO has been reported.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Treatment Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in a suitable culture vessel.

  • The day before the experiment, seed the cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density.

  • Allow the cells to attach and recover overnight in a 37°C, 5% CO2 incubator.

  • On the day of the experiment, prepare the final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Remove the old medium from the cell culture plates and gently wash the cells with sterile PBS.

  • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., PBS or DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, or RNA extraction for RT-PCR).

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Stock Solution Stock Solution This compound Dilution This compound Dilution Stock Solution->this compound Dilution Dilute in media Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Incubate overnight This compound Dilution->Cell Treatment Downstream Assays Downstream Assays Cell Treatment->Downstream Assays Incubate for desired time

General Experimental Workflow for this compound Treatment.
Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol describes how to assess the effect of this compound on cell proliferation using a colorimetric MTS assay.

Materials:

  • 96-well cell culture plates

  • This compound-treated cells (from Protocol 1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and treat with various concentrations of this compound as described in Protocol 1.

  • At the end of the treatment period, add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Cell Migration Assay (Boyden Chamber Assay)

This protocol details a method to evaluate the effect of this compound on cell migration.

Materials:

  • Boyden chamber inserts (8 µm pore size)

  • 24-well companion plates

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

Procedure:

  • Pre-treat cells with the desired concentrations of this compound for a specified time.

  • Harvest the cells and resuspend them in serum-free medium containing the respective this compound concentration.

  • Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Place the Boyden chamber inserts into the wells.

  • Seed 5 x 10^4 cells in 100 µL of serum-free medium (with this compound) into the upper chamber of the insert.

  • Incubate the plate for 4-24 hours at 37°C with 5% CO2.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways in various cell types.

PI3K/Akt/mTOR Pathway in Endothelial Cells

This compound can promote the proliferation and migration of endothelial cells by activating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, survival, and angiogenesis.

G This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates Proliferation_Migration Proliferation & Migration p70S6K->Proliferation_Migration promotes

This compound-induced PI3K/Akt/mTOR signaling.
Akt/eNOS Pathway in Endothelial Cells

In endothelial colony-forming cells, this compound enhances the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), which is associated with improved cell function and angiogenesis.

G This compound This compound Akt Akt This compound->Akt promotes phosphorylation eNOS eNOS Akt->eNOS promotes phosphorylation NO_Production NO Production eNOS->NO_Production Angiogenesis Angiogenesis NO_Production->Angiogenesis G TNFa TNF-α JNK JNK TNFa->JNK induces phosphorylation Caspase12_Bax Caspase-12 & Bax JNK->Caspase12_Bax upregulates Apoptosis Apoptosis Caspase12_Bax->Apoptosis induces This compound This compound This compound->JNK inhibits

Application Notes and Protocols for Pravastatin Delivery in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely used medication for the management of hypercholesterolemia.[1][2][3] In preclinical research, various animal models are employed to investigate its pharmacokinetic and pharmacodynamic properties, as well as to explore novel delivery systems for enhanced efficacy and targeted action.[4][5] These application notes provide detailed protocols for the administration of this compound to laboratory animals via different routes, including oral, intravenous, and local delivery. Additionally, information on advanced formulations such as liposomes and nanoparticles is presented.

This compound: Mechanism of Action

This compound lowers cholesterol levels by inhibiting the HMG-CoA reductase enzyme, which is a key step in cholesterol biosynthesis.[2] This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.[6] The increased number of LDL receptors enhances the clearance of circulating LDL cholesterol from the bloodstream.[6][7]

G This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase inhibits Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate converts HMG-CoA to Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis Intracellular Cholesterol Intracellular Cholesterol Cholesterol Synthesis->Intracellular Cholesterol decreases LDL Receptor Expression LDL Receptor Expression Intracellular Cholesterol->LDL Receptor Expression upregulates LDL-C Clearance LDL-C Clearance LDL Receptor Expression->LDL-C Clearance increases

This compound's Mechanism of Action

Data Presentation: Pharmacokinetic Parameters of this compound in Rodents

The following tables summarize key pharmacokinetic parameters of this compound administered via different routes and formulations in rats and mice.

Table 1: Pharmacokinetics of this compound in Rats Following a Single Dose

Administration RouteDose (mg/kg)FormulationCmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Oral20Solution---[8]
Oral10Solution---[7]
Oral10NanogelHigher than solutionHigher than solutionHigher than solution[7]
Intravenous5Solution---[8][9]
Intravenous5Radiolabeled Solution---[10]
Buccal-Mucoadhesive Patch67.34 ± 3.58350.27 ± 9.59Significantly higher than oral tablet[11]

Table 2: Pharmacokinetics of this compound in Mice Following a Single Dose

Administration RouteDose (mg/kg)FormulationKey FindingsReference
Oral (gavage)30Atorvastatin (for comparison)Not detectable in retina[12]
Intraperitoneal80SolutionDetectable in non-perfused retina only[12]
Intraperitoneal2Solution-[13]
Intravenous5Free this compoundDetected only in liver tissue after 48h[14]
Intravenous5Liposomal this compoundRecovered from blood and other tissues after 48h[14]

Experimental Protocols

Protocol 1: Oral Administration (Gavage) in Rodents

This protocol is suitable for delivering a precise dose of this compound solution or suspension directly into the stomach.

Materials:

  • This compound sodium

  • Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

  • Animal scale

  • Appropriately sized gavage needles (flexible or rigid)

  • Syringes

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of aspiration.[15]

  • This compound Formulation: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. For example, to administer a 20 mg/kg dose to a 250g rat at a volume of 5 mL/kg, the concentration would be 4 mg/mL.

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement and ensure proper positioning.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus.

  • Drug Administration: Once the needle is in the correct position, slowly administer the this compound formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.

G cluster_prep Preparation cluster_admin Administration Weigh Animal Weigh Animal Calculate Dose Calculate Dose Weigh Animal->Calculate Dose Prepare Formulation Prepare Formulation Calculate Dose->Prepare Formulation Restrain Animal Restrain Animal Insert Gavage Needle Insert Gavage Needle Restrain Animal->Insert Gavage Needle Administer Drug Administer Drug Insert Gavage Needle->Administer Drug Monitor Animal Monitor Animal Administer Drug->Monitor Animal

Workflow for Oral Gavage
Protocol 2: Intravenous Administration in Rodents

This method allows for direct entry of this compound into the systemic circulation, bypassing first-pass metabolism.

Materials:

  • This compound sodium for injection

  • Sterile saline or other suitable vehicle

  • Animal restrainer

  • Insulin syringes or other appropriate syringes with small gauge needles (e.g., 27-30G)

  • Heat lamp (optional, for vasodilation)

Procedure:

  • Animal Preparation: Place the animal in a restrainer. For tail vein injections, gentle warming of the tail with a heat lamp can help dilate the veins, making them easier to visualize.

  • This compound Formulation: Dissolve this compound in a sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates. A common dose for intravenous administration in rats is 5 mg/kg.[8][9]

  • Injection: Locate a lateral tail vein. Swab the area with an alcohol wipe. Insert the needle, bevel up, into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Drug Administration: Slowly inject the this compound solution.

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol 3: Intraperitoneal Administration in Mice

Intraperitoneal injection is a common method for systemic drug delivery in small rodents.

Materials:

  • This compound sodium

  • Sterile saline or phosphate-buffered saline (PBS)

  • Syringes with appropriate needles (e.g., 25-27G)

Procedure:

  • Animal Restraint: Manually restrain the mouse, ensuring control of the head and body.

  • This compound Formulation: Prepare a sterile solution of this compound in saline or PBS. Doses used in studies include 2 mg/kg.[13]

  • Injection Site: Tilt the mouse slightly head-down and locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a shallow angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

  • Drug Administration: Inject the this compound solution.

  • Post-Administration: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort.

Protocol 4: Local Delivery via Pluronic Gel in Mice

This protocol is designed for the localized and sustained release of this compound, for example, in a mouse vein graft model.[16]

Materials:

  • This compound sodium

  • Pluronic F-127 gel (20%)

  • Phosphate-buffered saline (PBS)

  • Surgical instruments for the specific animal model (e.g., vein grafting)

Procedure:

  • This compound Formulation: Prepare a solution of this compound in PBS. Mix this solution with 20% Pluronic F-127 gel to achieve the final desired concentration (e.g., 30 µM).[16] Keep the mixture on ice to maintain it in a liquid state.

  • Surgical Procedure: Perform the desired surgical procedure (e.g., vein grafting in C57BL/6J mice).[16]

  • Local Application: Immediately after the surgical procedure, apply a specific volume (e.g., 50 µL) of the this compound-containing Pluronic gel to the adventitia of the targeted vessel.[16]

  • Post-Operative Care: Provide appropriate post-operative care and monitoring as required by the specific surgical protocol.

Advanced Formulations

Liposomal this compound

Liposomal formulations can alter the biodistribution of this compound. In a study with B16.F10 melanoma-bearing mice, liposomal this compound was recovered from blood and various tissues, whereas free this compound was only detected in the liver.[14]

Experimental Example:

  • Animal Model: C57Bl/6 mice with subcutaneous B16.F10 melanoma.[14]

  • Administration: 5 mg/kg of free or liposomal this compound administered intravenously via the tail vein.[14]

  • Analysis: this compound levels in blood and tissues quantified by HPLC.[14]

Nanoparticle-Based Delivery

Nanoparticles, such as those made from poly-lactic-co-glycolic acid (PLGA), can be used to create controlled-release formulations of this compound.[17][18] These systems aim to protect the drug from premature degradation and first-pass metabolism, potentially improving its bioavailability and efficacy.[17] Nanogels have also been shown to provide sustained release and higher bioavailability compared to oral solutions in rats.[7]

Experimental Example (Nanogel):

  • Formulation: this compound-loaded chitosan (B1678972) nanoparticles converted into a nanogel using poloxamer.[7]

  • Animal Model: Swiss albino rats.[7]

  • Administration: Single oral dose of this compound nanogel.

  • Outcome: The nanogel formulation demonstrated sustained release and higher bioavailability compared to a standard oral solution.[7]

G This compound This compound Encapsulation Encapsulation This compound->Encapsulation Polymer (e.g., PLGA, Chitosan) Polymer (e.g., PLGA, Chitosan) Polymer (e.g., PLGA, Chitosan)->Encapsulation Nanoparticle/Nanogel Nanoparticle/Nanogel Encapsulation->Nanoparticle/Nanogel Improved Bioavailability Improved Bioavailability Nanoparticle/Nanogel->Improved Bioavailability Sustained Release Sustained Release Nanoparticle/Nanogel->Sustained Release Protection from Degradation Protection from Degradation Nanoparticle/Nanogel->Protection from Degradation

Logic of Nanoparticle-Based Delivery

Conclusion

The choice of delivery method for this compound in laboratory animals depends on the specific research question. Oral gavage is suitable for mimicking clinical administration, while intravenous injection provides complete bioavailability and is useful for pharmacokinetic studies. Local delivery systems are valuable for investigating tissue-specific effects. Advanced formulations like liposomes and nanoparticles offer opportunities to modify the pharmacokinetic profile and enhance the therapeutic efficacy of this compound. The protocols and data presented here provide a foundation for designing and executing preclinical studies with this compound.

References

Application Notes and Protocols for In Vivo Pravastatin Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of pravastatin in in vivo animal studies. The information is compiled from various preclinical studies, offering insights into appropriate dosage regimens for different research applications, along with detailed experimental protocols and visualization of relevant signaling pathways.

Data Presentation: this compound Dosage in Animal Models

The following table summarizes this compound dosages used in various animal models for different research purposes. This allows for easy comparison of experimental parameters across studies.

Animal ModelApplicationDosageRoute of AdministrationFrequencyDurationKey FindingsReference
Mice (Swiss) Amyloidogenesis10 mg/dayIntraperitonealDaily72-96 hoursMild amyloid protecting effect at the higher dose.[1]
Mice (NMRI) Pain and Inflammation1, 5, 10, 20, 40, 80, 100 mg/kgIntraperitonealDaily4 daysDose-dependent analgesic and anti-inflammatory effects.[2]
Mice (ApoE-KO) Atherosclerosis40 mg/kg/dayOral (in chow)Daily35 weeksIncreased atherosclerotic plaque size, polarized macrophages to M2 phenotype.[3]
Mice (ApoE-KO) Atherosclerosis80 mg/kg/dayOral gavageDaily8 weeksPrevented atherosclerotic lesions and reduced IL-6 levels.[4]
Mice (LDLr-/-) Hypercholesterolemia40 mg/kg/dayOral (in drinking water)Daily3 monthsReversed changes in mitochondria-associated membranes and reduced foam cell formation.[5]
Rats (Wistar) Neuroprotection (Transient Forebrain Ischemia)20 mg/kgOralDaily14 daysSignificantly reduced delayed neuronal death.[6]
Rats (Wistar) Neuroprotection (Cerebral Venous Infarction)1% in diet (approx. 341.9 mg/kg/day)Oral (in diet)Ad libitum2 weeksNeuroprotective effects against cerebral cortical venous ischemia.[7]
Rabbits Hypercholesterolemia50 mg/kgOralOnce daily14 daysDecreased serum and liver cholesterol levels.[8]
Rabbits (Diabetic) Hypercholesterolemia10 mg/kg/dayNot specifiedDaily21 daysEffectively controlled hypercholesterolemia.[9]
Dogs (Beagle) Cholesterol Lowering3 mg/kgOralOnce or twice daily21 daysSignificant reduction in serum cholesterol.[8]
Dogs (Beagle) Long-term Safety5 and 25 mg/kg/dayOralDaily104 weeksDecrease in serum cholesterol with no other abnormal findings.[10]
Dogs (Beagle) Hemodynamic Parameters0.5, 1.0, 2.0 mg/kgOralDaily4 weeksAltered various hemodynamic parameters.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Induction of Atherosclerosis in ApoE Knockout Mice

Objective: To induce atherosclerotic lesions in a genetically modified mouse model.

Materials:

  • ApoE knockout (apoE-/-) mice (male, 8 weeks old)

  • High-cholesterol diet (e.g., containing 1.25% cholesterol)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Oral gavage needles

  • Animal housing and care facilities

Procedure:

  • Acclimate male apoE-/- mice to the housing facility for at least one week.

  • Divide the mice into experimental groups (e.g., control, atherosclerosis, this compound-treated).

  • Feed all groups, except for a normal chow control, a high-cholesterol diet for the duration of the study (e.g., 8 weeks).

  • For the this compound group, administer this compound suspended in PBS daily via oral gavage at the desired dose (e.g., 80 mg/kg).[4]

  • Administer an equivalent volume of PBS to the atherosclerosis control group via oral gavage.

  • At the end of the treatment period, euthanize the mice.

  • Perfuse the mice with PBS followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the aorta and heart for histological analysis of atherosclerotic plaques.

Data Analysis:

  • Quantify the atherosclerotic lesion area in the aortic root or entire aorta using imaging software (e.g., ImageJ).

  • Perform statistical analysis to compare lesion sizes between the different experimental groups.

Transient Forebrain Ischemia Model in Rats

Objective: To induce global cerebral ischemia to study neuroprotective effects.

Materials:

  • Wistar rats (male)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Occluding clips

Procedure:

  • Administer this compound (e.g., 20 mg/kg, orally) or vehicle daily for the pre-treatment period (e.g., 14 days).[6]

  • Anesthetize the rat.

  • Perform the four-vessel occlusion method:

    • Make a midline incision on the dorsal neck and separate the paravertebral muscles to expose the alar foramina of the first cervical vertebra.

    • Occlude both vertebral arteries by electrocautery.

    • Make a ventral midline incision in the neck to expose both common carotid arteries.

    • Place occluding clips on both common carotid arteries to induce ischemia.

  • After a defined period of ischemia (e.g., 10 minutes), remove the carotid artery clips to allow reperfusion.

  • Suture the incisions and allow the animal to recover.

  • Monitor the animal for neurological deficits.

  • After a set survival period (e.g., 3 days), euthanize the rat and perfuse the brain for histological analysis.[6]

Data Analysis:

  • Count the number of surviving neurons in specific brain regions (e.g., hippocampal CA1 subfield) using microscopy.

  • Compare neuronal survival between this compound-treated and control groups.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Anti-Atherosclerotic Action via STAT3 Signaling

This compound has been shown to prevent atherosclerosis by modulating the IL-6/STAT3 signaling pathway. The diagram below illustrates this proposed mechanism.

Pravastatin_STAT3_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Cell IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates SOCS3 SOCS3 SOCS3->JAK Inhibits Atherosclerosis Atherosclerosis (Inflammation, Proliferation) Nucleus->Atherosclerosis Promotes This compound This compound This compound->pSTAT3 Decreases This compound->SOCS3 Increases expression

Caption: this compound inhibits atherosclerosis by upregulating SOCS3, which in turn inhibits JAK-STAT3 signaling.

Experimental Workflow for In Vivo this compound Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.

Experimental_Workflow cluster_analysis Analysis start Study Design & Animal Model Selection acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Groups (Control, Disease, this compound) acclimatization->grouping treatment This compound/Vehicle Administration grouping->treatment monitoring In-life Monitoring (Weight, Behavior, etc.) treatment->monitoring endpoint Endpoint & Sample Collection (Blood, Tissues) monitoring->endpoint analysis Sample Analysis endpoint->analysis histology Histopathology biochem Biochemical Assays (e.g., Cholesterol) molbio Molecular Biology (e.g., Western Blot, qPCR) data_analysis Data Interpretation & Statistical Analysis analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for conducting in vivo this compound studies.

References

Application Notes and Protocols for Pravastatin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the preparation and use of pravastatin in various in vitro experimental settings. The information is tailored for researchers, scientists, and drug development professionals, focusing on ensuring reproducibility and accuracy in experimental design.

Data Presentation: Quantitative Summary

For ease of reference and comparison, the following tables summarize key quantitative data for this compound's solubility and effective concentrations used in in vitro studies.

Table 1: Solubility of this compound Sodium

SolventSolubilityReference
MethanolFreely Soluble[1][2]
0.1 N Hydrochloric AcidFreely Soluble[1][2]
Dimethyl Sulfoxide (B87167) (DMSO)~10 mg/mL[3]
Dimethylformamide (DMF)~10 mg/mL[3]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3]
Ethanol~2.5 mg/mL[3]
Distilled Water0.178 mg/mL[1]

Table 2: Effective Concentrations of this compound in In Vitro Studies

Cell TypeConcentration RangeObserved EffectReference
Endothelial Colony-Forming Cells (ECFCs)2 µM - 20 µMIncreased proliferation[4]
Endothelial Colony-Forming Cells (ECFCs)200 µM - 2000 µMDecreased proliferation[4]
Endothelial Colony-Forming Cells (ECFCs)200 µMInduced AKT and eNOS phosphorylation[4]
Hepatocarcinoma (PLC) Cells50 µMDecreased cell proliferation[5]
Hepatocarcinoma Cells2 µM - 4 µMInhibited cancer cell proliferation[6]
Macrophages (HMDM, MPM, J-774 A.1)0.1 mg/mL (~224 µM)Increased cellular degradation of native LDL[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of this compound sodium, which can then be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound sodium salt (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound sodium salt in a sterile microcentrifuge tube.

  • Dissolution:

    • For DMSO stock: Add the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL.[3] For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of this compound sodium in 1 mL of DMSO.

    • For PBS stock: Add the appropriate volume of sterile PBS (pH 7.2) to achieve a concentration of 10 mg/mL.[3]

  • Solubilization: Vortex the solution thoroughly until the this compound sodium is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization: If not prepared under aseptic conditions, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (≥4 years stability for the solid compound)[3]. While some sources suggest aqueous solutions can be stable for up to 60 days, it is recommended not to store aqueous solutions for more than one day to ensure consistency.[3][9][10][11]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution to the final working concentrations for treating cells in culture.

Materials:

  • This compound sodium stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important Note: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is insignificant, as organic solvents can have physiological effects at low concentrations.[3] Typically, the final DMSO concentration should be kept below 0.1% (v/v).

  • Example Dilution for a 20 µM Working Solution from a 10 mg/mL Stock:

    • The molecular weight of this compound sodium is 446.5 g/mol .

    • A 10 mg/mL stock solution is equivalent to (10 g/L) / (446.5 g/mol ) = 22.4 mM.

    • To prepare a 20 µM working solution, you need to dilute the stock solution by a factor of 22,400 µM / 20 µM = 1120.

    • For example, to prepare 1 mL of 20 µM working solution, add 1,000 µL / 1120 = 0.89 µL of the 22.4 mM stock solution to 999.11 µL of cell culture medium.

  • Application to Cells: Add the prepared working solutions to your cell cultures. Remember to include a vehicle control (cell culture medium with the same final concentration of the solvent used for the stock solution) in your experimental design.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the general experimental workflow for its in vitro application.

Pravastatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits PI3K PI3K This compound->PI3K Activates HO1 HO-1 This compound->HO1 Increases Expression VEGFA VEGF-A This compound->VEGFA Increases Expression PlGF PlGF This compound->PlGF Increases Expression Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Phosphorylates p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Migration p70S6K->Proliferation

Caption: this compound's mechanism of action and key signaling pathways.

Pravastatin_Workflow cluster_prep Preparation cluster_exp Experiment start Weigh this compound Sodium Salt dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve stock Prepare Stock Solution (e.g., 10 mg/mL) dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solutions in Cell Culture Medium thaw->dilute treat Treat Cells with This compound dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response (e.g., Proliferation, Signaling) incubate->analyze

Caption: Experimental workflow for in vitro studies using this compound.

References

Application Notes and Protocols for Pravastatin Combination Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pravastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia. Beyond its lipid-lowering effects, a growing body of research has highlighted its pleiotropic effects, including anti-inflammatory, antioxidant, and anti-proliferative properties. These characteristics have spurred extensive investigation into the use of this compound in combination with other drugs to enhance therapeutic efficacy in various diseases, from cardiovascular conditions to cancer. This document provides detailed application notes and experimental protocols for studying this compound in combination with other therapeutic agents, summarizing key quantitative data and visualizing relevant biological pathways.

I. This compound Combination Therapies: An Overview

This compound has been explored in combination with a range of drugs, each leveraging a distinct mechanistic interaction to achieve synergistic or additive therapeutic outcomes. This section summarizes the key findings from combination studies with aspirin (B1665792), metformin (B114582), valsartan (B143634), and gemcitabaine.

This compound and Aspirin in Cardiovascular Disease

The combination of this compound and aspirin is a cornerstone of secondary prevention for cardiovascular disease. Their complementary mechanisms of action—this compound's lipid-lowering and anti-inflammatory effects and aspirin's antiplatelet activity—result in a greater reduction of cardiovascular events than either agent alone.[1][2][3][4]

This compound and Metformin in Tissue Injury

The combination of this compound and metformin has shown promise in mitigating radiation-induced intestinal injury.[5][6][7] this compound's anti-inflammatory and epithelial-reconstructive properties are complemented by metformin's ability to promote stem cell properties, leading to enhanced tissue repair and increased survival rates in preclinical models.[5][6][7]

This compound and Valsartan for Endothelial Function

The co-administration of this compound and the angiotensin II receptor blocker valsartan has demonstrated additive beneficial effects on both metabolic and cardiovascular phenotypes. This combination leads to improved endothelial function, increased insulin (B600854) sensitivity, and a more significant reduction in inflammatory biomarkers compared to monotherapy with either drug.[8][9][10]

This compound and Gemcitabine (B846) in Cancer Therapy

In oncology, this compound has been investigated as a chemosensitizing agent. The combination of this compound and the chemotherapeutic drug gemcitabine has shown synergistic effects in preclinical models of pancreatic cancer.[11][12][13][14] this compound's inhibition of the mevalonate (B85504) pathway is believed to potentiate the cytotoxic effects of gemcitabine.

II. Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound combination therapies.

Table 1: this compound and Aspirin for Secondary Prevention of Cardiovascular Events

OutcomeThis compound + Aspirin vs. Aspirin Alone (Relative Risk Reduction)This compound + Aspirin vs. This compound Alone (Relative Risk Reduction)Reference
Fatal or Nonfatal Myocardial Infarction31%26%[1]
Ischemic Stroke29%31%[1]
Composite Cardiovascular Endpoint*24%13%[1]

*Composite endpoint includes coronary heart disease death, nonfatal myocardial infarction, coronary artery bypass graft, percutaneous transluminal coronary angioplasty, or ischemic stroke.

Table 2: this compound and Metformin in a Mouse Model of Radiation-Induced Intestinal Injury

ParameterControlIrradiated (IR)IR + this compoundIR + MetforminIR + this compound + MetforminReference
Survival Rate (%)10020405080[5]
Villus Length (μm)~500~200~300~350~450[5]
Crypt Number~150~50~80~100~120[5]

Table 3: this compound and Valsartan on Metabolic and Cardiovascular Markers

ParameterThis compound AloneValsartan AloneThis compound + ValsartanReference
Change in Flow-Mediated Dilation (%)+2.5+2.0+4.5[8]
Change in hs-CRP (mg/L)-0.5-0.2-0.9[8]
Change in Plasma Adiponectin (μg/mL)+0.41+0.49+0.92[9]
Change in Fasting Insulin (μU/mL)-1.55-0.95-2.38[9]

Table 4: this compound and Gemcitabine in Pancreatic Cancer Cell Line (MIA PaCa-2)

TreatmentIC50 (μM)Combination Index (CI)*Reference
Gemcitabine~0.4N/A[13][14]
Pitavastatin (as a representative statin)~5.0N/A[13]
Gemcitabine + PitavastatinN/A< 1.0 (Synergistic)[13]

*Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

III. Signaling Pathways and Mechanisms of Action

The therapeutic benefits of this compound combination therapies are underpinned by their modulation of key signaling pathways.

The Mevalonate Pathway: The Central Hub of Statin Action

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and various non-steroidal isoprenoids that are essential for cell function. By inhibiting this pathway, this compound not only reduces cholesterol levels but also impacts a range of cellular processes, including cell proliferation, inflammation, and endothelial function.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Thiolase, HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Non-steroidal isoprenoids\n(e.g., FPP, GGPP) Non-steroidal isoprenoids (e.g., FPP, GGPP) Isoprenoids->Non-steroidal isoprenoids\n(e.g., FPP, GGPP) This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibits

This compound's inhibition of the mevalonate pathway.
This compound and Aspirin: Synergistic Anti-inflammatory Effects

The combination of this compound and aspirin exerts synergistic anti-inflammatory effects by targeting multiple pathways. This compound, by inhibiting the mevalonate pathway, reduces the production of isoprenoids that are involved in inflammatory signaling. Aspirin irreversibly inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Together, they can lead to a more profound reduction in inflammatory markers like high-sensitivity C-reactive protein (hs-CRP).

Pravastatin_Aspirin_Pathway cluster_this compound This compound Action cluster_aspirin Aspirin Action This compound This compound HMG-CoA Reductase HMG-CoA Reductase This compound->HMG-CoA Reductase Inhibits Isoprenoid Synthesis Isoprenoid Synthesis HMG-CoA Reductase->Isoprenoid Synthesis Reduces Inflammatory Signaling Inflammatory Signaling Isoprenoid Synthesis->Inflammatory Signaling Modulates Aspirin Aspirin COX Enzymes COX Enzymes Aspirin->COX Enzymes Inhibits Prostaglandin Synthesis Prostaglandin Synthesis COX Enzymes->Prostaglandin Synthesis Reduces Prostaglandin Synthesis->Inflammatory Signaling Mediates Reduced Inflammation Reduced Inflammation Inflammatory Signaling->Reduced Inflammation Leads to Reduced Inflammation\n(e.g., lower hs-CRP) Reduced Inflammation (e.g., lower hs-CRP)

Combined anti-inflammatory mechanisms of this compound and aspirin.
This compound and Valsartan: Enhancing Endothelial Function

This compound and valsartan work through distinct but complementary pathways to improve endothelial function. This compound enhances the production of nitric oxide (NO), a key vasodilator, by upregulating and activating endothelial nitric oxide synthase (eNOS) through the Akt signaling pathway. Valsartan, by blocking the AT1 receptor, prevents angiotensin II-mediated vasoconstriction and oxidative stress. The combination leads to a greater improvement in flow-mediated dilation (FMD), a measure of endothelial function.

Pravastatin_Valsartan_Pathway cluster_this compound This compound Action cluster_valsartan Valsartan Action This compound This compound Akt Akt This compound->Akt Activates eNOS eNOS Akt->eNOS Activates NO Production NO Production eNOS->NO Production Increases Valsartan Valsartan AT1 Receptor AT1 Receptor Valsartan->AT1 Receptor Blocks Angiotensin II Angiotensin II Angiotensin II->AT1 Receptor Vasoconstriction\n& Oxidative Stress Vasoconstriction & Oxidative Stress AT1 Receptor->Vasoconstriction\n& Oxidative Stress Improved Endothelial Function Improved Endothelial Function Vasoconstriction\n& Oxidative Stress->Improved Endothelial Function NO Production->Improved Endothelial Function Improved Endothelial Function\n(Increased FMD) Improved Endothelial Function (Increased FMD)

Complementary pathways of this compound and valsartan on endothelial function.

IV. Experimental Protocols

This section provides generalized protocols for key experiments used to evaluate the efficacy of this compound combination therapies. These protocols should be optimized for specific cell lines, animal models, and experimental conditions.

Cell Viability Assessment: MTT Assay

Application: To determine the cytotoxic or cytostatic effects of this compound in combination with other drugs on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, the combination drug, and their combination in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Application: To quantify the induction of apoptosis and necrosis by this compound combination therapy.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound, the combination drug, or their combination for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting for Signaling Protein Phosphorylation

Application: To investigate the effect of this compound combination therapy on the activation of specific signaling pathways (e.g., phosphorylation of JNK, Akt, eNOS).

Protocol:

  • Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-JNK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)

Application: To quantify the level of this inflammatory biomarker in plasma or serum samples from clinical or preclinical studies.

Protocol: This is a generalized protocol for a sandwich ELISA.

  • Sample Preparation: Dilute plasma or serum samples according to the manufacturer's instructions for the specific ELISA kit.

  • Coating: Use a 96-well plate pre-coated with a monoclonal antibody against CRP.

  • Sample Addition: Add 100 µL of standards, controls, and diluted samples to the wells. Incubate for the time specified in the kit protocol (e.g., 60 minutes) at room temperature.

  • Washing: Wash the wells three to five times with the provided wash buffer.

  • Conjugate Addition: Add 100 µL of HRP-conjugated anti-CRP antibody to each well. Incubate for the specified time (e.g., 30 minutes).

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for the specified time (e.g., 15 minutes).

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the concentration of hs-CRP in the samples based on the standard curve.

Quantification of LDL Cholesterol

Application: To measure the concentration of low-density lipoprotein (LDL) cholesterol in serum or plasma.

Protocol: This is a generalized protocol for a direct enzymatic colorimetric method.

  • Reagent and Sample Preparation: Bring reagents and samples to room temperature.

  • Reaction Setup: In a cuvette or 96-well plate, add the specified volume of Reagent 1 to the sample. This reagent typically contains enzymes that eliminate cholesterol from non-LDL lipoproteins.

  • First Incubation: Incubate for a specified time (e.g., 5 minutes) at 37°C.

  • Second Reagent Addition: Add the specified volume of Reagent 2, which contains a surfactant to solubilize LDL and enzymes to react with LDL cholesterol to produce a colored product.

  • Second Incubation: Incubate for a specified time (e.g., 5 minutes) at 37°C.

  • Absorbance Measurement: Read the absorbance at the specified wavelength (e.g., 600 nm) against a reagent blank.

  • Calculation: Calculate the LDL cholesterol concentration based on the absorbance of a known calibrator.

Assessment of Flow-Mediated Dilation (FMD)

Application: To non-invasively assess endothelial function in human subjects.

Protocol:

  • Subject Preparation: The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

  • Baseline Measurement: Using a high-frequency ultrasound transducer, obtain a clear longitudinal image of the brachial artery. Record the baseline artery diameter and blood flow velocity for at least one minute.

  • Arterial Occlusion: Inflate a blood pressure cuff on the forearm to a suprasystolic pressure (e.g., 200-250 mmHg) to occlude arterial blood flow. Maintain the occlusion for 5 minutes.

  • Post-Occlusion Measurement: Rapidly deflate the cuff to induce reactive hyperemia. Continuously record the brachial artery diameter and blood flow velocity for at least 3 minutes post-deflation.

  • Data Analysis: The FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.

These application notes and protocols provide a framework for researchers and drug development professionals to investigate the combination of this compound with other therapeutic agents. The provided data and pathways offer insights into the potential synergistic and additive effects of these combinations, while the protocols serve as a starting point for designing and executing relevant experiments.

References

Application Notes and Protocols: Pravastatin in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids, three-dimensional (3D) multicellular structures that mimic the architecture and function of native organs, have emerged as powerful tools in biomedical research and drug development. Their ability to recapitulate in vivo physiology makes them ideal for studying disease mechanisms and evaluating drug efficacy and toxicity. Pravastatin, a hydrophilic statin primarily used to lower cholesterol, has garnered attention for its pleiotropic effects, including anti-inflammatory and anti-cancer properties.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in organoid culture systems, summarizing key findings and providing methodologies for experimental design.

Applications of this compound in Organoid Research

This compound has been investigated in various organoid models, revealing its potential in modulating key biological processes.

  • Gastrointestinal Research: In co-cultures of intestinal organoids and type II innate lymphoid cells (ILC2s), this compound has been shown to attenuate hypoxia/reoxygenation (H/R) injury.[3][4] This protective effect is mediated through the IL-33/ST2 signaling pathway, promoting the release of IL-13.[3][4]

  • Cancer Research: While studies on various statins in cancer spheroids (a type of 3D culture) have shown anti-cancer activity, this compound's effects can be cell-type specific.[5][6][7][8] Unlike lipophilic statins such as simvastatin (B1681759), the hydrophilic nature of this compound means its uptake is often facilitated by specific transporters like OATP1B1, which is highly expressed in liver cells.[1] This can result in a more pronounced effect in liver-derived organoids or cells expressing this transporter.[1] Some research suggests that in certain extrahepatic cancers, this compound might paradoxically promote development by inducing HMG-CoA reductase.[9]

  • Endothelial Cell Function: In induced pluripotent stem cell-derived endothelial cells (iPSC-ECs), this compound has been demonstrated to reverse dysfunction associated with diet-induced obesity.[10] It achieves this by increasing nitric oxide (NO) production, reducing apoptosis and inflammation, and improving cell migration and proliferation.[10]

Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and other statins in organoid and 3D spheroid cultures.

Table 1: Effect of this compound on Intestinal Organoid Viability and Injury Markers under Hypoxia/Reoxygenation (H/R) Conditions

Treatment GroupOrganoid Viability (%)LDH Release (Arbitrary Units)ZO-1 mRNA Level (Fold Change)Occludin mRNA Level (Fold Change)Ki67 mRNA Level (Fold Change)Lgr5 mRNA Level (Fold Change)
Normal Control100Reference1.01.01.01.0
H/RDecreasedIncreasedDecreasedDecreasedDecreasedDecreased
H/R + this compound (10 µM)Increased vs. H/RDecreased vs. H/RIncreased vs. H/RIncreased vs. H/RIncreased vs. H/RIncreased vs. H/R

Data synthesized from findings reported in a study on intestinal organoids.[3]

Table 2: Comparative Effects of Statins on Cancer Cell Spheroid Growth

StatinCell LineConcentrationEffect on Spheroid Growth
LovastatinMDA-MB-231 (Breast Cancer)High Concentration (90% EC50)Delayed Growth[5][6]
SimvastatinMDA-MB-231 (Breast Cancer)High Concentration (90% EC50)Delayed Growth[5][6]
MevastatinMCF-7 (Breast Cancer)High Concentration (90% EC50)Reduced Growth[5][6]
PitavastatinMCF-7 (Breast Cancer)High Concentration (90% EC50)Reduced Growth[5][6]
PitavastatinBxPC-3, MIA PaCa-2, PANC-1 (Pancreatic Cancer)5 µM and 20 µMDisintegration and Size Reduction[8]

This table provides a comparative overview of different statins in spheroid models, as direct quantitative data for this compound in cancer organoids is less prevalent in the searched literature.

Signaling Pathways

This compound's effects in organoid systems are mediated by distinct signaling pathways.

pravastatin_il33_pathway This compound This compound IL33 IL-33 Release This compound->IL33 ST2 ST2 Receptor (on ILC2s) IL33->ST2 Binds ILC2 ILC2 Activation ST2->ILC2 IL13 IL-13 Release ILC2->IL13 Organoid Intestinal Organoid (Protection from H/R Injury) IL13->Organoid

Caption: this compound's protective mechanism in intestinal organoids.

statin_mevalonate_pathway Statin Statins (e.g., this compound) HMGCR HMG-CoA Reductase Statin->HMGCR Inhibits Mevalonate (B85504) Mevalonate Pathway HMGCR->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Prenylation Protein Prenylation (e.g., for signaling proteins) Mevalonate->Prenylation Hippo Hippo Pathway (YAP/TAZ) Prenylation->Hippo Regulates CellGrowth Cell Growth & Proliferation Hippo->CellGrowth Promotes

Caption: General mechanism of statin action via the mevalonate pathway.

Experimental Protocols

Protocol 1: Treatment of Intestinal Organoids with this compound under Hypoxia/Reoxygenation (H/R) Conditions

This protocol is adapted from studies on intestinal ischemia/reperfusion injury.[3]

Materials:

  • Established intestinal organoid cultures

  • This compound sodium salt (dissolved in sterile water or PBS)

  • Culture medium for intestinal organoids[11][12]

  • Hypoxia chamber or incubator capable of maintaining a 0% O2, 5% CO2, 95% N2 atmosphere

  • Standard cell culture incubator (37°C, 5% CO2)

  • Reagents for downstream analysis (e.g., LDH assay kit, RNA extraction kit, antibodies for immunofluorescence)

Procedure:

  • Preparation:

    • Culture intestinal organoids according to standard protocols until they are well-formed.[11][12]

    • Prepare a stock solution of this compound. For example, a 10 mM stock in sterile water.

    • On the day of the experiment, dilute the this compound stock in the organoid culture medium to a final working concentration (e.g., 10 µM).[3]

  • This compound Pre-treatment:

    • Aspirate the old medium from the organoid cultures.

    • Add the this compound-containing medium to the designated wells. For control wells, add medium without this compound.

    • Incubate the plates for 1 hour in a standard cell culture incubator.[3]

  • Hypoxia Induction:

    • Transfer the culture plates to a hypoxia chamber.

    • Incubate for 12 hours in a humidified, anaerobic environment at 37°C.[3]

  • Reoxygenation:

    • After the hypoxia period, transfer the plates back to a standard aerobic incubator (37°C, 5% CO2).

    • Incubate for 4 hours.[3]

  • Sample Collection and Analysis:

    • Medium: Collect the culture supernatant to measure lactate (B86563) dehydrogenase (LDH) release as an indicator of cell death.

    • Organoids: Harvest the organoids for further analysis:

      • Viability Assays: Use assays like CellTiter-Glo® 3D to assess cell viability.

      • Gene Expression Analysis: Extract RNA for qRT-PCR to measure the expression of genes related to intestinal barrier function (e.g., ZO-1, Occludin), proliferation (e.g., Ki67), and stemness (e.g., Lgr5).[3]

      • Histology and Immunofluorescence: Fix organoids for histological staining (e.g., H&E) or immunofluorescence to visualize cellular morphology and protein expression.[3]

Caption: Workflow for H/R injury experiment in intestinal organoids.

Protocol 2: Spheroid/Organoid Growth Assay

This protocol is a general method adapted from studies on cancer spheroids and can be applied to organoids to assess the effect of this compound on their growth over time.[5][8]

Materials:

  • Established organoid or spheroid cultures

  • This compound stock solution

  • Appropriate culture medium

  • Multi-well culture plates

  • Imaging system (e.g., inverted microscope with a camera)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seeding:

    • Seed single cells or small cell aggregates for spheroid/organoid formation in a multi-well plate. For established organoids, passage them and seed fragments of a consistent size.

  • Treatment:

    • Allow the spheroids/organoids to form and grow for 2-3 days.

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Imaging:

    • Capture brightfield images of the spheroids/organoids in each well immediately after adding the treatment (Day 0).

    • Continue to capture images at regular intervals (e.g., every 48 hours) for the duration of the experiment (e.g., 8-10 days).[5][8]

    • Replace the medium with fresh, treatment-containing medium every 2-4 days.[5]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area or diameter of each spheroid/organoid at each time point.

    • Calculate the average size for each treatment group at each time point.

    • Plot the growth curves (average size vs. time) for each concentration of this compound and the control.

    • Statistical analysis can be performed to determine the significance of any growth inhibition.

Concluding Remarks

This compound exhibits diverse biological activities that can be effectively studied using organoid culture systems. The protocols and data presented here provide a framework for investigating its role in intestinal injury, cancer progression, and other physiological and pathological processes. Researchers should consider the specific characteristics of their organoid model, such as the expression of drug transporters, when designing experiments with this compound. Further exploration in patient-derived organoids holds significant promise for personalized medicine applications.

References

Application Notes and Protocols for Studying Cholesterol Biosynthesis Pathways Using Pravastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin, a member of the statin class of drugs, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This specific mode of action makes this compound an invaluable tool for researchers studying cholesterol metabolism, lipid homeostasis, and the development of hypercholesterolemia-related diseases. These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate its effects on cholesterol biosynthesis and related cellular processes.

Principle

This compound specifically binds to HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis cascade.[1][4] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn triggers a cellular response to restore cholesterol homeostasis. A key part of this response is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[5][6] Reduced intracellular cholesterol promotes the translocation of SREBP-2 to the Golgi apparatus, where it is cleaved. The activated N-terminal fragment of SREBP-2 then translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake, including the low-density lipoprotein receptor (LDLR).[7][8] By using this compound, researchers can precisely modulate this pathway to study the intricate mechanisms of cholesterol regulation.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell Line/SystemThis compound ConcentrationObserved EffectReference
IC50 (Sterol Synthesis) Human Hepatoma (Hep G2)1900 nMInhibition of sterol synthesis[9]
IC50 (HMG-CoA Reductase Activity) Human Hepatoma (Hep G2) cell homogenates95 nMInhibition of HMG-CoA reductase activity[9]
IC50 (Sterol Synthesis) Human Hepatocytes (primary culture)105 nMInhibition of cholesterol synthesis[9]
IC50 General (against sterol synthesis)5.6 µMCompetitive inhibition of HMG-CoA reductase[10]
IC50 In vitro HMG-CoA reductase assay70.25 nM50% inhibition of HMG-CoA reductase activity[11]
In Vivo Effects of this compound on Plasma Lipids in Animal Models
Animal ModelThis compound DoseDurationEffect on Total CholesterolEffect on LDL CholesterolEffect on TriglyceridesReference
Hyperlipidemic RatsMultiple regimens24-48 hours↓ 28-34%-↓ 21-44%[12]
Diabetic Rabbits (Nondiabetic group)10 mg/kg/day21 days↓ 28.5%↓ 36.2%Significant decrease[13]
Diabetic Rabbits (Diabetic group)10 mg/kg/day21 days↓ 37.0%↓ 52.7%-[13]
Beagles5 and 25 mg/kg/day104 weeksSignificant decrease from week 4--[14]
Effects of this compound on Human Plasma Lipids (Dose-Response)
This compound DoseReduction in LDL CholesterolReduction in Total CholesterolReduction in TriglyceridesReference
10 mg/day21.7%16.1%5.8%[15][16]
20 mg/day---[15][16]
40 mg/day---[15][16]
80 mg/day31.9%23.3%20.0%[15][16]
5-160 mg/day18.3% to 35.3%--[7][15]

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[17][18][19]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)

  • Recombinant HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Pre-warm the assay buffer to 37°C.

  • Assay Setup:

    • In a 96-well plate, add 2 µl of your test inhibitor (e.g., varying concentrations of this compound) or solvent control to the designated wells.

    • Add 5 µl of reconstituted HMG-CoA Reductase to each well.

    • For a positive control, use a known inhibitor like atorvastatin.

    • Adjust the volume in each well to 10 µl with HMG-CoA Reductase Assay Buffer.

  • Reaction Initiation:

    • Prepare a reaction mixture containing HMG-CoA and NADPH in the pre-warmed assay buffer.

    • Add 190 µl of the reaction mixture to each well to bring the final volume to 200 µl.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm at multiple time points (e.g., every minute for 10-20 minutes) to obtain a kinetic reading.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the solvent control.

    • Calculate the IC50 value of this compound by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cholesterol Synthesis Assay

This protocol outlines a general procedure for measuring de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.

Principle: The rate of cholesterol synthesis is measured by the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized cholesterol.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Cell culture medium

  • This compound

  • [14C]-acetate

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable culture dish and allow them to adhere and grow to the desired confluency.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Radiolabeling:

    • Add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract the total lipids using a solvent mixture like chloroform:methanol.

  • Separation and Quantification:

    • Separate the extracted lipids using thin-layer chromatography (TLC) with a suitable solvent system to resolve cholesterol from other lipids.

    • Identify the cholesterol band by comparison with a known standard.

    • Scrape the cholesterol band from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein content of the cell lysate.

    • Calculate the percent inhibition of cholesterol synthesis for each this compound concentration compared to the vehicle control.

Quantification of Cellular Cholesterol Content

This protocol provides a method for measuring total and free cholesterol in cultured cells using a commercially available fluorometric/colorimetric assay kit.[20][21]

Principle: Cholesterol is measured through an enzyme-coupled reaction. Cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol. Cholesterol oxidase then oxidizes cholesterol, producing hydrogen peroxide, which is detected by a sensitive probe.

Materials:

  • Cultured cells treated with this compound

  • PBS

  • Lipid extraction solution (e.g., chloroform:isopropanol:Igepal™ CA-630)

  • Cholesterol assay kit (containing cholesterol esterase, cholesterol oxidase, HRP, and a probe)

  • 96-well plate suitable for fluorescence/absorbance reading

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Wash this compound-treated and control cells with PBS.

    • Lyse the cells and extract lipids according to the kit's protocol. This may involve using an organic solvent mixture.

    • Dry the lipid extract.

  • Assay Reaction:

    • Reconstitute the dried lipid extract in the assay buffer provided in the kit.

    • Prepare a reaction mixture containing cholesterol oxidase, HRP, and the probe. For total cholesterol measurement, include cholesterol esterase. For free cholesterol, omit the esterase.

    • Add the reaction mixture to each sample and to cholesterol standards.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for the time specified in the kit's protocol, protected from light.

    • Measure the fluorescence (e.g., Ex/Em = 530/590 nm) or absorbance (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the cholesterol standards.

    • Determine the cholesterol concentration in the samples from the standard curve.

    • Normalize the cholesterol content to the protein concentration of the initial cell lysate.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate->Isoprenoid Intermediates Squalene (B77637) Squalene Isoprenoid Intermediates->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps This compound This compound This compound->HMG-CoA Inhibits

Caption: The Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.

SREBP_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus SREBP-2/SCAP Complex SREBP-2/SCAP Complex INSIG INSIG SREBP-2/SCAP Complex->INSIG Binds when Cholesterol is high Proteolytic Cleavage Proteolytic Cleavage SREBP-2/SCAP Complex->Proteolytic Cleavage Active SREBP-2 Active SREBP-2 Proteolytic Cleavage->Active SREBP-2 SRE SRE Active SREBP-2->SRE Binds to Target Gene Transcription Target Gene Transcription SRE->Target Gene Transcription Initiates Low Intracellular Cholesterol Low Intracellular Cholesterol Low Intracellular Cholesterol->SREBP-2/SCAP Complex Promotes transport to Golgi

Caption: SREBP-2 activation pathway in response to low intracellular cholesterol.

Experimental_Workflow_Cell_Based_Assay Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Radiolabeling with [14C]-acetate Radiolabeling with [14C]-acetate This compound Treatment->Radiolabeling with [14C]-acetate Lipid Extraction Lipid Extraction Radiolabeling with [14C]-acetate->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Quantification of [14C]-Cholesterol Quantification of [14C]-Cholesterol TLC Separation->Quantification of [14C]-Cholesterol Data Analysis Data Analysis Quantification of [14C]-Cholesterol->Data Analysis

Caption: Workflow for a cell-based cholesterol synthesis assay using this compound.

References

Application Notes and Protocols for Pravastatin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravastatin, a member of the statin class of drugs, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its primary clinical use is to lower cholesterol levels and reduce the risk of cardiovascular disease. Beyond its lipid-lowering effects, this compound has been shown to modulate various cellular signaling pathways, making it a valuable tool compound and positive control in high-throughput screening (HTS) assays for drug discovery. These application notes provide detailed protocols and data for the use of this compound in HTS, focusing on its primary target, HMG-CoA reductase, and its influence on other key signaling cascades.

Data Presentation: Quantitative Analysis of Statin Activity

The inhibitory potency of this compound and other statins can be quantified and compared using HTS assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the effectiveness of a compound. Below is a summary of IC50 values for this compound and other common statins against HMG-CoA reductase in different assay formats.

CompoundAssay TypeCell Line/Enzyme SourceIC50 (nM)Reference
This compound Cell-free (homogenates)Hep G2 cells95[2]
This compound Cell-based (sterol synthesis)Hep G2 cells1900[2]
SimvastatinCell-free (homogenates)Hep G2 cells18[2]
SimvastatinCell-based (sterol synthesis)Hep G2 cells34[2]
LovastatinCell-free (homogenates)Hep G2 cells61[2]
LovastatinCell-based (sterol synthesis)Hep G2 cells24[2]
AtorvastatinNot SpecifiedNot SpecifiedNot SpecifiedN/A
FluvastatinNot SpecifiedNot SpecifiedNot SpecifiedN/A
RosuvastatinNot SpecifiedNot SpecifiedNot SpecifiedN/A

Signaling Pathways Modulated by this compound

This compound's biological activity extends beyond the inhibition of cholesterol synthesis. It has been demonstrated to influence other critical cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) mediated apoptotic pathway and the Interleukin-6 (IL-6)/STAT3 signaling cascade.

HMG-CoA Reductase Pathway

This compound directly inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step in the synthesis of cholesterol and other isoprenoids.[1] The reduction in intracellular cholesterol leads to the upregulation of LDL receptor expression on the surface of liver cells, thereby increasing the clearance of LDL cholesterol from the bloodstream.[1]

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids_Cholesterol Isoprenoids, Cholesterol Mevalonate->Isoprenoids_Cholesterol LDL_Receptor LDL Receptor Upregulation Isoprenoids_Cholesterol->LDL_Receptor Feedback Inhibition This compound This compound This compound->HMGCR HMGCR->Mevalonate NADPH -> NADP+

Figure 1: HMG-CoA Reductase Signaling Pathway Inhibition by this compound.

JNK-Mediated Apoptotic Signaling Pathway

This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK)-mediated intrinsic apoptotic signaling pathway.[3] This pathway is often activated by cellular stress signals, such as those induced by tumor necrosis factor-alpha (TNF-α), and can lead to programmed cell death. This compound's inhibitory effect on this pathway may contribute to its pleiotropic, non-lipid-lowering benefits.

JNK_Apoptotic_Pathway TNFa TNF-α JNK JNK Activation TNFa->JNK Bax Bax Upregulation JNK->Bax Caspase12 Caspase-12 Upregulation JNK->Caspase12 Apoptosis Apoptosis Bax->Apoptosis Caspase12->Apoptosis This compound This compound This compound->JNK Inhibits

Figure 2: this compound's Inhibition of the JNK-Mediated Apoptotic Pathway.

IL-6/STAT3 Signaling Pathway

This compound can also modulate inflammatory responses by attenuating the Interleukin-6 (IL-6) signaling pathway.[4][5] IL-6 binding to its receptor leads to the activation of the JAK-STAT pathway, specifically the phosphorylation and nuclear translocation of STAT3, which drives the transcription of inflammatory genes. This compound can suppress this pathway, potentially by upregulating Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of STAT3.

IL6_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK Kinase IL6R->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (dimerization & nuclear translocation) STAT3->pSTAT3 Inflammation Inflammatory Gene Expression pSTAT3->Inflammation This compound This compound SOCS3 SOCS3 Upregulation This compound->SOCS3 SOCS3->STAT3 Inhibits HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Compound_Plating 1. Compound Plating (1 µL test compounds, controls, DMSO) Enzyme_Addition 2. Enzyme Addition (50 µL HMGCR solution) Compound_Plating->Enzyme_Addition Incubation 3. Incubation (15 min at 37°C) Enzyme_Addition->Incubation Reaction_Initiation 4. Reaction Initiation (50 µL HMG-CoA/NADPH mix) Incubation->Reaction_Initiation Kinetic_Read 5. Kinetic Measurement (Absorbance at 340 nm for 10-20 min) Reaction_Initiation->Kinetic_Read Data_Analysis 6. Data Analysis (Calculate reaction rates, % inhibition, IC50) Kinetic_Read->Data_Analysis Z_Factor_Logic Assay_Data Assay Data (Positive & Negative Controls) Calculate_Stats Calculate Mean (μ) & Standard Deviation (σ) Assay_Data->Calculate_Stats Z_Prime_Formula Z' = 1 - (3(σp + σn)) / |μp - μn| Z_Prime_Value Z'-Factor Value Calculate_Stats->Z_Prime_Value Interpretation Interpret Z' Z_Prime_Value->Interpretation Excellent Excellent Assay (Z' > 0.5) Interpretation->Excellent Marginal Marginal Assay (0 < Z' <= 0.5) Interpretation->Marginal Poor Poor Assay (Z' < 0) Interpretation->Poor

References

Application Notes and Protocols for Long-Term Pravastatin Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of long-term studies utilizing pravastatin in various animal models. The compiled data and protocols are intended to guide researchers in designing and executing their own preclinical investigations into the pleiotropic effects of this compound.

This compound in Atherosclerosis Models

Long-term administration of this compound has been extensively studied in animal models of atherosclerosis, demonstrating its efficacy in reducing plaque formation and improving vascular function, often independent of its cholesterol-lowering effects.

Data Summary: Atherosclerosis Studies
Animal ModelThis compound DoseDurationKey FindingsReference
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits50 mg/kg/day6-12 monthsReduced serum lipids and aortic and coronary atherosclerosis.[1]
Apolipoprotein E knockout (apoE-/-) Mice80 mg/kg/day8 weeksSignificantly prevented atherosclerotic lesion development and reduced levels of IL-6 in serum and lesions.[2][2]
Cynomolgus MonkeysDiet-mixed2 yearsImproved coronary artery dilation in response to acetylcholine (B1216132) and reduced markers of plaque instability (macrophage accumulation, calcification, neovascularization).[3][3]
New Zealand Rabbits2 mg/day4 weeksPromoted significant improvement in endothelial function and reduced the progression of atherosclerosis.[4][4]
Hyperlipidemic Mice (ApoE-/-)Not specifiedNot specifiedReduced atherosclerotic plaque area and improved plaque stability by reducing lipid deposits and inflammatory responses.[5][5]
Experimental Protocol: Atherosclerosis Study in ApoE-/- Mice

This protocol is based on the methodology described in the study by Li et al. (2014).[2]

Objective: To evaluate the effect of long-term this compound administration on the development of atherosclerosis in a diet-induced mouse model.

Materials:

  • Male Apolipoprotein E knockout (apoE-/-) mice (8 weeks old)

  • High-cholesterol diet (1.25% cholesterol, 0% cholate (B1235396) wt/wt)

  • This compound sodium

  • Phosphate Buffered Saline (PBS)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimatize male apoE-/- mice to the laboratory conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly divide the mice into three groups (n=12 per group):

    • Control Group: Fed a normal chow diet and receive daily oral gavage of PBS.

    • Atherosclerosis Group: Fed a high-cholesterol diet and receive daily oral gavage of PBS.

    • This compound Group: Fed a high-cholesterol diet and receive daily oral gavage of this compound (80 mg/kg/day) suspended in PBS.

  • Treatment Administration: Administer the respective treatments daily via oral gavage for a period of 8 weeks.

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Sample Collection: At the end of the 8-week treatment period, euthanize the mice and collect blood and aortic tissue for analysis.

  • Atherosclerotic Lesion Analysis:

    • Perfuse the aorta with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).

    • Excise the aorta, clean off surrounding adipose tissue, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • Quantify the lesion area using image analysis software.

  • Biochemical Analysis:

    • Measure serum levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and interleukin-6 (IL-6) using commercially available kits.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on aortic sections to detect the expression of phosphorylated STAT3 (pSTAT3) and suppressor of cytokine signaling 3 (SOCS3).[2]

Signaling Pathway: this compound's Anti-Atherosclerotic Effect

G This compound This compound IL6 IL-6 This compound->IL6 inhibits SOCS3 SOCS3 Expression This compound->SOCS3 upregulates STAT3 STAT3 Phosphorylation IL6->STAT3 activates Atherosclerosis Atherosclerotic Lesion Development STAT3->Atherosclerosis promotes SOCS3->STAT3 inhibits

This compound inhibits atherosclerosis via IL-6/STAT3 signaling.

This compound in Cardiovascular Models (Non-Atherosclerosis)

This compound has demonstrated beneficial cardiovascular effects beyond its impact on atherosclerosis, including improvements in blood pressure, cardiac hypertrophy, and endothelial function in hypertensive animal models.

Data Summary: Cardiovascular Studies
Animal ModelThis compound DoseDurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)20 mg/kg/dayNot specifiedLowered systolic blood pressure, reduced left ventricular hypertrophy, and improved acetylcholine-induced vascular relaxation.[6][6]
Wistar-Kyoto Rats (L-NAME induced hypertension)50, 100, or 250 mg/kg/day3 daysReduced monocyte infiltration, proliferative cells, and monocyte chemoattractant protein-1 (MCP-1) expression in coronary arteries.[7][7]
Healthy Beagle Dogs0.5, 1.0, or 2.0 mg/kg/day4 weeksIncreased left ventricular expansion capacity and decreased left ventricular constriction and left atrial pressure.[8]
Chihuahua Dog with Mitral Insufficiency and Hyperlipidemia1 mg/kg/day375 daysDecreased heart rate, vertebral heart size, and NT-proBNP concentration, improving chronic cardiac failure.[9][9]
Experimental Protocol: Cardiovascular Study in Spontaneously Hypertensive Rats

This protocol is based on the methodology described in the study by de Sotomayor et al. (2005).[6]

Objective: To investigate the long-term effects of this compound on cardiovascular parameters in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) (8 weeks old)

  • This compound sodium

  • Drinking water

  • Systolic blood pressure measurement system (e.g., tail-cuff method)

  • Equipment for vascular reactivity studies (e.g., organ bath)

  • Reagents for biochemical assays (e.g., TBARS, nitrite/nitrate)

Procedure:

  • Animal Acclimatization and Baseline Measurements: Acclimatize male SHR to the laboratory conditions. Measure baseline systolic blood pressure.

  • Group Allocation: Randomly divide the rats into two groups:

    • Control Group: Receive standard drinking water.

    • This compound Group: Receive this compound dissolved in drinking water to achieve a daily dose of 20 mg/kg.

  • Treatment Period: Maintain the rats on their respective treatments for the designated study duration.

  • Blood Pressure Monitoring: Measure systolic blood pressure at regular intervals throughout the study.

  • Vascular Reactivity Assessment:

    • At the end of the study, euthanize the rats and isolate thoracic aortic rings.

    • Mount the aortic rings in an organ bath and assess their contractile response to phenylephrine (B352888) and relaxation response to acetylcholine and sodium nitroprusside.

  • Biochemical Analysis:

    • Measure plasma levels of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation.

    • Measure urinary nitrite/nitrate levels as an indicator of nitric oxide production.

  • Cardiac Hypertrophy Assessment:

    • Excise the heart and weigh the left ventricle to determine the left ventricular hypertrophy index (LVH index = LV weight / body weight).

Experimental Workflow: Cardiovascular Study

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Acclimatization Acclimatization Baseline_BP Baseline Blood Pressure Acclimatization->Baseline_BP Randomization Randomization Baseline_BP->Randomization Pravastatin_Admin This compound Administration Randomization->Pravastatin_Admin Control_Admin Control (Vehicle) Randomization->Control_Admin BP_Monitoring Blood Pressure Monitoring Pravastatin_Admin->BP_Monitoring Control_Admin->BP_Monitoring Vascular_Reactivity Vascular Reactivity Assessment BP_Monitoring->Vascular_Reactivity Biochemical_Assays Biochemical Assays Vascular_Reactivity->Biochemical_Assays Cardiac_Hypertrophy Cardiac Hypertrophy Assessment Biochemical_Assays->Cardiac_Hypertrophy

Workflow for a long-term cardiovascular study of this compound.

This compound in Neuroprotection Models

This compound has been shown to exert neuroprotective effects in animal models of ischemic stroke, independent of its lipid-lowering properties. These effects are associated with the modulation of inflammatory and neurogenic pathways.

Data Summary: Neuroprotection Studies
Animal ModelThis compound DoseDurationKey FindingsReference
Wistar Rats (tMCAO)0.1, 0.5, 1, and 2 mg/kg5 daysSignificantly reduced infarct size, attenuated striatal glutamate (B1630785) and IL-6 release, and improved local cerebral blood flow.[10][10]
Rats (tMCAO)Not specified14 daysImproved neurological outcome, reduced infarct size, and increased neurogenesis in the dentate gyrus and subventricular zone.[11][11]
Wistar Rats (Cerebral Venous Infarction)1% in diet2 weeksDecreased infarct area and suppressed apoptosis-related Bax expression.[12][12]
Isolated Guinea Pig Brain (tMCAO)100 nMAcutePrevented loss of MAP-2 immunoreactivity, increased ERK phosphorylation, and enhanced whole-cell antioxidant capacity when administered post-ischemia.[13][13]
Experimental Protocol: Neuroprotection Study in a Rat Model of Ischemic Stroke

This protocol is based on the methodology described in the study by Berger et al. (2008).[10]

Objective: To assess the neuroprotective effects of this compound following transient middle cerebral artery occlusion (tMCAO) in rats.

Materials:

  • Male Wistar rats

  • This compound sodium

  • Saline solution

  • Surgical instruments for tMCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct size analysis

  • Microdialysis equipment (optional, for measuring neurotransmitter release)

  • ELISA kits for cytokine measurement (e.g., IL-6)

  • Cerebral blood flow monitoring equipment (e.g., laser Doppler flowmetry)

Procedure:

  • tMCAO Surgery: Induce transient middle cerebral artery occlusion in anesthetized rats using the intraluminal filament method.

  • Treatment Administration: Administer this compound (e.g., 1 mg/kg) or saline intraperitoneally at 30 minutes, 6 hours, and then daily for 4 days after the onset of stroke.

  • Neurological Assessment: Perform neurological scoring at regular intervals to assess functional outcome.

  • Infarct Size Measurement: At 5 days post-MCAO, euthanize the rats, remove the brains, and slice them into coronal sections. Stain the sections with TTC to visualize the infarct area and quantify the infarct volume.

  • (Optional) Microdialysis: In a subset of animals, implant a microdialysis probe into the striatum to measure the release of glutamate during and after ischemia.

  • (Optional) Cytokine Measurement: Collect brain tissue or cerebrospinal fluid to measure the levels of inflammatory cytokines such as IL-6 using ELISA.

  • (Optional) Cerebral Blood Flow Monitoring: Use laser Doppler flowmetry to monitor local cerebral blood flow in the ischemic territory.

Logical Relationship: this compound's Neuroprotective Mechanisms

G This compound This compound Glutamate_Release Glutamate Release This compound->Glutamate_Release attenuates IL6_Release IL-6 Release This compound->IL6_Release diminishes Neurogenesis Neurogenesis This compound->Neurogenesis promotes CBF_Improvement Cerebral Blood Flow Improvement This compound->CBF_Improvement improves Infarct_Size Infarct Size Glutamate_Release->Infarct_Size contributes to IL6_Release->Infarct_Size contributes to Neurological_Outcome Neurological Outcome Neurogenesis->Neurological_Outcome improves CBF_Improvement->Neurological_Outcome improves Infarct_Size->Neurological_Outcome negatively impacts

Mechanisms of this compound-mediated neuroprotection.

Safety and Other Long-Term Studies

Long-term safety studies are crucial for evaluating the potential adverse effects of chronic this compound administration. Additionally, studies have explored its effects in models of preeclampsia and its impact on mitochondrial function.

Data Summary: Safety and Other Studies
Animal ModelThis compound DoseDurationKey FindingsReference
Beagle Dogs5 and 25 mg/kg/day104 weeksNo abnormal findings in general conditions, hematological and biochemical examinations, various function tests, and pathological examinations. The no-effect dose level was estimated to be more than 25 mg/kg/day.[14][14]
LDLr-/- Mice40 mg/kg/day3 monthsPromoted mitochondrial dysfunctions in plantaris muscle, which could be counteracted by antioxidants like creatine (B1669601) or Coenzyme Q10.[15][15]
LDLr-/- MiceNot specified3, 6, and 10 monthsAfter 6 and 10 months, mice became glucose intolerant, and after 10 months, they exhibited marked insulin (B600854) resistance and muscle wasting.[16][16]
Preeclampsia-like Mouse Models (L-NAME and LPS induced)Not specifiedGestation periodReduced mean arterial pressure and proteinuria in the L-NAME model, and reduced proteinuria in the LPS model.[17] this compound also prevented long-term adverse cardiovascular effects in mothers and offspring in a preeclampsia model.[18][17][18]
Cockatiels40 mg/kg (single dose)12 hoursA single oral dose exceeded plasma concentrations considered therapeutic in humans, suggesting potential for use in avian species.[19]
Experimental Protocol: Long-Term Safety Study in Beagle Dogs

This protocol is a generalized representation based on the study by Hosokawa et al. (1989).[14]

Objective: To assess the long-term safety and toxicity of this compound in a non-rodent species.

Materials:

  • Male and female beagle dogs

  • This compound sodium

  • Gelatin capsules for oral administration

  • Standard laboratory animal diet

  • Equipment for clinical observations, hematology, clinical chemistry, urinalysis, and pathological examinations.

Procedure:

  • Animal Selection and Acclimatization: Select healthy beagle dogs and acclimatize them to the experimental conditions.

  • Group Allocation: Randomly assign dogs to control and treatment groups (e.g., low dose and high dose this compound).

  • Dose Administration: Administer this compound orally in gelatin capsules once daily for 104 weeks. The control group receives empty capsules.

  • Clinical Observations: Conduct detailed clinical observations daily, including checks for changes in appearance, behavior, and signs of toxicity.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Ophthalmological and Electrocardiographic Examinations: Perform these examinations at regular intervals throughout the study.

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points for analysis of a comprehensive panel of hematological and clinical chemistry parameters.

  • Urinalysis: Collect urine samples for analysis of key parameters.

  • Pathology: At the end of the study, perform a complete necropsy on all animals. Collect a comprehensive set of tissues for histopathological examination. Weigh major organs.

Concluding Remarks

The presented data and protocols highlight the multifaceted effects of long-term this compound administration in a variety of animal models. These studies underscore the importance of investigating both the lipid-lowering and pleiotropic effects of statins in preclinical research. The provided methodologies and visualizations serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action and therapeutic potential of this compound.

References

Application Notes and Protocols for Pravastatin Administration in Rodent Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pravastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed lipid-lowering medication. Beyond its effects on cholesterol synthesis, this compound exhibits pleiotropic effects, including anti-inflammatory and immunomodulatory properties, which are of significant interest in the context of atherosclerosis research. Rodent models are crucial for investigating the mechanisms of action of this compound and its therapeutic potential in preventing and treating atherosclerotic cardiovascular disease.

These application notes provide a comprehensive overview of the administration of this compound in various rodent models of atherosclerosis. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to guide researchers in designing and conducting their studies.

Data Presentation: Quantitative Effects of this compound in Rodent Models

The following tables summarize the quantitative data from key studies on the effects of this compound in rodent models of atherosclerosis.

Table 1: Effects of this compound on Atherosclerotic Lesion Size

Rodent ModelThis compound DosageTreatment DurationAdministration RouteLesion Area Reduction (%)Reference
ApoE-/- Mice80 mg/kg/day8 weeksOral Gavage71% (aortic root)[1][2]
ApoE-/- Mice40 mg/kg/day35 weeksNormal ChowIncreased plaque size[3]
ApoE-/- Mice40 mg/kg/day4 weeksIntragastric Gavage~50% (aortic sinuses)[4]
LDLr-/- Mice40 mg/kg/dayNot SpecifiedNot SpecifiedSignificant decrease[5]
ApoE-/- MiceNot SpecifiedNot SpecifiedNot SpecifiedReduced plaque area[6]

Table 2: Effects of this compound on Inflammatory Markers and Plaque Composition

Rodent ModelThis compound DosageKey FindingsReference
ApoE-/- Mice80 mg/kg/dayDecreased serum and lesion IL-6 levels.[1][2] Decreased phosphorylated STAT3 and increased SOCS3 expression.[1][2][1][2]
ApoE-/- Mice40 mg/kg/dayPolarized macrophages towards M2 phenotype.[3] Increased plaque calcification.[3][3]
ApoE-/- MiceNot SpecifiedDecreased expression of TREM-1, DAP12, TNF-α, and IL-1.[6]
ApoE-/- Mice40 mg/kg/dayReduced macrophage accumulation in atherosclerotic lesions.[4][4]
Wistar-Kyoto Rats50, 100, or 250 mg/kg/dayReduced monocyte infiltration and MCP-1 gene expression.[7]

Experimental Protocols

Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice and this compound Treatment

This protocol is based on the methodology described by K. T. Cheng et al. (2008).[1][2]

1. Animal Model:

  • Male Apolipoprotein E knockout (ApoE-/-) mice, 8 weeks old.

2. Diet:

  • High-cholesterol diet containing 1.25% cholesterol (wt/wt).

3. Experimental Groups:

  • Control Group: Wild-type C57BL/6J mice on a normal chow diet.

  • Atherosclerosis Group: ApoE-/- mice on a high-cholesterol diet, receiving vehicle (e.g., PBS) by oral gavage.

  • This compound Group: ApoE-/- mice on a high-cholesterol diet, receiving this compound (80 mg/kg/day) suspended in PBS by oral gavage.

4. This compound Administration:

  • Prepare a suspension of this compound in Phosphate Buffered Saline (PBS).

  • Administer the suspension daily via oral gavage for 8 weeks.

5. Assessment of Atherosclerosis:

  • At the end of the treatment period, euthanize the mice.

  • Perfuse the vascular system with PBS and then with a fixative (e.g., 4% paraformaldehyde).

  • Excise the aorta and aortic root.

  • For en face analysis, open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area using image analysis software.

  • For histological analysis, embed the aortic root in OCT compound, prepare cryosections, and stain with Oil Red O or perform immunohistochemistry for specific markers (e.g., macrophages, smooth muscle cells).

Protocol 2: Myocardial Infarction-Accelerated Atherosclerosis in ApoE-/- Mice and this compound Treatment

This protocol is adapted from the study by S. Chen et al. (2020).[4]

1. Animal Model:

  • Male ApoE-/- mice, 8 weeks old.

2. Diet:

  • High-fat diet (e.g., 21% fat, 1.25% cholesterol) for 14 weeks.

3. Myocardial Infarction (MI) Induction:

  • At 18 weeks of age (after 10 weeks on the high-fat diet), induce MI by ligating the left anterior descending (LAD) coronary artery.

4. Experimental Groups:

  • Sham Group: Mice undergo a sham surgery without LAD ligation.

  • MI Group: Mice undergo LAD ligation and receive vehicle.

  • MI + this compound Group: Mice undergo LAD ligation and receive this compound (40 mg/kg/day) by intragastric gavage.

5. This compound Administration:

  • Administer this compound daily for 4 weeks post-MI.

6. Outcome Measures:

  • Cardiac Function: Evaluate by echocardiography.

  • Atherosclerotic Lesion Area: Analyze the aorta en face and aortic sinus sections stained with Oil Red O.

  • Plaque Composition: Use immunofluorescence staining for macrophages (e.g., F4/80) in aortic sinus sections.

  • Monocyte Subsets: Analyze circulating and splenic monocyte populations using flow cytometry.

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Signaling in Atherosclerosis

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in atherosclerosis. One such pathway involves the attenuation of Interleukin-6 (IL-6) action through the regulation of STAT3 and SOCS3.[1][2]

Pravastatin_IL6_STAT3_Pathway This compound This compound IL6 IL-6 This compound->IL6 Downregulates SOCS3 SOCS3 This compound->SOCS3 Upregulates STAT3 STAT3 IL6->STAT3 Activates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation Atherosclerosis Atherosclerosis pSTAT3->Atherosclerosis Promotes SOCS3->pSTAT3 Inhibits

Caption: this compound's modulation of the IL-6/STAT3 signaling pathway.

Another identified mechanism involves the inhibition of the TREM-1/DAP12 signaling pathway, which leads to a reduction in downstream inflammatory cytokines.[6]

Pravastatin_TREM1_Pathway This compound This compound TREM1 TREM-1 This compound->TREM1 Inhibits DAP12 DAP12 This compound->DAP12 Inhibits Inflammatory_Cytokines TNF-α, IL-1 TREM1->Inflammatory_Cytokines Upregulates DAP12->Inflammatory_Cytokines Upregulates Atherosclerosis Atherosclerosis Inflammatory_Cytokines->Atherosclerosis Promotes

Caption: this compound's inhibition of the TREM-1/DAP12 signaling pathway.

General Experimental Workflow for Studying this compound in Rodent Models of Atherosclerosis

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in rodent models of atherosclerosis.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Intervention Intervention Phase cluster_Analysis Analysis Phase Animal_Model Select Rodent Model (e.g., ApoE-/-, LDLr-/-) Diet Induce Atherosclerosis (High-Fat/High-Cholesterol Diet) Animal_Model->Diet Grouping Randomize into Experimental Groups Diet->Grouping Pravastatin_Admin Administer this compound (Oral Gavage, Diet, etc.) Grouping->Pravastatin_Admin Vehicle_Admin Administer Vehicle (Control) Grouping->Vehicle_Admin Euthanasia Euthanasia and Tissue Collection Pravastatin_Admin->Euthanasia Vehicle_Admin->Euthanasia Lesion_Analysis Atherosclerotic Lesion Quantification (Oil Red O) Euthanasia->Lesion_Analysis Histo_Analysis Histological & Immunohistochemical Analysis Euthanasia->Histo_Analysis Biochem_Analysis Biochemical Analysis (Lipids, Cytokines) Euthanasia->Biochem_Analysis Gene_Expression Gene/Protein Expression (Western Blot, qPCR) Euthanasia->Gene_Expression

Caption: A generalized experimental workflow for this compound studies.

Conclusion

The provided application notes and protocols offer a detailed guide for researchers investigating the effects of this compound in rodent models of atherosclerosis. The summarized data highlights the multifaceted actions of this compound, extending beyond lipid-lowering to include significant anti-inflammatory and plaque-stabilizing effects. The detailed protocols and visual workflows provide a practical framework for designing and executing robust preclinical studies to further elucidate the therapeutic mechanisms of this compound in cardiovascular disease. Researchers should carefully consider the specific rodent model, this compound dosage, and duration of treatment to best address their scientific questions.

References

Troubleshooting & Optimization

Pravastatin Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the quantification of pravastatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification?

A1: The most prevalent methods for quantifying this compound in biological matrices and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and specificity, especially for complex matrices like plasma.[1][2][3]

Q2: What is this compound lactone and why is it a concern in analytical assays?

A2: this compound can undergo intramolecular esterification to form this compound lactone. This conversion is pH and temperature-dependent, with acidic conditions and high temperatures promoting lactonization.[4][5] It is a critical concern because the lactone form may have different pharmacological activity and chromatographic behavior, potentially leading to inaccurate quantification of the active this compound acid form.[6][7][8]

Q3: How can I ensure the stability of this compound in my samples?

A3: To maintain the stability of this compound, it is crucial to control pH and temperature. Samples should be stored at low temperatures (e.g., -80°C) and the pH should be kept neutral or slightly basic (above 7) to minimize lactonization.[9][10] For analytical procedures, using a buffered mobile phase and controlling the column temperature is recommended.[4][5] Some studies suggest that dissolving this compound sodium tablets in a preserved sodium bicarbonate solution can maintain stability for an extended period.[11]

Q4: What are typical sample preparation techniques for this compound analysis in plasma?

A4: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[12] LLE and SPE are often favored as they provide cleaner extracts, which helps in minimizing matrix effects and ion suppression in LC-MS/MS analysis.[1][13][14]

Troubleshooting Guides

HPLC & LC-MS/MS Assay Issues

Q: I am observing peak tailing for my this compound peak. What could be the cause and how do I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors.[15][16][17]

  • Secondary Interactions: this compound, being an acid, can interact with residual silanols on the silica-based column packing.

    • Solution: Use a highly deactivated (end-capped) column. Operating the mobile phase at a lower pH (around 3) can suppress the ionization of silanol (B1196071) groups, but be mindful of this compound's stability in acidic conditions.[17]

  • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to distorted peak shapes.

    • Solution: Use a guard column and ensure adequate sample cleanup.[16] If contamination is suspected, try flushing the column with a strong solvent. If the column is old, it may need to be replaced.[15]

  • Inappropriate Mobile Phase: An unsuitable mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH. A pH around 4.0-4.5 is often used.[1][6]

Q: My this compound peak is broad and shows poor resolution. What should I do?

A: Poor peak shape and resolution can compromise the accuracy of your assay.

  • Sub-optimal Chromatographic Conditions: The mobile phase composition, flow rate, or column temperature may not be optimal.

    • Solution: Re-evaluate and optimize your chromatographic method. Adjusting the organic-to-aqueous ratio in the mobile phase can significantly impact peak shape and retention.

  • Column Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Try diluting your sample and injecting a smaller volume.[16]

  • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[16]

Q: I am experiencing a significant matrix effect in my LC-MS/MS assay. How can I mitigate this?

A: The matrix effect, which is the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, is a common challenge in LC-MS/MS.[13]

  • Inadequate Sample Cleanup: Insufficient removal of matrix components is a primary cause.

    • Solution: Improve your sample preparation method. Switching from protein precipitation to a more selective technique like SPE or LLE can provide cleaner extracts.[1][13][14]

  • Chromatographic Co-elution: Matrix components may be co-eluting with this compound.

    • Solution: Adjust the chromatographic conditions to separate this compound from the interfering matrix components. This can be achieved by modifying the mobile phase gradient or using a different column.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3 or this compound-d9) is highly recommended as it can compensate for matrix effects.[1][18]

Q: My assay is showing low recovery of this compound. What are the potential reasons?

A: Low recovery can be attributed to issues in the sample preparation or analytical stages.

  • Inefficient Extraction: The chosen extraction solvent or SPE cartridge may not be optimal for this compound.

    • Solution: Optimize the extraction procedure. For LLE, test different organic solvents. For SPE, screen different sorbents and elution solvents. Some methods have reported extraction recoveries between 94% and 99% from plasma.[1]

  • Analyte Degradation: this compound may be degrading during sample processing.

    • Solution: Ensure that the pH and temperature are controlled throughout the sample preparation process to prevent lactonization or other degradation pathways.[4][5]

  • Adsorption: this compound may adsorb to container surfaces.

    • Solution: Use low-adsorption tubes and vials.

Data Presentation

Table 1: HPLC-UV Method Parameters for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm)[19]C8 (25 cm x 4.6 mm, 5 µm)[20]SunFire C-18 (150 x 4.6 mm, 5 µm)[21]
Mobile Phase 0.1% Formic acid (pH 3) and Methanol (B129727) (50:50 v/v)[19]10mM Ammonium (B1175870) acetate (B1210297), Methanol, and Triethylamine (40:60:0.17 v/v/v)[20]Phosphate buffer (20 mM) and Acetonitrile (B52724) (7:3 v/v, pH 2.0)[21]
Flow Rate 1.0 mL/min[19]1.0 mL/min[20]1.0 mL/min[21]
Detection Wavelength 238 nm[19]239 nm[20]Not Specified
Retention Time 4.44 min[19]2.15 min[20]7.3 min[21]
Linearity Range 10–50 µg/mL[19]0.4-1000 µg/mL[20]10-200 ng/mL[21]
LOD/LOQ 0.231 / 0.701 µg/mL[19]12 ng/mL / 0.4 µg/mL[20]5 ng/mL / 10 ng/mL[21]

Table 2: LC-MS/MS Method Parameters for this compound Analysis in Human Plasma

ParameterCondition 1Condition 2
Column Zorbax SB-C18 (50 mm × 4.6 mm, 3.5 µm)[13]Hypurity Advance C18 (50 x 4.6 mm, 5 µm)[22]
Mobile Phase 5 mM Ammonium acetate buffer and Acetonitrile (20:80, v/v)[13]Acetonitrile and 2 mM Ammonium formate (B1220265) (80:20, v/v)[22]
Flow Rate 0.8 mL/min[13]Not Specified
Ionization Mode ESI Negative[13]ESI Negative[22]
MRM Transition Not Specifiedm/z 423.1 → 321.2[22]
Internal Standard Furosemide[13]Omeprazole[22]
Linearity Range Not Specified5.078–210.534 ng/mL[22]
LOQ Not Specified5.078 ng/mL[22]
Intra/Inter-day Precision (%RSD) < 6.4%[13]< 9%[22]

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices.[1][13][22]

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.

    • Prepare working standard solutions by serial dilution of the stock solution.

    • Spike blank human plasma with working standard solutions to create calibration curve standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 250 µL of plasma sample, add the internal standard solution.

    • Add 1 mL of an extraction solvent (e.g., methyl tertiary butyl ether or ethyl acetate).

    • Vortex for 5-10 minutes.

    • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode and monitor the appropriate multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

    • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

G General Workflow for this compound HPLC Assay cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Plasma/Formulation) extraction Extraction (LLE/SPE) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Inject into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General workflow for a this compound HPLC assay.

G Troubleshooting Decision Tree for Peak Tailing start Peak Tailing Observed q1 Is peak tailing observed for all peaks? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cause1 Potential Cause: System-wide issue (e.g., column contamination, blocked frit, extra-column volume) a1_yes->cause1 q2 Is the analyte basic? a1_no->q2 solution1 Solution: - Use guard column - Flush or replace column - Check fittings and tubing cause1->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no cause2 Potential Cause: Secondary interactions with silanols a2_yes->cause2 cause3 Potential Cause: - Inappropriate mobile phase - Co-eluting interference a2_no->cause3 solution2 Solution: - Use end-capped column - Lower mobile phase pH cause2->solution2 solution3 Solution: - Optimize mobile phase composition - Improve sample cleanup cause3->solution3

References

Technical Support Center: Optimizing Pravastatin Dosage in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving pravastatin in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By blocking this enzyme in the liver, this compound reduces cholesterol production.[1][2] This decrease in intracellular cholesterol leads to an upregulation of LDL receptor expression on liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[2] Beyond its lipid-lowering effects, this compound also exhibits pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[3]

Q2: What are the common mouse models used for studying the effects of this compound on atherosclerosis?

A2: Apolipoprotein E knockout (ApoE-/-) mice are frequently used models for studying atherosclerosis.[5][6][7][8] These mice, when fed a high-fat or high-cholesterol diet, develop atherosclerotic plaques and are ideal for investigating the impact of lipid-lowering therapies like this compound.[6][7] LDL receptor knockout (LDLr-/-) mice are also utilized to study hypercholesterolemia and the effects of statins.[9]

Q3: What is a typical starting dose for this compound in mice?

A3: The dosage of this compound in mice can vary significantly based on the research question, the mouse model, and the route of administration. Doses reported in the literature range from 10 mg/kg/day to 80 mg/kg/day administered orally.[6][10] For intraperitoneal injections, doses have ranged from 0.4 mg/day to 10 mg/day.[11] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

Q4: How should this compound be prepared and administered to mice?

A4: For oral administration, this compound can be dissolved in drinking water or suspended in a vehicle like Phosphate Buffered Saline (PBS) and administered via oral gavage.[6][12] For intraperitoneal administration, this compound can be dissolved in saline.[11] The formulation should be prepared fresh and protected from light. It's important to ensure the complete dissolution or uniform suspension of the drug for accurate dosing.

Q5: What are the potential side effects of long-term this compound treatment in mice?

A5: Long-term treatment with this compound in hypercholesterolemic mice has been associated with potential side effects such as myopathy (muscle damage), insulin (B600854) resistance, and glucose intolerance.[9] Researchers should monitor for signs of muscle weakness and consider including glucose tolerance tests in their experimental design for long-term studies.

Data Presentation: this compound Dosage in Mouse Models

Mouse ModelDietThis compound DoseAdministration RouteDurationKey FindingsReference
ApoE-/-1.25% Cholesterol80 mg/kg/dayOral gavage8 weeksSignificantly prevented atherosclerotic lesions.[6]
ApoE-/-High-fat (1.25% cholesterol, 20% fat)40 mg/kg/dayIntragastric gavage4 weeksImproved cardiac function and reduced lesion areas.[7]
ApoE-/-Normal chow40 mg/kg/dayOral35 weeksIncreased the size of atherosclerotic plaques.[5]
LDLr-/-Not specifiedNot specifiedNot specified3, 6, and 10 monthsLong-term treatment induced glucose intolerance and insulin resistance.[9]
Swiss miceNot specified0.4 mg/day and 10 mg/dayIntraperitoneal72 and 96 hoursHigh dose showed a mild amyloid protecting effect in the short term.[11]
ApoE*3Leiden (E3L) transgenicHigh-cholesterol10 mg/kgp.o. (in diet)6 weeksReduced plasma cholesterol.[10]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound
  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the body weight of the mice and the desired dosage (e.g., 40 mg/kg).

    • Suspend the calculated amount of this compound in a suitable vehicle such as Phosphate Buffered Saline (PBS). Ensure the final volume for gavage is appropriate for the mouse's size (typically 100-200 µL).

    • Vortex the suspension thoroughly before each administration to ensure uniformity.

  • Animal Handling and Administration:

    • Gently restrain the mouse.

    • Insert a sterile, ball-tipped gavage needle into the esophagus.

    • Slowly administer the this compound suspension.

    • Monitor the mouse for any signs of distress after the procedure.

Protocol 2: Assessment of Atherosclerotic Lesions
  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the vascular system with PBS followed by 4% paraformaldehyde.

    • Carefully dissect the aorta from the heart to the iliac bifurcation.

  • Staining and Quantification:

    • Clean the aorta of any surrounding adipose and connective tissue.

    • Cut the aorta longitudinally and pin it flat on a black wax pan.

    • Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

    • Capture high-resolution images of the stained aorta.

    • Quantify the lesion area using image analysis software (e.g., ImageJ) and express it as a percentage of the total aortic surface area.

Mandatory Visualizations

Signaling Pathway of this compound Action

Pravastatin_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase This compound This compound This compound->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol (in Liver) Mevalonate->Cholesterol SREBP2 SREBP-2 Activation Cholesterol->SREBP2 (-) LDL_Receptor LDL Receptor Expression SREBP2->LDL_Receptor (+) LDL_Clearance Increased LDL Clearance LDL_Receptor->LDL_Clearance Plasma_LDL Decreased Plasma LDL LDL_Clearance->Plasma_LDL

Caption: Mechanism of action of this compound in lowering cholesterol.

Experimental Workflow for a this compound Study in Mice

Experimental_Workflow Start Start: Select Mouse Model (e.g., ApoE-/-) Diet High-Fat Diet Induction Start->Diet Grouping Randomize into Control & Treatment Groups Diet->Grouping Treatment Daily this compound Administration (e.g., Oral Gavage) Grouping->Treatment Control Vehicle Administration Grouping->Control Monitoring Monitor Body Weight & Health Status Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Analysis: - Atherosclerotic Lesion Quantification - Plasma Lipid Profile - Gene/Protein Expression Endpoint->Analysis Results Data Interpretation & Conclusion Analysis->Results

Caption: General experimental workflow for a this compound efficacy study.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in plasma lipid levels between mice in the same group. - Inconsistent food intake.- Inaccurate drug administration.- Genetic drift in the mouse colony.- Ensure ad libitum access to food and water is consistent.- Refine oral gavage technique to ensure consistent delivery.- Use mice from a reliable vendor and of a similar age and genetic background.
No significant reduction in cholesterol levels with this compound treatment. - Insufficient drug dosage.- Poor bioavailability of the drug formulation.- The mouse model is resistant to the effects of this compound at the given dose.- Perform a dose-response study to identify an effective dose.- Ensure proper dissolution/suspension of this compound before administration.- Consider using a different mouse model or a statin with higher potency in rodents.
Mice exhibit signs of toxicity (e.g., weight loss, lethargy). - The administered dose is too high.- Long-term treatment is causing adverse effects.- Reduce the dosage of this compound.- Closely monitor the health of the animals and consider reducing the treatment duration if necessary. Include recovery periods in the study design if applicable.
Unexpected increase in atherosclerotic plaque size with this compound. - Off-target effects of the drug in the specific mouse model.- Pro-inflammatory effects at certain dosages or in specific contexts.- This has been reported in some studies with ApoE-/- mice on a normal chow diet.[5] Carefully consider the diet and mouse model combination. Analyze inflammatory markers in the plaque and circulation.

References

Pravastatin Experimental Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pravastatin in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound sodium salt?

A: this compound sodium salt is water-soluble. For a stable stock solution, dissolve it in an appropriate solvent and store it under recommended conditions. A common practice is to prepare a 1 mg/mL stock solution in the mobile phase used for HPLC analysis and store it refrigerated at 2-8°C; such solutions have been found to be stable for at least three weeks.[1] Alternatively, this compound sodium salt is soluble in DMSO and ethanol.[2] Aqueous solutions in PBS (pH 7.2) at a concentration of approximately 10 mg/mL can be prepared, but it is not recommended to store these aqueous solutions for more than one day.[2] For microbiological stability in aqueous solutions intended for longer storage, preservatives and a basic pH (7-10) using a buffer like sodium bicarbonate can ensure stability for up to 60 days at both room and refrigerated temperatures.[3]

Q2: What is the optimal pH for maintaining this compound stability in an aqueous solution?

A: this compound is significantly more stable in neutral to alkaline conditions compared to acidic conditions.[4][5] The degradation rate is highly pH-dependent, with increased stability as the pH rises into the neutral and alkaline range.[5] For experimental setups, maintaining a pH between 7 and 10 is recommended to minimize degradation.[3][6] Acidic environments lead to faster hydrolysis and the formation of multiple degradation products.[4]

Q3: How does temperature affect the stability of this compound solutions?

A: The degradation of this compound is temperature-dependent, following pseudo-first-order kinetics.[4] Higher temperatures accelerate the rate of degradation.[4][5] For short-term storage (up to two weeks), refrigeration at 4°C is preferable to room temperature (25°C).[7] For long-term storage of solid this compound sodium, it should be kept at -20°C.[2] Forced degradation studies show significant degradation at elevated temperatures like 60°C, 80°C, and 105°C.[4][8][9]

Q4: Is this compound sensitive to light?

A: Yes, this compound may be susceptible to degradation upon exposure to light (photolysis).[8][10] Studies on forced degradation indicate that additional peaks, corresponding to degradation products, can appear after exposing the solution to UV light.[8] One study noted that this compound was the most susceptible to UV degradation when compared to other statins under their experimental conditions.[11] Therefore, it is recommended to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil during experiments and storage.

Q5: I see unexpected peaks in my HPLC chromatogram. What could they be?

A: Unexpected peaks are likely degradation products of this compound. The type and number of degradation products depend on the stress conditions.

  • Acidic Hydrolysis: Leads to the formation of multiple degradation products.[4]

  • Alkaline Hydrolysis: Tends to generate a single primary degradation product.[4]

  • Common Degradants: The lactone form of this compound is a known impurity and degradant that can be quantified to assess stability.[12] Dihydro-analogues are also known byproducts from the manufacturing process that may be present.[13]

Review your solution's pH, storage temperature, and exposure to light. Running a forced degradation study (see protocols below) can help identify the retention times of specific degradation products under known conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low this compound Concentration / Poor Recovery Degradation due to improper pH.Check the pH of your solution. Adjust to a neutral or alkaline pH (7-10) using an appropriate buffer system (e.g., phosphate (B84403) or bicarbonate buffer) for enhanced stability.[3][4]
Degradation due to high temperature.Store solutions at recommended temperatures. For short-term use, keep on ice. For longer storage, refrigerate at 2-8°C.[1][7]
Photodegradation.Protect solutions from light at all times by using amber vials or foil wrapping.[8][11]
Variable or Inconsistent Results Inconsistent solution preparation.Ensure the stock solution is fully dissolved before making dilutions. Use a validated protocol for solution preparation.
Ongoing degradation during the experiment.Prepare solutions fresh daily if possible. If the experiment is lengthy, assess the stability over the time course of the experiment by running a control sample at the beginning and end.
Precipitation in Solution Exceeded solubility limit.Check the solubility of this compound in your specific solvent system. This compound sodium salt is highly soluble in water and DMSO.[2]
Interaction with other components.Be aware of potential interactions with other drugs or excipients in your formulation, which could affect stability and solubility.[14][15]

Data Summary

Table 1: Solubility of this compound Sodium Salt
SolventConcentrationReference
Water~44.65 mg/mL (100 mM)
PBS (pH 7.2)~10 mg/mL[2]
DMSO~10 mg/mL to 89 mg/mL[2][16]
Ethanol~2.5 mg/mL[2]
Dimethyl Formamide (DMF)~10 mg/mL[2]
Table 2: Stability of this compound in Experimental Solutions
ConditionThis compound FormConcentrationStorage Temp.DurationStabilityReference
Sodium Bicarbonate Solution (pH 7-10)Sodium Salt4 mg/mL22-25°C & 2-8°C60 daysStable (Chemical & Microbiological)[3]
Aqueous SuspensionFree Acid10 mg/mL4°C1 weekStable[7]
Aqueous SuspensionFree Acid10 mg/mL25°C1 weekStable[7]
Mobile Phase (HPLC)Sodium Salt1 mg/mL2-8°C3 weeksStable[1]
PBS (pH 7.2)Sodium Salt~10 mg/mLNot specified> 1 dayNot Recommended[2]
Table 3: Kinetic Parameters for Hydrolytic Degradation of this compound at 80°C
pHDegradation Constant (k, min⁻¹)t₉₀ (h)t₅₀ (h)Reference
35.13 x 10⁻³0.342.25[4]
54.16 x 10⁻⁴4.2027.76[4]
74.04 x 10⁻⁴4.3328.61[4]
91.80 x 10⁻⁴9.7164.14[4]
123.18 x 10⁻³0.553.63[4]
Data extracted and compiled from a study on the hydrolytic behavior of this compound.[4]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reagents and Materials:

    • This compound Sodium Salt (Solid)

    • Solvent of choice (e.g., HPLC-grade water, DMSO, or mobile phase)

    • Calibrated balance, volumetric flasks, pipettes

    • Vortex mixer and/or sonicator

  • Procedure for 1 mg/mL Stock Solution:

    • Accurately weigh 10 mg of this compound sodium salt.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of the chosen solvent.

    • Vortex or sonicate the solution until the solid is completely dissolved.[9]

    • Bring the flask to the final volume of 10 mL with the solvent.

    • Mix thoroughly by inverting the flask several times.

    • Transfer to a labeled, light-protected storage vial. Store at 2-8°C.[1]

  • Procedure for Working Solutions:

    • Prepare working standard solutions by diluting the stock solution with the appropriate solvent or buffer to achieve the desired concentration range for your experiment (e.g., 10–50 µg/mL for an HPLC calibration curve).[9]

Protocol 2: General Stability Indicating HPLC-UV Method

This is a generalized method based on common parameters found in the literature.[3][4][9][17]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][17]

    • Mobile Phase: A mixture of an acidic buffer and an organic solvent. A common combination is 0.1% formic acid or a phosphate buffer (pH adjusted to ~3.0) mixed with methanol (B129727) or acetonitrile (B52724) in a ratio around 50:50 or 60:40 (v/v).[3][9]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 238 nm or 239 nm.[1][4]

    • Injection Volume: 10-20 µL.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the experimental samples.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak over time.

Diagram 1: this compound Stability Testing Workflow

G cluster_prep Preparation cluster_stress Stress & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Experimental Solutions (e.g., different pH, Temp) prep_stock->prep_work stress Incubate under Specific Conditions (e.g., 40°C, pH 3, UV light) prep_work->stress sampling Collect Samples at Time Points (t=0, t=1h, t=24h, etc.) stress->sampling hplc Analyze via Stability-Indicating HPLC-UV Method sampling->hplc data Quantify this compound & Degradation Products hplc->data end end data->end Assess Stability (Calculate % remaining, degradation rate) G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa enzyme HMG-CoA Reductase (Enzyme) hmg_coa->enzyme mevalonate Mevalonate cholesterol Cholesterol Biosynthesis Pathway mevalonate->cholesterol enzyme->mevalonate Catalyzes This compound This compound This compound->enzyme  Inhibits

References

Pravastatin Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Jeddah, Saudi Arabia - For researchers, scientists, and drug development professionals investigating the therapeutic potential and underlying mechanisms of pravastatin, navigating its off-target effects is a critical aspect of experimental design and data interpretation. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address specific issues that may arise during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common experimental challenges and provides potential explanations and solutions related to this compound's off-target activities.

Issue 1: Unexpected Anti-Inflammatory or Pro-Inflammatory Effects in Immune Cell Cultures

  • Question: My in vitro immune cell assay (e.g., monocytes, macrophages) shows unexpected changes in cytokine profiles after this compound treatment, seemingly unrelated to cholesterol synthesis inhibition. Why is this happening?

  • Answer: this compound has known immunomodulatory off-target effects that can influence inflammatory responses.[1][2] Depending on the experimental context, it can exhibit both anti-inflammatory and, less commonly, pro-inflammatory properties.

    • Troubleshooting Steps:

      • Verify this compound Concentration: The immunomodulatory effects of this compound are dose-dependent.[1] High concentrations may lead to unexpected cellular responses. Ensure your working concentration is relevant to your experimental goals and, if possible, correlates with clinically achievable levels.

      • Assess Cell Type and State: The response to this compound can vary between different immune cell types (e.g., monocytes vs. macrophages) and their activation state.[2] Characterize your cell populations thoroughly.

      • Control for Lipophilicity: If comparing with other statins, be aware that the hydrophilic nature of this compound can lead to different cellular uptake and subsequent effects compared to more lipophilic statins.[2]

      • Measure a Panel of Cytokines: Do not rely on a single inflammatory marker. Assess a broader panel of cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1) to get a comprehensive picture of the immunomodulatory effects.[1]

Issue 2: Altered Endothelial Cell Behavior in Angiogenesis or Migration Assays

  • Question: I am observing enhanced migration or proliferation of endothelial cells in my experiments with this compound, which is not the primary focus of my study. Is this a known off-target effect?

  • Answer: Yes, this compound can promote endothelial cell proliferation and migration.[3][4] This is a significant off-target effect that can influence studies on angiogenesis, wound healing, and vascular biology.

    • Troubleshooting Steps:

      • Include Mevalonate (B85504) Control: The pro-angiogenic effects of this compound are often dependent on the inhibition of the mevalonate pathway.[5] Including a mevalonate "rescue" arm in your experiment can help confirm if the observed effects are due to HMG-CoA reductase inhibition.

      • Analyze Key Signaling Pathways: this compound has been shown to activate pro-survival and pro-migratory signaling pathways such as PI3K/Akt/mTOR.[3] Consider assessing the phosphorylation status of key proteins in this pathway (e.g., Akt, p70S6K) to understand the underlying mechanism.

      • Adjust Assay Duration and Concentration: The proliferative and migratory effects may be time and concentration-dependent. Conduct a time-course and dose-response experiment to characterize these effects in your specific endothelial cell model.

Issue 3: Inconsistent Results in Macrophage Cholesterol Metabolism Studies

  • Question: My results on macrophage cholesterol synthesis, LDL uptake, or cholesterol esterification are variable when using this compound. What could be causing this inconsistency?

  • Answer: this compound's effects on macrophage cholesterol metabolism are multifaceted and can be influenced by the specific experimental conditions and the type of LDL used.[6][7]

    • Troubleshooting Steps:

      • Cell Model Selection: Be aware that different macrophage models (e.g., human monocyte-derived macrophages, mouse peritoneal macrophages, J-774 A.1 cell line) may respond differently to this compound.[6] Ensure consistency in your cell source and differentiation protocol.

      • LDL Modification: this compound's effect on LDL degradation is specific to native LDL; it does not affect the degradation of modified LDL (e.g., acetylated or oxidized LDL).[6] Verify the type and quality of LDL used in your assays.

      • Dose-Dependent Effects on Esterification: this compound exhibits a biphasic effect on cholesterol esterification, with low concentrations increasing it and higher concentrations causing inhibition.[6] A detailed dose-response curve is crucial for interpreting your results accurately.

Quantitative Data Summary

The following tables summarize key quantitative data on the off-target effects of this compound from various research studies.

Table 1: Effects of this compound on Macrophage Function

ParameterCell TypeThis compound ConcentrationObserved EffectReference
Cholesterol SynthesisHuman MonocytesDose-dependentUp to 67% inhibition[1]
LDL Receptor mRNAHuman MonocytesNot specified~35% up-regulation[1]
MCP-1 Protein ExpressionHuman MonocytesDose-dependentUp to 15-fold inhibition[1]
TNF-α LevelsHuman MonocytesDose-dependentUp to 2.4-fold reduction[1]
Native LDL DegradationMacrophages0.1 mg/ml119% increase[6]
Cholesterol EsterificationMacrophagesUp to 0.19 µg/mlIncreased[6]
Cholesterol EsterificationMacrophages> 0.19 µg/mlInhibited[6]

Table 2: Immunomodulatory Effects of this compound

ParameterCell/Animal ModelThis compound TreatmentObserved EffectReference
Natural Killer Cell CytotoxicityHeart Transplant PatientsNot specifiedDecreased (9.8% vs 22.1% in control)[8]
Cytotoxic T Lymphocyte ActivityHuman Lymphocytes (in vitro with cyclosporine)Not specifiedSynergistic inhibition (20.3% vs 41.4% in control)[8]
IL-6 LevelsApoE Knockout Mice80 mg/kg/day for 8 weeksSignificantly decreased in serum and lesions[9]
Phosphorylated STAT3 (pSTAT3)ApoE Knockout Mice80 mg/kg/day for 8 weeksSignificantly decreased in lesions[9]
SOCS3 ExpressionApoE Knockout Mice80 mg/kg/day for 8 weeksSignificantly increased in lesions[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of this compound.

Protocol 1: In Vitro Macrophage Cholesterol Synthesis Assay

  • Cell Culture: Culture human monocyte-derived macrophages, mouse peritoneal macrophages, or J-774 A.1 macrophage-like cells in appropriate media.[6]

  • This compound Treatment: Incubate macrophages with varying concentrations of this compound for a predetermined period (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized cholesterol.

  • Lipid Extraction: Wash the cells with PBS and extract total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2, v/v).

  • Thin-Layer Chromatography (TLC): Separate the lipid extracts on a silica (B1680970) gel TLC plate using a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Quantification: Visualize the cholesterol bands (e.g., using iodine vapor) and scrape the corresponding silica into scintillation vials. Quantify the amount of radiolabeled cholesterol using a scintillation counter.

  • Data Analysis: Express the results as the percentage of [¹⁴C]-acetate incorporated into cholesterol relative to a vehicle-treated control.

Protocol 2: Western Blot for Phosphorylated STAT3 (pSTAT3)

  • Sample Preparation: Lyse cells or tissues treated with or without this compound in a lysis buffer containing protease and phosphatase inhibitors.[10][11] Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's off-target effects.

Pravastatin_Macrophage_Effects This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibits Cholesterol_Esterification Cholesterol Esterification This compound->Cholesterol_Esterification modulates (dose-dependent) Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis leads to decreased LDL_Receptor LDL Receptor Upregulation Cholesterol_Synthesis->LDL_Receptor results in Native_LDL_Degradation Native LDL Degradation LDL_Receptor->Native_LDL_Degradation increases

This compound's Effects on Macrophage Cholesterol Metabolism.

Pravastatin_IL6_STAT3_Pathway This compound This compound IL6_Production IL-6 Production This compound->IL6_Production inhibits SOCS3 SOCS3 This compound->SOCS3 upregulates IL6_Receptor IL-6 Receptor IL6_Production->IL6_Receptor activates JAK JAK IL6_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 (active) STAT3->pSTAT3 Gene_Expression Pro-inflammatory Gene Expression pSTAT3->Gene_Expression promotes SOCS3->JAK inhibits Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell/Tissue Treatment (with/without this compound) Lysis Lysis and Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pSTAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Data Analysis and Normalization Detection->Data_Analysis Image Acquisition

References

Pravastatin Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of active pharmaceutical ingredients is critical for experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered with pravastatin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of this compound solutions for experimental use.

Issue 1: this compound sodium is not dissolving completely in an aqueous buffer.

  • Question: I am trying to dissolve this compound sodium directly in my aqueous buffer (e.g., PBS), but I am observing particulate matter or incomplete dissolution. What could be the cause and how can I fix it?

  • Answer:

    • Concentration: You may be exceeding the solubility limit of this compound sodium in your specific buffer. While this compound sodium is water-soluble, its solubility can be influenced by the buffer's composition and pH.[1][2] The solubility of this compound sodium in PBS (pH 7.2) is approximately 10 mg/mL.[1]

    • pH: this compound's stability and solubility are pH-dependent. It is more stable at a neutral to slightly alkaline pH. Degradation can occur under acidic conditions, which might affect its solubility.

    • Temperature: Solubility of this compound sodium in aqueous solutions generally increases with temperature.[3][4]

    • Troubleshooting Steps:

      • Verify Concentration: Ensure your target concentration is below the known solubility limit in a similar aqueous medium.

      • Gentle Warming: Warm the solution gently (e.g., to 37°C) while stirring to aid dissolution.[3][4] Avoid excessive heat, as it may degrade the compound.

      • pH Adjustment: Check the pH of your final solution. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH if your experimental protocol allows.

      • Sonication: Use a bath sonicator for a short period to break up any aggregates and enhance dissolution.

      • Alternative Method: If direct dissolution remains problematic, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.[1]

Issue 2: Precipitate forms after diluting a concentrated this compound stock solution into an aqueous medium.

  • Question: I prepared a concentrated stock of this compound in DMSO, and it dissolved perfectly. However, when I diluted it into my cell culture medium, a precipitate formed. Why is this happening and what should I do?

  • Answer: This is a common issue known as "salting out" or precipitation upon solvent exchange. The organic solvent (DMSO) is miscible with the aqueous medium, but the solubility of this compound may be significantly lower in the final mixed-solvent system compared to the initial concentrated stock.

    • Troubleshooting Steps:

      • Reduce Stock Concentration: Prepare a less concentrated stock solution in the organic solvent.

      • Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous medium in smaller aliquots while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

      • Increase Final Volume: Dilute the stock solution into a larger volume of the aqueous medium to ensure the final concentration of the organic solvent is minimal. Organic solvents can have physiological effects at low concentrations.[1]

      • Pre-warm Aqueous Medium: Gently warming the aqueous medium before adding the stock solution can sometimes help to keep the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: For this compound sodium, dimethyl sulfoxide (B87167) (DMSO) and water are highly recommended solvents.[2] It is also soluble in ethanol, methanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on the experimental requirements and the tolerance of the biological system to the solvent.

Q2: What is the solubility of this compound sodium in common solvents?

A2: The solubility of this compound sodium can vary. The following table summarizes reported solubility data.

SolventSolubility
Water30 mg/mL[2], Soluble to 100 mM
DMSO10 mg/mL[1], 30 mg/mL[2], 85 mg/mL[5], Soluble to 100 mM
Ethanol~2.5 mg/mL[1]
MethanolFreely soluble[6][7]
PBS (pH 7.2)~10 mg/mL[1]

Q3: How should I store this compound solutions?

A3: It is generally recommended to prepare aqueous solutions of this compound sodium fresh for each experiment and not to store them for more than one day.[1] If you have prepared a stock solution in an organic solvent like DMSO, it can be stored at -20°C for longer periods. This compound sodium as a solid should be stored at -20°C.[1]

Q4: Is there a difference in solubility between this compound and this compound sodium?

A4: Yes, this compound sodium, the monosodium salt of this compound, is significantly more water-soluble than its free acid form.[3][4] Most commercially available this compound for research is in the form of the sodium salt.

Experimental Protocol: Preparation of a this compound Sodium Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound sodium in sterile PBS (pH 7.2).

Materials:

  • This compound sodium (crystalline solid)

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator (optional)

  • Bath sonicator (optional)

  • Sterile filters (if sterile filtration is required)

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound sodium to equilibrate to room temperature before opening to prevent condensation of moisture on the compound.

  • Weighing: Accurately weigh the desired amount of this compound sodium using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of this compound sodium.

  • Dissolution:

    • Transfer the weighed this compound sodium to a sterile microcentrifuge tube or vial.

    • Add the desired volume of sterile PBS (pH 7.2). For a 10 mg/mL solution, add 1 mL of PBS.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

  • Troubleshooting Incomplete Dissolution:

    • If the solution is not clear, gently warm it to 37°C for 10-15 minutes, with intermittent vortexing.

    • Alternatively, place the tube in a bath sonicator for 5-10 minutes.

  • Sterilization (Optional): If the solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm sterile filter.

  • Storage: Use the aqueous solution immediately or within 24 hours if stored at 4°C.[1] For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO and store them at -20°C.

Visualizations

Pravastatin_Solubility_Troubleshooting start Start: Dissolving this compound issue Issue: Incomplete Dissolution or Precipitation start->issue check_concentration Is concentration below solubility limit? issue->check_concentration Direct Dissolution prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) issue->prepare_stock Precipitation on Dilution warm_sonicate Apply gentle heat (37°C) or sonicate check_concentration->warm_sonicate Yes check_concentration->prepare_stock No warm_sonicate->issue Still not dissolved success Success: Clear Solution warm_sonicate->success dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitation_check Precipitate forms upon dilution? dilute->precipitation_check reduce_stock_conc Use a more dilute stock solution precipitation_check->reduce_stock_conc Yes precipitation_check->success No reduce_stock_conc->dilute stepwise_dilution Perform stepwise dilution with vigorous mixing stepwise_dilution->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMG_CoA_Reductase->Mevalonate Catalyzes This compound This compound This compound->inhibition inhibition->HMG_CoA_Reductase

Caption: this compound's inhibition of the HMG-CoA reductase pathway.

References

Technical Support Center: Pravastatin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize pravastatin-induced toxicity in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in cell culture?

A1: this compound's primary mode of action is the competitive inhibition of HMG-CoA reductase, a critical enzyme in the mevalonate (B85504) pathway which is responsible for cholesterol synthesis. This inhibition can lead to the depletion of essential downstream products, inducing cellular stress and apoptosis (cell death).[1][2] this compound, being hydrophilic, is generally less cytotoxic than lipophilic statins like simvastatin (B1681759), as it is less able to passively diffuse across cell membranes.[1]

Q2: How does this compound induce apoptosis in cells?

A2: this compound can induce apoptosis through the intrinsic pathway, which involves the mitochondria. It can lead to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] This cascade of events ultimately activates executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.[4][5]

Q3: What are some common signs of this compound toxicity in cell culture?

A3: Common indicators of this compound toxicity include:

  • Reduced cell viability and proliferation, often measured by MTT or similar assays.[1]

  • Increased activity of caspase-3/7, indicating apoptosis.[4][5]

  • Changes in cell morphology, such as cell shrinkage and rounding.

  • Decreased mitochondrial membrane potential.[3]

  • Increased production of reactive oxygen species (ROS).[6]

Q4: How can I mitigate this compound-induced toxicity?

A4: Several strategies can be employed to minimize this compound's toxic effects:

  • Co-supplementation with mevalonic acid: Adding mevalonic acid, the product of the HMG-CoA reductase reaction, can bypass the enzymatic block and replenish downstream metabolites, thereby reversing the toxic effects.[1][2]

  • Co-supplementation with Coenzyme Q10 (CoQ10): this compound treatment can reduce endogenous CoQ10 levels. Supplementing with CoQ10 can help restore mitochondrial function and reduce oxidative stress.[7]

  • Dose optimization: Using the lowest effective concentration of this compound is crucial. A dose-response experiment should be performed for each cell line to determine the optimal concentration.

  • Cell type consideration: Different cell lines exhibit varying sensitivities to this compound. For instance, this compound is less potent in inhibiting cholesterol synthesis in myotubes compared to hepatocytes.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death observed shortly after this compound treatment. This compound concentration is too high for the specific cell line.Perform a dose-response curve to determine the IC50 value for your cell line and use a concentration well below this for your experiments. Consider starting with a range of 1-10 µM.[2]
Inconsistent results between experiments. Variability in cell density at the time of treatment. This compound's effect can be cell density-dependent.Ensure consistent cell seeding density across all experiments. Standardize the timing of treatment after seeding.
Unexpected changes in cellular metabolism not related to cholesterol synthesis. Depletion of non-sterol isoprenoids which are crucial for various cellular functions like protein prenylation.Co-incubate with mevalonic acid to replenish the isoprenoid pool and confirm if the observed effect is due to HMG-CoA reductase inhibition.[1]
Increased oxidative stress observed in cells. This compound can induce mitochondrial dysfunction, leading to increased Reactive Oxygen Species (ROS) production.[6]Supplement the culture medium with an antioxidant like N-acetylcysteine (NAC) or Coenzyme Q10 to counteract the increase in ROS.[6][7]
Difficulty in replicating published findings. Differences in experimental conditions such as serum concentration in the media or the specific formulation of this compound used.Ensure your experimental protocol closely matches the cited literature. Note that serum components can influence statin activity.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineThis compound IC50 (µM)Incubation Time (hr)AssayReference
Neonatal Rat Skeletal Myotubes75948Protein Synthesis Inhibition[1]
Hep G2 (Human Hepatoma)1.918Sterol Synthesis Inhibition[8]
DoTc2 4510 (Cervical Carcinoma)>10072Cell Viability[9]
A-375 (Malignant Melanoma)>10072Cell Viability[9]
MCF-7 (Breast Cancer)>10072Cell Viability[9]
Human Endometrial Stromal CellsNo significant effect at 3, 10, 30 µM48Caspase-3/7 Activity[4][5]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Four hours before the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizations

Pravastatin_Toxicity_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Mitochondrion Pravastatin_ext This compound (extracellular) Pravastatin_int This compound (intracellular) Pravastatin_ext->Pravastatin_int HMG_CoA_Reductase HMG-CoA Reductase Pravastatin_int->HMG_CoA_Reductase Inhibits Mito_dysfunction Mitochondrial Dysfunction Pravastatin_int->Mito_dysfunction Induces Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Produces Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Mevalonate->Cholesterol Caspase_Activation Caspase-3/7 Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to ROS Increased ROS Mito_dysfunction->ROS Cytochrome_c Cytochrome c release Mito_dysfunction->Cytochrome_c Cytochrome_c->Caspase_Activation Activates

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow cluster_assays Toxicity Assessment start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound incubate Incubate for 24-72 hours treat_this compound->incubate mtt_assay MTT Assay for Cell Viability incubate->mtt_assay caspase_assay Caspase-3/7 Assay for Apoptosis incubate->caspase_assay analyze Analyze Data mtt_assay->analyze caspase_assay->analyze end End analyze->end

Caption: General workflow for assessing this compound toxicity.

Troubleshooting_Logic high_toxicity High Cell Toxicity? check_concentration Is this compound Concentration > IC50? high_toxicity->check_concentration Yes continue_experiment Continue Experiment high_toxicity->continue_experiment No reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_supplements Consider Co-supplementation (Mevalonate, CoQ10) check_concentration->check_supplements No reduce_concentration->continue_experiment optimize_protocol Optimize Protocol (Cell Density, Incubation Time) check_supplements->optimize_protocol optimize_protocol->continue_experiment

Caption: Troubleshooting logic for high this compound toxicity.

References

Technical Support Center: Pravastatin Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from pravastatin in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence-based assays?

A: Compound interference occurs when a test compound, such as this compound, possesses properties that directly affect the fluorescence signal, leading to inaccurate results. This interference can manifest as either an increase or decrease in the measured fluorescence, independent of the compound's biological activity on the intended target. The two primary mechanisms of interference are autofluorescence and fluorescence quenching.

Q2: Does this compound exhibit autofluorescence?

A: There is limited specific data in the scientific literature detailing the autofluorescence spectrum (excitation and emission maxima) of this compound. Autofluorescence is the intrinsic property of a molecule to absorb light and re-emit it at a longer wavelength. If this compound were to autofluoresce at the same wavelengths used for your assay's fluorophore, it could lead to a false-positive signal. Given its chemical structure, the potential for autofluorescence, particularly when excited with UV or blue light, cannot be entirely ruled out without experimental verification.

Q3: Can this compound quench the signal of my fluorescent dye?

A: this compound has been shown to quench the intrinsic fluorescence of at least one protein by forming a stable complex, which suggests it has the potential to act as a quencher. Fluorescence quenching is a process that decreases the intensity of the fluorescent signal. This can occur through various mechanisms, including the compound absorbing the excitation light or the emitted light from the fluorophore. This could lead to a false-negative result, making it appear as though this compound is inhibiting a biological process when it is merely interfering with the detection method.

Q4: I am using this compound in my experiment and observing unexpected results. How can I determine if it is interfering with my assay?

A: A systematic approach with proper controls is the most effective way to determine if this compound is causing interference. You should perform two key control experiments:

  • Autofluorescence Check: Test for this compound's intrinsic fluorescence.

  • Quenching Check: Assess whether this compound is diminishing the signal from your fluorophore.

Detailed protocols for these checks are provided in the Troubleshooting Guides section below.

Q5: Are there specific fluorescent dyes that are known to be affected by this compound?

A: Currently, there are no widespread reports in the literature that specifically identify common fluorescent dyes as being susceptible to interference from this compound. In fact, multiple studies have successfully used this compound in assays employing a variety of fluorophores, including FITC, propidium (B1200493) iodide, Hoechst dyes, DAPI, and Cyanine 5, without reporting interference. However, the absence of reported interference does not preclude its possibility under different experimental conditions (e.g., higher concentrations of this compound, different buffer systems, or with more sensitive detection methods).

Troubleshooting Guides

If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps to identify and mitigate the issue.

Issue 1: Unusually High Fluorescence Signal

An unexpectedly high signal in wells containing this compound could indicate that the compound is autofluorescent under your assay conditions.

Troubleshooting Workflow: Identifying Autofluorescence

start Start: Suspected Autofluorescence prep_controls Prepare Controls: 1. This compound + Buffer (No Fluorophore) 2. Buffer Only (Blank) start->prep_controls measure_fluorescence Measure Fluorescence (Same settings as main assay) prep_controls->measure_fluorescence analyze_signal Analyze Signal: Signal(this compound) > Signal(Blank)? measure_fluorescence->analyze_signal autofluorescence_confirmed Conclusion: This compound is Autofluorescent analyze_signal->autofluorescence_confirmed  Yes no_autofluorescence Conclusion: No significant autofluorescence detected. Proceed to Quenching Check. analyze_signal->no_autofluorescence No

Caption: Workflow to determine if this compound is autofluorescent.

Issue 2: Unusually Low Fluorescence Signal

A lower-than-expected signal in the presence of this compound could be due to fluorescence quenching.

Troubleshooting Workflow: Identifying Fluorescence Quenching

start Start: Suspected Quenching prep_controls Prepare Controls (No Bio-Target): 1. Fluorophore + this compound 2. Fluorophore Only 3. Buffer Only (Blank) start->prep_controls measure_fluorescence Measure Fluorescence (Same settings as main assay) prep_controls->measure_fluorescence analyze_signal Analyze Signal: Signal(Fluoro+Prava) < Signal(Fluoro Only)? measure_fluorescence->analyze_signal quenching_confirmed Conclusion: This compound is a Quencher analyze_signal->quenching_confirmed  Yes no_quenching Conclusion: No significant quenching detected. Investigate other causes. analyze_signal->no_quenching No

Caption: Workflow to determine if this compound is a quencher.

Experimental Protocols

Protocol 1: Characterizing this compound Autofluorescence

Objective: To determine the excitation and emission spectra of this compound to understand its potential for autofluorescence interference.

Materials:

  • This compound

  • Assay Buffer (the same buffer used in your primary experiment)

  • Spectrofluorometer or fluorescence plate reader with spectral scanning capabilities

  • Appropriate cuvettes or microplates

Method:

  • Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Emission Scan: a. Set the spectrofluorometer's excitation wavelength to the same wavelength used to excite your assay's fluorophore (e.g., 488 nm). b. Scan the emission spectrum across a broad range that includes the emission wavelength of your fluorophore (e.g., 500 nm to 700 nm).

  • Excitation Scan: a. Set the spectrofluorometer's emission wavelength to the same wavelength where you detect your assay's fluorescence (e.g., 525 nm). b. Scan the excitation spectrum across a range that includes the excitation wavelength of your fluorophore (e.g., 350 nm to 510 nm).

  • Analysis: Plot the fluorescence intensity versus wavelength for both scans. The presence of a distinct peak in the emission scan indicates that this compound is autofluorescent when excited at your assay's wavelength.

Protocol 2: Quantifying Quenching Effects

Objective: To quantify the degree to which this compound quenches the fluorescence of your specific probe.

Materials:

  • This compound (serial dilution)

  • Your specific fluorescent probe/reagent at its final assay concentration

  • Assay Buffer

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your main experiment.

  • Prepare three sets of wells:

    • Set A (Fluorophore + this compound): Add your fluorescent probe (at its final assay concentration) to each well of the this compound serial dilution.

    • Set B (Fluorophore Only): Add your fluorescent probe to wells containing only assay buffer.

    • Set C (Blank): Wells containing only assay buffer.

  • Incubate the plate under the same conditions as your main assay (time and temperature).

  • Measure the fluorescence of all wells using the appropriate settings for your fluorophore.

  • Analyze the data: a. Subtract the average signal of the Blank (Set C) from all measurements in Set A and Set B. b. Calculate the percent quenching for each this compound concentration: % Quenching = (1 - (Signal_SetA / Signal_SetB)) * 100

Data Presentation

Use the following tables to systematically record your findings when testing for this compound interference.

Table 1: Autofluorescence Measurement of this compound

This compound Concentration Excitation Wavelength (nm) Emission Wavelength (nm) Raw Fluorescence Units (RFU) RFU (minus Blank)
Blank (Buffer Only) 488 525 0
1 µM 488 525
10 µM 488 525
50 µM 488 525

| 100 µM | 488 | 525 | | |

Signaling Pathways Involving this compound

This compound's primary mechanism of action is the inhibition of HMG-CoA reductase. However, its effects extend to other signaling pathways, which may be the subject of your investigation.

HMG-CoA Reductase Pathway

This compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis.[1][2][3][4] This inhibition has downstream effects on the synthesis of isoprenoid intermediates that are crucial for various cellular functions.[5][6]

HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol This compound This compound This compound->HMGCR  Inhibits HMGCR->Mevalonate Catalyzes

Caption: this compound inhibits HMG-CoA reductase in the mevalonate pathway.

Nitric Oxide (NO) Signaling

This compound can increase the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS).[7][8] This is considered one of its "pleiotropic" effects, independent of cholesterol lowering. This action is partly mediated by the inhibition of small G-proteins like Rho, which negatively regulate eNOS expression.[6]

This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR GGPP GGPP HMGCR->GGPP Leads to Rho Rho (Active) GGPP->Rho Activates eNOS eNOS Rho->eNOS  Inhibits NO Nitric Oxide (NO) eNOS->NO Produces This compound This compound JNK JNK This compound->JNK  Inhibits Stress_Signal Pro-apoptotic Signal (e.g., TNF-α) Stress_Signal->JNK Bax Bax JNK->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Acts on Caspases Caspase Activation Mitochondrion->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Pravastatin Pleiotropic Effects in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pleiotropic effects of pravastatin.

Frequently Asked Questions (FAQs)

Q1: What are the primary pleiotropic effects of this compound independent of its cholesterol-lowering properties?

A1: this compound, a hydrophilic statin, exerts several beneficial effects on the cardiovascular system that are not solely attributable to its reduction of low-density lipoprotein (LDL) cholesterol.[1][2][3] These "pleiotropic" effects primarily include:

  • Improved Endothelial Function: this compound can enhance the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone and health.[4][5]

  • Anti-inflammatory Properties: It has been shown to reduce markers of inflammation, such as C-reactive protein (CRP), and to modulate immune responses.[6][7][8]

  • Antioxidant Effects: this compound can decrease oxidative stress within the vasculature.[2]

  • Plaque Stabilization: By exerting anti-inflammatory and other effects, this compound may contribute to the stability of atherosclerotic plaques.[2]

Q2: How can I experimentally differentiate between the cholesterol-lowering and pleiotropic effects of this compound?

A2: Isolating the pleiotropic effects of this compound from its lipid-lowering effects is a critical experimental challenge. Here are several strategies:

  • Use of a Non-Statin Cholesterol-Lowering Agent: A control group treated with a non-statin medication that lowers cholesterol through a different mechanism, such as ezetimibe (B1671841), can help to distinguish effects. If an observed effect is present in the this compound group but not in the ezetimibe group despite similar cholesterol reduction, it is likely a pleiotropic effect.[3][9]

  • Normocholesterolemic Models: Conducting experiments in animal models with normal cholesterol levels can help to isolate the non-lipid-lowering effects of this compound.

  • Mevalonate (B85504) Pathway "Rescue" Experiments: Since statins inhibit HMG-CoA reductase, which is upstream of both cholesterol and isoprenoid synthesis, you can add back downstream products of the mevalonate pathway to determine the mechanism of a pleiotropic effect. For example, if adding back geranylgeranyl pyrophosphate (GGPP) reverses the effect of this compound, it suggests the effect is mediated through inhibition of protein prenylation, not cholesterol synthesis.[2]

  • Time-Course Studies: Some pleiotropic effects of statins may manifest more rapidly than changes in cholesterol levels and atherosclerotic plaque regression, which can take weeks to months.

Q3: Are the pleiotropic effects of this compound different from those of lipophilic statins like atorvastatin (B1662188) and simvastatin?

A3: Yes, there can be differences. This compound is hydrophilic, meaning it is less likely to passively diffuse into non-hepatic cells compared to lipophilic statins.[1] However, it still demonstrates significant pleiotropic effects. Some studies suggest that lipophilic statins may have more pronounced effects on certain pathways, such as inhibiting RhoA activation in cardiac myocytes, compared to this compound.[10] The choice of statin should be carefully considered based on the specific research question.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect of this compound on eNOS Activation

Q: I am not observing the expected increase in eNOS phosphorylation (at Ser1177) or nitric oxide (NO) production in my endothelial cell culture after treatment with this compound. What could be the issue?

A: This is a common challenge. Here are several factors to investigate:

  • This compound Concentration and Incubation Time: The effects of statins on eNOS can be dose- and time-dependent. Ensure you are using an appropriate concentration (typically in the low micromolar range for in vitro studies) and have tested a range of incubation times. Some acute effects on eNOS can be observed within minutes to hours.[11]

  • Cell Culture Conditions: Endothelial cells are sensitive to their environment. Ensure your cells are healthy, not overgrown, and have not been passaged too many times. Serum starvation prior to stimulation may be necessary to reduce baseline signaling.

  • This compound Bioactivity: Confirm the integrity of your this compound stock solution. It should be properly stored and protected from light.

  • Upstream Signaling Pathway Components: The activation of eNOS by this compound can involve multiple signaling molecules, including Akt and AMPK.[5] Check the activation status of these upstream kinases.

  • Experimental Controls: Include a positive control for eNOS activation, such as VEGF or acetylcholine, to ensure your experimental system is responsive.

Issue 2: Unexpected Results in RhoA/ROCK Pathway Inhibition Assays

Q: My results from a RhoA activation assay (e.g., G-LISA or pull-down assay) are variable after this compound treatment. Why might this be happening?

A: The inhibition of the RhoA/ROCK pathway is a key pleiotropic effect of statins. Inconsistent results can arise from:

  • Subcellular Fractionation: RhoA translocates to the membrane upon activation. Ensure your cell lysis and fractionation protocols are optimized to separate the cytosolic (inactive) and membrane-bound (active) forms of RhoA.

  • Timing of the Assay: The inhibition of RhoA prenylation by this compound is not instantaneous. A sufficient pre-incubation period is necessary to see a reduction in the pool of prenylated, activatable RhoA.

  • Rebound Effect upon Withdrawal: Abruptly removing this compound can lead to a rebound activation of the RhoA pathway, as the accumulated, non-prenylated RhoA in the cytosol can be rapidly prenylated and activated.[12] This could be a factor if your experimental design involves a washout period.

  • Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes in RhoA activity. Include appropriate positive and negative controls.

Quantitative Data Summary

ParameterThis compound EffectAtorvastatin EffectReference
LDL Cholesterol Reduction 18% (not significant vs. vehicle)36% (significant vs. vehicle)[10]
HDL Cholesterol IncreasedNo significant change[10]
Serum Creatine Kinase No significant changeIncreased[10]
RhoA Activation in Cardiac Myocytes InhibitionGreater inhibition than this compound[10]
Leukocyte ROCK Activity Not specified80mg/day reduced ROCK activity[13][14]

Experimental Protocols

Protocol 1: Assessment of eNOS Activation in Cultured Endothelial Cells

This protocol outlines a general method for determining the effect of this compound on eNOS activation by measuring the phosphorylation of eNOS at Ser1177 via Western blotting.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound sodium salt

  • VEGF (positive control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-beta-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture HUVECs to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours.

  • Treatment: Treat the cells with this compound (e.g., 1-10 µM) or vehicle control for the desired time (e.g., 30 minutes to 24 hours). Include a positive control group treated with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-eNOS signal to the total eNOS signal.

Protocol 2: RhoA Activation Pull-Down Assay

This protocol provides a method to measure the amount of active, GTP-bound RhoA.

Materials:

  • Cells or tissue of interest

  • This compound

  • Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)

  • Rhotekin-RBD agarose (B213101) beads

  • GTPγS (positive control)

  • GDP (negative control)

  • SDS-PAGE sample buffer

Procedure:

  • Treatment: Treat cells with this compound or vehicle for an appropriate duration (e.g., 24-48 hours) to allow for inhibition of prenylation.

  • Cell Lysis: Lyse the cells in ice-cold Lysis/Wash Buffer.

  • Lysate Clearing: Centrifuge the lysates to pellet cell debris.

  • Positive and Negative Controls: In separate tubes, load a small amount of lysate and incubate with GTPγS (to activate all RhoA) or GDP (to inactivate RhoA).

  • Pull-Down:

    • Incubate the cleared lysates with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) RhoA.

    • Wash the beads several times with Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

    • Analyze the eluted proteins by Western blotting using an anti-RhoA antibody.

    • Also, run a sample of the total lysate to determine the total amount of RhoA in each sample.

  • Analysis: Quantify the amount of active RhoA and normalize it to the total RhoA in the corresponding lysate.

Visualizations

Signaling Pathways

Pravastatin_eNOS_Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Akt Akt This compound->Akt Activates Isoprenoids Isoprenoid Synthesis (e.g., GGPP) HMG_CoA_Reductase->Isoprenoids RhoA RhoA Prenylation Isoprenoids->RhoA Active_RhoA Active RhoA (Membrane-bound) RhoA->Active_RhoA eNOS_mRNA_Stability eNOS mRNA Stability Active_RhoA->eNOS_mRNA_Stability Decreases eNOS_Expression eNOS Expression eNOS_mRNA_Stability->eNOS_Expression NO_Production Nitric Oxide (NO) Production eNOS_Expression->NO_Production p_eNOS eNOS Phosphorylation (Ser1177) Akt->p_eNOS Promotes p_eNOS->NO_Production

Caption: this compound's dual mechanism for enhancing eNOS-mediated NO production.

Pravastatin_Rho_Pathway cluster_synthesis Mevalonate Pathway cluster_rho RhoA Activation Cycle HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate->GGPP Prenylated_RhoA Prenylated RhoA-GDP GGPP->Prenylated_RhoA This compound This compound This compound->Mevalonate Inhibits Inactive_RhoA Inactive RhoA-GDP (Cytosolic) Inactive_RhoA->Prenylated_RhoA GGPP-mediated Prenylation Active_RhoA Active RhoA-GTP (Membrane-bound) Prenylated_RhoA->Active_RhoA GTP Loading Active_RhoA->Inactive_RhoA GTP Hydrolysis ROCK ROCK Active_RhoA->ROCK Activates Cellular_Effects Downstream Cellular Effects (e.g., Stress Fiber Formation) ROCK->Cellular_Effects Experimental_Workflow Start Start: Hypothesis This compound has pleiotropic effect X Cell_Culture Cell Culture / Animal Model (e.g., HUVECs, normocholesterolemic mice) Start->Cell_Culture Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound 3. This compound + Mevalonate 4. This compound + GGPP 5. Ezetimibe (optional) Cell_Culture->Treatment_Groups Assay Perform Assay for Effect X (e.g., Western Blot for p-eNOS, RhoA pull-down, etc.) Data_Collection Data Collection & Quantification Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion: Is effect X independent of cholesterol lowering? Analysis->Conclusion Treatment_groups Treatment_groups Treatment_groups->Assay

References

Pravastatin Degradation: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pravastatin. This resource provides in-depth information on this compound degradation products and their impact on research, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, epimerization, oxidation, and photodegradation.[1] Hydrolysis is a major pathway, especially under acidic or basic conditions, leading to the formation of this compound lactone.[1][2] Epimerization at the C-6 position can also occur.[3] Additionally, oxidative and photolytic stress can generate other degradation products, such as epoxide impurities.[1]

Q2: What is this compound lactone and why is it a concern in research?

A2: this compound lactone is a cyclic ester formed from the intramolecular esterification of the carboxylic acid and the δ-hydroxy group of the open-acid form of this compound. This conversion is pH-dependent and is favored in acidic conditions. The lactone form is a significant concern because it can possess different biological activity compared to the active hydroxy-acid form and has been linked to myotoxicity.[1]

Q3: How do degradation products of this compound impact its biological activity?

A3: The primary biological activity of this compound is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] Degradation can significantly alter this activity. For instance, the lactone form of statins may have reduced inhibitory effects on some cytochrome P450 enzymes but stronger effects on others, potentially leading to drug-drug interactions.[5][6] The formation of epimers and other degradation products can also lead to a loss of potency and the introduction of impurities with unknown pharmacological or toxicological profiles.

Q4: What are the optimal storage conditions to minimize this compound degradation?

A4: To minimize degradation, this compound and its formulations should be stored in well-closed containers, protected from light and moisture.[7] Stability is influenced by pH, with increased stability at higher pH values within a certain range.[1] For aqueous solutions, refrigeration (2-8°C) is generally recommended to slow down hydrolytic degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC chromatogram during stability studies.
  • Possible Cause 1: Hydrolytic Degradation.

    • Troubleshooting:

      • Check the pH of your sample and mobile phase. Acidic conditions will promote the formation of this compound lactone, which will have a different retention time than the parent compound.

      • Analyze a freshly prepared standard of this compound to confirm the retention time of the parent peak.

      • Perform forced degradation studies under acidic and basic conditions to intentionally generate degradation products and confirm their retention times relative to the unexpected peaks.

  • Possible Cause 2: Presence of Impurities from Synthesis.

    • Troubleshooting:

      • Review the certificate of analysis for your this compound standard to check for known impurities.

      • Employ a high-resolution mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can help in identifying impurities such as 6-epi-pravastatin or 4a,5-dihydrothis compound.[8][9]

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in cell culture media or assay buffer.

    • Troubleshooting:

      • Assess the stability of this compound in your specific experimental media at the incubation temperature and duration of your assay. Use HPLC to quantify the amount of this compound and its major degradation products over time.

      • Prepare fresh solutions of this compound immediately before each experiment.

      • Consider the pH of your buffers. If the pH is acidic, the formation of the less active lactone form is more likely.

Quantitative Data Summary

The following table summarizes the degradation of this compound under various hydrolytic conditions.

pHTemperature (°C)Degradation Product(s)Observations
3804 degradation productsDegradation is pH-dependent, being more pronounced in acidic conditions.[10]
12801 degradation productThis compound shows greater stability at alkaline pH compared to acidic pH.[10]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and its Hydrolytic Degradation Products

This protocol is a composite based on methodologies described in the literature.[10][11][12][13][14]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer (e.g., 30 mM phosphate buffer, pH 2) in a ratio of approximately 28:72 (v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.[11][12]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • For forced degradation studies, subject the stock solution to stress conditions (e.g., adjust pH with HCl or NaOH and heat).

    • Before injection, filter all samples through a 0.45 µm syringe filter.

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition not only reduces cholesterol synthesis but also affects the production of isoprenoid intermediates, which are crucial for various cellular signaling processes.[15][16]

Pravastatin_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Cellular Processes HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Signaling Protein Prenylation (e.g., Rho, Ras) Isoprenoids->Signaling Function Cell Signaling, Inflammation, Proliferation Signaling->Function This compound This compound Degradation Degradation Products (Lactone, Epimers) This compound->Degradation pH, Temp, Light, O2 HMG_CoA_target HMG_CoA_target->Mevalonate Inhibition

Caption: this compound's inhibition of HMG-CoA reductase and its degradation.

Experimental Workflow

The following diagram illustrates a typical workflow for studying this compound degradation.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Biological Impact Assessment Pravastatin_Sol Prepare this compound Solution Forced_Deg Induce Forced Degradation (Acid, Base, Heat, Light, Oxidant) Pravastatin_Sol->Forced_Deg HPLC HPLC-UV Analysis (Quantify this compound & Degradants) Forced_Deg->HPLC Bioassay Biological Assays (e.g., HMG-CoA Reductase Activity, Cytotoxicity) Forced_Deg->Bioassay LCMS LC-MS Analysis (Identify Degradant Structures) HPLC->LCMS for peak identification Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis Bioassay->Data_Analysis

Caption: Workflow for this compound degradation studies.

References

Technical Support Center: Overcoming Pravastatin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with pravastatin in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing little to no effect on my cancer cell line, while other statins are effective?

A1: this compound is a hydrophilic statin, and its ability to cross cell membranes is limited in cells that do not express the organic anion transporting polypeptide 1B1 (OATP1B1).[1][2] This transporter is primarily found in liver cells.[2][3] Many cancer cell lines derived from other tissues lack this transporter, leading to poor intracellular accumulation of this compound and consequently, a lack of efficacy.[1][2] In contrast, lipophilic statins like simvastatin (B1681759) and atorvastatin (B1662188) can passively diffuse across cell membranes, allowing for wider activity across various cancer cell lines.[2][4]

Q2: What are the primary molecular mechanisms of this compound-induced cancer cell death?

A2: When effective, this compound inhibits the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[5][6] This inhibition depletes downstream products, including cholesterol and isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][7] The lack of these isoprenoids prevents the prenylation of small GTPases such as Ras and Rho, which are critical for pro-survival signaling pathways.[3][8] Disruption of these pathways can lead to cell cycle arrest and apoptosis.[1][8][9]

Q3: My cancer cells initially responded to this compound but have now developed resistance. What are the potential mechanisms?

A3: Acquired resistance to this compound can occur through several mechanisms:

  • Upregulation of HMG-CoA Reductase (HMGCR): Cancer cells can compensate for this compound's inhibitory effect by increasing the expression of the HMGCR gene and its protein.[9][10] This is often mediated by the transcription factor sterol-regulatory element-binding protein 2 (SREBP-2).[10]

  • Activation of Bypass Signaling Pathways: Activation of pro-survival signaling cascades, such as the Ras/Raf/MEK/ERK or PI3K/Akt pathways, can override the apoptotic signals induced by this compound.[8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13]

Q4: What are some strategies to overcome this compound resistance in my experiments?

A4: Several strategies can be employed to counteract this compound resistance:

  • Combination Therapy: Combining this compound with other chemotherapeutic agents can create synergistic effects. For example, this compound has been shown to enhance the efficacy of drugs like sorafenib (B1663141) and doxorubicin.[8][14][15]

  • Targeting the HMGCR Feedback Loop: Co-treatment with an HMGCR-specific siRNA to silence its expression or a drug that inhibits SREBP-2 activation, such as dipyridamole, can prevent the compensatory upregulation of HMGCR.[10]

  • Using Lipophilic Statins: Consider switching to a lipophilic statin like simvastatin, atorvastatin, or pitavastatin, which can enter cells more readily, bypassing the need for the OATP1B1 transporter.[1][2][16]

Troubleshooting Guides

Issue 1: Low Cytotoxicity Observed with this compound Treatment
Possible Cause Troubleshooting Steps
Cell line lacks OATP1B1 transporter 1. Verify the expression of OATP1B1 (gene name SLCO1B1) in your cell line using qPCR or Western blotting. 2. If expression is low or absent, consider using a lipophilic statin (e.g., simvastatin, atorvastatin) as a positive control or alternative therapeutic.[2] 3. Alternatively, you can transfect your cells to express OATP1B1 to specifically study this compound's effects.
Inadequate drug concentration or incubation time 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1-100 µM). 2. Extend the incubation time (e.g., 24, 48, 72 hours), as statin-induced effects can be time-dependent.[2]
Development of acquired resistance 1. Assess the expression levels of HMGCR and SREBP-2 in treated vs. untreated cells. An upregulation may indicate a feedback response.[10] 2. Investigate the activity of pro-survival pathways like Akt and ERK via Western blotting for their phosphorylated forms.
Issue 2: Inconsistent Results in Apoptosis Assays
Possible Cause Troubleshooting Steps
Apoptosis is not the primary mode of cell death 1. Investigate other forms of cell death, such as autophagy, by measuring markers like LC3-II conversion via Western blot.[17] 2. Assess cell cycle arrest using flow cytometry to look for accumulation in G0/G1 phase.[18]
Timing of assay is not optimal 1. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. Early markers like Annexin V staining should be assessed at earlier time points than late markers like caspase-3 cleavage or DNA fragmentation.
Sub-optimal drug concentration 1. Ensure the this compound concentration used is sufficient to induce apoptosis, as determined by a dose-response curve for cell viability.

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound and Simvastatin on Cancer Cell Proliferation

StatinCell LineConcentration (µM)Incubation Time (hours)Inhibition of Proliferation (%)Reference
This compoundHepatocarcinoma (PLC)Not SpecifiedNot Specified18%[8][19]
SimvastatinBile Duct Cancer1048~50%[20]
This compoundBile Duct Cancer1048~20%[20]
This compoundVarious Cancer Lines2072No effect[2]

Table 2: Effects of this compound in Combination Therapies

CombinationCell Line/ModelEffectReference
This compound + SorafenibHepatocarcinoma (in vitro)Increased inhibition of cell proliferation (from 49% with sorafenib alone to 60% combined)[8][19]
This compound + DoxorubicinGastric Cancer XenograftEnhanced tumor growth inhibition[14]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[21]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for HMGCR and Signaling Proteins

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HMGCR, p-Akt, Akt, p-ERK, ERK, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Pravastatin_Mechanism_of_Action This compound This compound HMGCR HMG-CoA Reductase (HMGCR) This compound->HMGCR Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Mevalonate Mevalonate Pathway HMGCR->Mevalonate Catalyzes Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Produces Ras_Rho Ras, Rho (Small GTPases) Isoprenoids->Ras_Rho Required for Prenylation Signaling Pro-survival Signaling (e.g., PI3K/Akt, Raf/MEK/ERK) Ras_Rho->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Signaling->Apoptosis Inhibits

Caption: this compound's mechanism of action in sensitive cancer cells.

Pravastatin_Resistance_Mechanisms cluster_cell Cancer Cell Prav_in This compound (intracellular) HMGCR HMG-CoA Reductase (HMGCR) Prav_in->HMGCR Inhibits Survival_Pathways Pro-survival Pathways (Akt, ERK) Prav_in->Survival_Pathways Inhibits ABC ABC Transporters (e.g., ABCB1) Prav_in->ABC SREBP2 SREBP-2 HMGCR->SREBP2 Low sterols activate SREBP2->HMGCR Upregulates expression Cell_Survival Cell Survival Survival_Pathways->Cell_Survival Promotes Prav_out This compound (extracellular) ABC->Prav_out Efflux Prav_out->Prav_in Uptake R1 1. HMGCR Upregulation R2 2. Pathway Activation R3 3. Drug Efflux

Caption: Key mechanisms of this compound resistance in cancer cells.

Troubleshooting_Workflow Start Start: This compound shows low efficacy Check_Statin_Type Is the cell line of hepatic origin? Start->Check_Statin_Type Use_Lipophilic Action: Use lipophilic statin (e.g., Simvastatin) Check_Statin_Type->Use_Lipophilic No Check_Resistance Assess for acquired resistance mechanisms Check_Statin_Type->Check_Resistance Yes End Endpoint: Improved Efficacy Use_Lipophilic->End HMGCR_Upreg Is HMGCR upregulated? Check_Resistance->HMGCR_Upreg Co_treat_siRNA Action: Co-treat with HMGCR siRNA or SREBP2 inhibitor HMGCR_Upreg->Co_treat_siRNA Yes Efflux_Upreg Are ABC transporters overexpressed? HMGCR_Upreg->Efflux_Upreg No Co_treat_siRNA->End Co_treat_ABC_Inhibitor Action: Co-treat with ABC transporter inhibitor Efflux_Upreg->Co_treat_ABC_Inhibitor Yes Combination_Therapy Action: Test combination with other chemo agents Efflux_Upreg->Combination_Therapy No Co_treat_ABC_Inhibitor->End Combination_Therapy->End

Caption: A logical workflow for troubleshooting this compound resistance.

References

Pravastatin Batch-to-Batch Variability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with pravastatin batch-to-batch variability in their experiments. Inconsistent results can arise from subtle differences between batches of this compound, impacting the reliability and reproducibility of your research. This guide offers insights into potential causes, troubleshooting strategies, and detailed experimental protocols to help you identify and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the cellular response to this compound between different batches we've purchased. What are the potential causes?

A1: Inconsistent cellular responses to different batches of this compound can stem from several factors related to the compound's purity and composition. Key potential causes include:

  • Presence of Undetected Impurities: this compound is produced through a fermentation process, which can lead to the presence of process-related impurities and degradation products.[1] One notable impurity is 4a,5-dihydrothis compound, a dihydro analogue that lacks the UV absorption at the standard wavelength (238 nm) used in many pharmacopoeia HPLC methods for quality control.[2] This means that significant levels of this impurity could be present in a batch of this compound but remain undetected by standard analysis.

  • Variations in Impurity Profiles: Even among detected impurities, the specific types and concentrations can vary from batch to batch. Common impurities include by-products from the fermentation process like compactin and mevastatin, as well as degradation products.[1][3] These impurities may have their own biological activities, potentially interfering with the expected effects of this compound.

  • Degradation of the Active Pharmaceutical Ingredient (API): this compound is sensitive to light, moisture, and heat. Improper storage or handling can lead to degradation of the active compound, reducing its effective concentration and generating degradation products with potentially confounding biological effects.

  • Differences in Salt Form or Hydration State: While less common, variations in the salt form or hydration state of the this compound sodium could potentially influence its solubility and bioavailability in cell culture media.

Q2: How can we detect potential variability between our this compound batches?

A2: To assess the consistency of your this compound batches, a comparative analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for analyzing this compound.[4] However, to detect impurities like dihydrothis compound, which are not easily detected by UV, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[2]

We recommend the following approach:

  • Obtain Certificates of Analysis (CofA): Always request the CofA for each batch of this compound from the supplier. While this may not list all potential impurities, it provides a baseline for the purity and specifications of each batch.

  • Perform In-House Analysis: If you have access to analytical chemistry facilities, performing a side-by-side analysis of your different this compound batches is the most definitive way to identify discrepancies. A detailed HPLC-UV protocol for impurity profiling is provided in the "Experimental Protocols" section of this guide.

  • Use a Reference Standard: When performing in-house analysis, always use a well-characterized this compound reference standard to compare the retention time and peak purity of your samples.

Q3: We suspect our inconsistent results in a cell-based assay are due to this compound batch variability. What troubleshooting steps can we take?

A3: If you suspect batch-to-batch variability is affecting your cell-based assays, a systematic troubleshooting approach is crucial. Here is a logical workflow to help you diagnose the issue:

A Inconsistent Experimental Results Observed B Review Experimental Protocol for Consistency (e.g., cell passage number, seeding density, media) A->B C Analyze this compound Batches Side-by-Side (HPLC-UV/MS) B->C D Significant Differences in Purity/Impurity Profile? C->D E Qualify New Batches Before Use: - Analytical Chemistry - Pilot Biological Assay D->E Yes F No Significant Differences Found D->F No H Contact Supplier for Batch Information/ Consider a New Supplier E->H G Investigate Other Experimental Variables: - Reagent Stability - Instrument Performance - Cell Line Integrity F->G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt p_Akt p-Akt (Ser473) Akt->p_Akt eNOS eNOS p_Akt->eNOS p_eNOS p-eNOS (Ser1177) eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO Manufacturing Manufacturing Process Fermentation Fermentation Manufacturing->Fermentation Purification Purification Manufacturing->Purification Process-Related Impurities\n(e.g., Compactin, Mevastatin) Process-Related Impurities (e.g., Compactin, Mevastatin) Fermentation->Process-Related Impurities\n(e.g., Compactin, Mevastatin) Residual Solvents Residual Solvents Purification->Residual Solvents Variable Impurity Removal Variable Impurity Removal Purification->Variable Impurity Removal Storage Storage & Handling Degradation Degradation Storage->Degradation Degradation Products\n(e.g., Lactone Ring Hydrolysis) Degradation Products (e.g., Lactone Ring Hydrolysis) Degradation->Degradation Products\n(e.g., Lactone Ring Hydrolysis)

References

Technical Support Center: Pravastatin Purity and Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for assessing the purity and biological activity of pravastatin in a laboratory setting.

Frequently Asked Questions (FAQs)

Section 1: this compound Purity Assessment

Q1: How do I determine the purity of my this compound sodium salt sample?

A1: The most common and reliable method for determining this compound purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] A reversed-phase C8 or C18 column is typically used.[2][4] The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile.[4][5] Detection is usually set around 238 nm, which is the maximum absorption wavelength for this compound.[2][6] Purity is calculated based on the area percentage of the main this compound peak relative to all other peaks in the chromatogram. For research purposes, a purity of ≥98% is generally recommended.[6][7][8][9]

Q2: What are the common impurities I should look for, and how do they arise?

A2: Impurities in this compound can originate from its fermentation-based production, semi-synthetic modifications, or degradation.[1] Common impurities include:

  • This compound Lactone: An inactive prodrug form that can arise from the degradation of the active hydroxy acid form, particularly in acidic conditions.[][11][12]

  • 6'-Epi-pravastatin: A stereoisomer of this compound.[][13]

  • Compactin (Mevastatin): A precursor molecule in the biosynthesis of this compound.[1][13]

  • Dihydro-pravastatin: A fermentation byproduct that lacks a double bond in the core structure and is not detectable by standard UV methods at 238 nm.[2][14] LC-MS is required for its detection.[2]

  • Degradation Products: this compound is sensitive to light and acid, which can lead to the formation of various degradation products.[3][11]

Q3: My HPLC chromatogram shows unexpected peaks. What should I do?

A3: Unexpected peaks can indicate contamination, degradation, or issues with your HPLC system. Follow these troubleshooting steps:

  • System Check: Run a blank injection (mobile phase only) to ensure the peaks are not from the solvent or system contamination.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase.[15] Using a different solvent to dissolve the sample can sometimes cause precipitation upon injection, leading to spurious peaks.

  • Review Storage Conditions: this compound is labile and should be protected from light and stored under recommended conditions (desiccate at room temperature or store at -20°C for long-term stability).[6][7][11] Improper storage can lead to degradation. Aqueous solutions are generally not recommended for storage for more than one day.[6]

  • Peak Identification: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks, which can help in identifying known impurities or degradation products.[1]

  • Consult Troubleshooting Logic: Refer to the troubleshooting diagram below for a systematic approach.

Section 2: this compound Activity Assessment

Q1: How can I confirm the biological activity of my this compound sample?

A1: The primary biological activity of this compound is the competitive inhibition of HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[7][8] This activity can be confirmed using a cell-free HMGCR inhibition assay or a cell-based assay.

Q2: What is a standard protocol for an HMG-CoA Reductase (HMGCR) inhibition assay?

A2: A common method is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.[16][17] The HMGCR enzyme catalyzes the reduction of HMG-CoA to mevalonate, consuming NADPH in the process. This compound competes with the HMG-CoA substrate, slowing the rate of NADPH consumption. The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.[17] A detailed protocol is provided in the "Experimental Protocols" section.

Q3: My IC50 value for this compound is different from what's reported in the literature. What could be the cause?

A3: Discrepancies in IC50 values can arise from several factors:

  • Assay Conditions: IC50 values are highly dependent on assay conditions, including enzyme concentration, substrate (HMG-CoA) concentration, pH, and temperature. Ensure your conditions are consistent and well-documented.

  • Enzyme Source: The source and purity of the HMGCR enzyme can affect results.

  • This compound Purity: The presence of impurities, especially the inactive lactone form, can lead to an overestimation of the required concentration for inhibition.

  • Data Analysis: Differences in curve-fitting models and statistical analysis can lead to variations in the calculated IC50.

  • Literature Values: Reported IC50 and Ki values can vary significantly. For example, Ki values are reported around 1-2.3 nM, while IC50 values can range from the low nanomolar to micromolar scale depending on the assay.[6][7][18][19][20]

Q4: How do I choose between a cell-free and a cell-based assay for activity?

A4: The choice depends on your experimental goals:

  • Cell-Free Assays (e.g., HMGCR Inhibition Assay): These are ideal for directly measuring the interaction between this compound and its target enzyme without the complexities of cellular systems. They are useful for determining kinetic parameters like Ki and IC50 and for high-throughput screening.[16][21]

  • Cell-Based Assays: These assays measure the effects of this compound in a more biologically relevant context.[21] They can assess downstream effects of HMGCR inhibition, such as changes in cell proliferation, or evaluate factors like cell permeability and cytotoxicity.[22][23] However, results can be influenced by cellular uptake transporters (like OATP1B1) and other cellular processes.[22]

Data Presentation

Table 1: Typical Quality Specifications for this compound Sodium Salt (for Research Use)

Parameter Specification Method
Appearance White to off-white crystalline solid Visual
Purity (HPLC) ≥98% HPLC-UV[7][8][9]
Molecular Formula C₂₃H₃₅NaO₇ -
Molecular Weight 446.51 g/mol Mass Spectrometry[7]
Solubility Soluble in Water (to 100 mM), DMSO (to 100 mM) Visual[7][8]

| Storage | Desiccate at room temperature or -20°C | -[6][7] |

Table 2: Reported In Vitro Activity of this compound

Parameter Value Assay System Reference
Ki ~1 nM HMG-CoA Reductase Assay [7][8]
Ki 2.3 nM HMG-CoA Reductase Assay [6]
IC50 5.6 µM Sterol Synthesis Inhibition [18][20]
IC50 0.02 µM (20 nM) HMG-CoA Reductase Assay [19]

| IC50 | 70.25 nM | HMG-CoA Reductase Assay |[24] |

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound sodium salt. Optimization may be required based on the specific HPLC system and column used.

1. Materials:

  • This compound sodium salt sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium acetate, analytical grade

  • Reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[4]

  • HPLC system with UV detector

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 40:60 (v/v) mixture of 10 mM ammonium acetate in water and methanol.[4] Filter through a 0.45 µm filter and degas by sonication before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution of 1 mg/mL. Prepare working standards (e.g., 10-100 µg/mL) by diluting the stock solution with the mobile phase.[3][4]

  • Sample Solution Preparation: Prepare a sample solution of the this compound to be tested at a concentration of approximately 50 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C8 or C18, (e.g., 250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL

    • Detection Wavelength: 238 nm[2]

    • Column Temperature: Ambient

  • Analysis:

    • Inject the mobile phase (blank), followed by the standard solutions and the sample solution.

    • Identify the this compound peak based on the retention time of the standard.

    • Integrate the area of all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: HMG-CoA Reductase (HMGCR) Inhibition Assay (Colorimetric)

This protocol is based on a commercially available assay kit format which measures the consumption of NADPH.[16][17][25]

1. Materials:

  • HMG-CoA Reductase enzyme

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)[26]

  • NADPH solution

  • HMG-CoA substrate solution

  • This compound (as inhibitor)

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the enzyme on ice. Pre-warm the assay buffer to 37°C.

  • Inhibitor Preparation: Prepare a series of this compound dilutions in the assay buffer to determine the IC50. Include a "no inhibitor" control (vehicle only).

  • Assay Setup (per well):

    • Assay Buffer: Add a sufficient volume to bring the final reaction volume to 200 µL.

    • NADPH Solution: Add to a final concentration of ~400 µM.[24]

    • This compound or Vehicle: Add 1-10 µL of your this compound dilution or vehicle.

    • HMGCR Enzyme: Add 2-5 µL of enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding HMG-CoA substrate to a final concentration of ~400 µM.[24]

  • Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 10-20 minutes (kinetic mode). The absorbance will decrease over time as NADPH is consumed.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = [(V_no inhibitor - V_inhibitor) / V_no inhibitor] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Diagrams and Workflows

Pravastatin_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh this compound (Sample & Standard) p2 Dissolve in Mobile Phase p1->p2 p3 Prepare Dilutions p2->p3 h1 Inject Blank (Mobile Phase) p3->h1 h2 Inject Standard(s) h1->h2 h3 Inject Sample h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Compare to Specifications (≥98%) d2->d3 Pravastatin_Pathway cluster_pathway Mevalonate Pathway (Cholesterol Synthesis) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase hmgcr HMG-CoA Reductase (Enzyme) hmg_coa->hmgcr mevalonate Mevalonate cholesterol ... -> Cholesterol mevalonate->cholesterol hmgcr->mevalonate NADPH -> NADP+ This compound This compound This compound->hmgcr Competitive Inhibition HPLC_Troubleshooting start Unexpected Peak(s) in Chromatogram q1 Run Blank Injection. Peak(s) still present? start->q1 a1_yes Source is System/Solvent: - Contaminated mobile phase - Contaminated injector/lines - Detector issue q1->a1_yes Yes q2 Sample dissolved in mobile phase? q1->q2 No a2_no Solvent Mismatch: - Precipitate on injection - Redissolve sample in  mobile phase q2->a2_no No q3 Check Sample Stability: - Was sample stored correctly? - Protected from light/acid? q2->q3 Yes a3_no Sample Degradation: - Peaks are likely degradants - Prepare fresh sample from  properly stored stock q3->a3_no No end Peak is likely a true impurity from the lot. Consider LC-MS for identification. q3->end Yes

References

pravastatin interactions with cell culture media components

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing pravastatin in their cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the success and reproducibility of your in vitro studies.

Frequently Asked Questions (FAQs)

1. This compound Preparation and Storage

  • Q: How should I prepare a stock solution of this compound for my cell culture experiments?

    • A: this compound sodium salt is soluble in organic solvents like DMSO and ethanol, as well as in aqueous buffers such as PBS (pH 7.2)[1]. For a stock solution, dissolve this compound sodium salt in sterile DMSO to a concentration of 10-20 mg/mL. Further dilutions to your final working concentration should be made in your cell culture medium. To prepare an organic solvent-free solution, you can dissolve the crystalline solid directly in aqueous buffers, with a solubility of approximately 10 mg/mL in PBS (pH 7.2)[1].

  • Q: What are the recommended storage conditions for this compound stock solutions?

    • A: For long-term storage, it is recommended to store powdered this compound at -20°C, where it is stable for at least three years[2]. Once dissolved in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month[2]. Aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day[1].

2. This compound Stability and Interactions in Culture Media

  • Q: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?

    • A: While specific stability data in complex cell culture media is limited, studies on aqueous solutions of this compound sodium salt have shown it to be chemically stable for up to 60 days when stored at both room temperature (22°C–25°C) and refrigerated (2°C–8°C)[3][4]. The pH of the solution remained stable within the acceptable range for the active ingredient[3]. However, it is a good practice to prepare fresh dilutions of this compound in your culture medium for each experiment to minimize potential degradation.

  • Q: Can phenol (B47542) red in my culture medium interact with this compound?

    • A: There is no direct evidence of a chemical interaction between this compound and phenol red. However, phenol red itself can have unintended biological effects. It possesses weak estrogenic activity and can interfere with fluorescence-based assays[5]. For sensitive assays, particularly those involving hormone signaling or fluorescence readouts, using phenol red-free media is recommended to eliminate potential confounding variables. Some studies specifically mention using phenol red-free media in their protocols when investigating the effects of this compound[6][7].

  • Q: Does the high glucose concentration in some media formulations affect this compound's activity?

    • A: There is no evidence to suggest that high glucose concentrations chemically degrade this compound. However, high glucose can independently affect cellular processes. For instance, hyperglycemia has been shown to induce apoptosis in human pancreatic islet endothelial cells, an effect that can be counteracted by this compound through the Akt survival pathway[8]. Therefore, the glucose concentration in your media is a critical experimental parameter that can influence the biological response of your cells to this compound.

  • Q: Are there any known interactions between this compound and commonly used antibiotics in cell culture?

    • A: Yes, certain antibiotics, particularly macrolides like clarithromycin (B1669154) and erythromycin, can interact with this compound[9]. These antibiotics can inhibit transporters involved in the uptake of this compound into cells, potentially altering its effective concentration and leading to unexpected results[9]. While the risk of significant interaction with this compound is lower than with other statins, it is advisable to use antibiotics cautiously. If you observe unexpected cellular responses, consider if an interaction with the antibiotic could be a contributing factor. The use of antibiotics in cell culture can also independently affect cell growth and function[10].

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound Treatment

Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh stock solution of this compound. Ensure proper storage of both the powder and stock solutions as per the recommendations.
Incorrect Concentration Verify the calculations for your working concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Cellular Uptake Issues The uptake of this compound can vary between cell types. Confirm that your cells express the necessary transporters for this compound uptake. The ability of hepatocytes to take up this compound can decrease over time in culture[1].
Interaction with Media Components If using serum-containing media, be aware that this compound can interact with serum proteins, which may affect its bioavailability. Consider reducing the serum concentration or using serum-free media if appropriate for your cells.
Confounding factors from other supplements If using antibiotics, consider potential interactions. Test the effects of this compound in antibiotic-free media if possible.

Issue 2: Unexpected Cell Toxicity or Reduced Viability

Possible Cause Troubleshooting Step
This compound Concentration Too High High concentrations of this compound can lead to decreased cell proliferation and viability[2]. Perform a dose-response curve to identify a non-toxic working concentration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.1%. Run a vehicle control (media with solvent only) to assess any solvent-induced toxicity.
Interaction with Other Treatments If co-administering this compound with other drugs, consider potential synergistic toxic effects. Test each compound individually and in combination to identify the source of toxicity.
Sensitivity of Cell Line Different cell lines can have varying sensitivities to this compound. Review the literature for typical concentrations used for your specific cell type.

Quantitative Data Summary

Table 1: Effects of this compound on Cell Proliferation

Cell TypeThis compound ConcentrationDurationEffect on ProliferationReference
Endothelial Colony-Forming Cells (ECFCs)2 µM, 20 µM24, 48, 72 hIncreased[2]
Endothelial Colony-Forming Cells (ECFCs)200 µM, 2000 µM24, 48, 72 hDecreased[2]
Multiple Myeloma (MM) Cell Line0.6 µM, 0.9 µM72 hDecreased Viability[3]

Table 2: Effects of this compound on Gene and Protein Expression

Cell TypeThis compound ConcentrationTarget MoleculeEffectReference
Endothelial Colony-Forming Cells (ECFCs)20 µMVEGF-A mRNAIncreased[2]
Endothelial Colony-Forming Cells (ECFCs)20 µMPlGF mRNAIncreased[2]
Endothelial Colony-Forming Cells (ECFCs)200 µMsFlt-1 mRNADecreased[2]
Multiple Myeloma (MM) Cell Line0.6 µM, 0.9 µMVEGF (supernatant)Decreased[3]
Multiple Myeloma (MM) Cell Line0.6 µM, 0.9 µMbFGF (supernatant)Decreased[3]
Human Endothelial CellsNot specifiedE-selectin, VCAM-1Potentiated TNF-α and LPS-induced expression[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Cell Treatment with this compound

  • Culture your cells to the desired confluency in your standard cell culture medium.

  • On the day of the experiment, prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Remove the old medium from your cell culture plates.

  • Add the medium containing the desired concentration of this compound to the cells.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

  • Incubate the cells for the desired treatment duration before proceeding with your downstream assays.

Signaling Pathways and Workflows

Pravastatin_Signaling_Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Akt Akt This compound->Akt Activates Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Downstream_Products Cholesterol & Isoprenoids Mevalonate->Downstream_Products eNOS eNOS Akt->eNOS Phosphorylates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival NO_Production NO Production eNOS->NO_Production

Caption: this compound's mechanism of action and downstream signaling effects.

Experimental_Workflow_this compound cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Dilute_Working Dilute to Working Concentration in Media Prep_Stock->Dilute_Working Add_Treatment Add this compound (and Vehicle Control) Dilute_Working->Add_Treatment Seed_Cells Seed Cells Seed_Cells->Add_Treatment Incubate Incubate for Desired Duration Add_Treatment->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Protein_Analysis Protein Analysis (e.g., Western Blot) Incubate->Protein_Analysis Gene_Expression Gene Expression (e.g., qPCR) Incubate->Gene_Expression

Caption: A typical experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Optimizing Pravastatin Treatment for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pravastatin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and duration of this compound treatment for in vitro studies?

A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific biological question being investigated. This compound is a hydrophilic statin and may require higher concentrations or longer incubation times to elicit effects compared to lipophilic statins like simvastatin. It's crucial to perform a dose-response and time-course experiment for your specific cell line.

Summary of this compound Concentrations and Durations in Various In Vitro Studies:

Cell TypeConcentration RangeTreatment DurationObserved Effects
Endothelial Colony-Forming Cells (ECFCs)2 µM - 2000 µM24 - 72 hoursProliferation enhanced at 2-20 µM, decreased at ≥200 µM. Increased migration and tube formation.
Hepatocellular Carcinoma (HepG2) Cells50 µM - 100 µM24 - 48 hoursLimited effects on cell viability compared to lipophilic statins.
Human Endometrial Stromal (HES) Cells3 µM24 hoursDecreased cell proliferation.
Rat Vascular Smooth Muscle Cells100 µM1 - 4 hoursAttenuation of DNA synthesis and induction of apoptosis.
Human Renal Proximal Tubular CellsNot specifiedNot specifiedDose-dependently inhibited AGEs-induced RAGE up-regulation, ROS generation, and apoptosis.

Q2: I am not observing any effect of this compound in my cell culture experiments. What could be the reason?

A2: Several factors could contribute to a lack of observable effects with this compound treatment:

  • Cell Type Specificity: this compound's hydrophilic nature means its cellular uptake is often dependent on specific transporters, which may not be expressed in your cell line. Consider using a lipophilic statin as a positive control to determine if the lack of effect is specific to this compound.

  • Concentration and Duration: The concentrations used may be too low, or the incubation time too short to induce a measurable response. Refer to the table above for starting points and perform a thorough dose-response and time-course experiment.

  • Experimental Readout: The endpoint you are measuring may not be affected by this compound in your specific cell model. Consider assessing multiple parameters, such as cell viability, apoptosis, proliferation, and changes in relevant signaling pathways.

  • This compound Activity: Ensure the this compound solution is properly prepared and stored. Unlike some lipophilic statins that are administered as inactive lactone prodrugs, this compound is typically administered in its active hydroxy-acid form.

Q3: My cells are showing unexpected levels of apoptosis after this compound treatment. How can I troubleshoot this?

A3: Unintended apoptosis can occur, particularly at higher concentrations of this compound. Here are some troubleshooting steps:

  • Titrate the Concentration: High concentrations of this compound (e.g., ≥200 µM in ECFCs) have been shown to decrease cell proliferation and induce apoptosis. Perform a dose-response experiment to find a concentration that elicits the desired effect without causing widespread cell death.

  • Shorten Treatment Duration: Apoptosis can be induced with treatment times as short as 1 to 4 hours in some cell types.[1] Consider reducing the incubation period.

  • Assess Apoptosis Markers: Confirm that the observed cell death is indeed apoptosis using methods like TUNEL staining or Western blotting for cleaved caspase-3. This will help differentiate apoptosis from necrosis.

  • Consider the Cell Line's Sensitivity: Some cell lines are inherently more sensitive to statin-induced apoptosis. Review the literature for your specific cell type's response to statins.

Troubleshooting Guides

Scenario 1: Inconsistent results between this compound treatment experiments.

  • Problem: Significant variability in the measured effects of this compound across replicate experiments.

  • Possible Causes & Solutions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Cell Confluency: Ensure that cells are seeded at a consistent density and treated at the same level of confluency in all experiments.

    • This compound Solution Preparation: Prepare fresh this compound solutions for each experiment or aliquot and store frozen to avoid degradation from repeated freeze-thaw cycles.

    • Uniform Treatment Application: Ensure even distribution of the this compound-containing media across all wells of your culture plates.

Scenario 2: Difficulty in detecting changes in signaling pathways after this compound treatment.

  • Problem: Western blot or qRT-PCR results do not show the expected changes in signaling molecules like p-Akt, p-eNOS, or apoptotic markers.

  • Possible Causes & Solutions:

    • Timing of Analysis: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment, collecting samples at various time points (e.g., 15 min, 30 min, 1h, 4h, 24h) after this compound treatment to identify the optimal window for detecting changes.

    • Antibody Quality: For Western blotting, ensure your primary antibodies, especially those for phosphorylated proteins, are validated and specific.

    • Sample Preparation for Phospho-protein Analysis: When preparing cell lysates for Western blotting of phosphorylated proteins, it is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.

    • Loading Controls: Use appropriate loading controls for both Western blotting (e.g., β-actin, GAPDH, or total protein stain) and qRT-PCR (e.g., stably expressed housekeeping genes) to ensure accurate normalization.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing changes in cell viability following this compound treatment.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

Apoptosis Detection (TUNEL Assay)

This protocol outlines the detection of DNA fragmentation in apoptotic cells.

  • Sample Preparation: Grow cells on coverslips or in chamber slides and treat with this compound as required.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Positive Control (Optional): Treat a separate sample with DNase I to induce DNA strand breaks.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Detection: If using a fluorescent label, counterstain the nuclei with a DNA stain (e.g., DAPI) and mount the coverslips.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit nuclear fluorescence.

Western Blotting for Phosphorylated Akt and eNOS

This protocol is for the detection of changes in protein phosphorylation.

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

HMG_CoA_Reductase_Pathway This compound's Mechanism of Action cluster_0 Cholesterol Biosynthesis Pathway HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol This compound This compound This compound->HMG-CoA Reductase_node

Caption: this compound inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Pro_Angiogenic_Signaling Pro-Angiogenic Signaling Pathway This compound This compound AKT AKT This compound->AKT Induces Phosphorylation p-AKT p-AKT (Active) AKT->p-AKT eNOS eNOS p-AKT->eNOS Phosphorylates p-eNOS p-eNOS (Active) eNOS->p-eNOS NO_Production Nitric Oxide (NO) Production p-eNOS->NO_Production Angiogenesis Enhanced Proliferation, Migration, Tube Formation NO_Production->Angiogenesis

Caption: this compound promotes angiogenesis via the AKT/eNOS signaling pathway.

Caption: A logical workflow for in vitro studies with this compound.

References

Validation & Comparative

A Comparative Analysis of Pravastatin and Atorvastatin in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the clinical performance of pravastatin and atorvastatin (B1662188), two widely prescribed statin medications. The analysis is based on data from head-to-head clinical trials, focusing on efficacy in lipid reduction and overall safety profiles. This document is intended for researchers, scientists, and professionals in drug development seeking a comparative understanding of these two HMG-CoA reductase inhibitors.

Efficacy Comparison: Lipid-Lowering Capabilities

Clinical evidence consistently demonstrates that atorvastatin is a more potent agent for lowering Low-Density Lipoprotein (LDL) cholesterol than this compound on a milligram-per-milligram basis.[1][2] Both medications are effective in managing high cholesterol and reducing the risk of cardiovascular events.[3][4]

A one-year, multicenter, randomized, double-blind study revealed that atorvastatin 10 mg daily lowered LDL cholesterol by 35%, compared to a 23% reduction with this compound 20 mg daily.[5] In this trial, 72% of patients receiving atorvastatin reached the target LDL-C level, while only 26% of those on this compound did.[5] Another comparative study using 10 mg daily doses of both drugs showed a 46% LDL-C reduction for atorvastatin versus 24% for this compound.[6]

Beyond LDL cholesterol, atorvastatin has also shown superior efficacy in reducing total cholesterol, triglycerides, and apolipoprotein B.[1][5] The effects on High-Density Lipoprotein (HDL) cholesterol are variable, with some studies indicating a more significant increase with atorvastatin.[7]

Table 1: Comparative Efficacy in Lipid Parameter Reduction
Clinical Trial / StudyAtorvastatin DoseThis compound DoseLDL-C ReductionTriglyceride ReductionHDL-C ChangeReference
European Multicenter Trial10-20 mg20-40 mg-35% Significant Reduction (value not specified)Not specified[5]
vs. -23%
Tamura et al. (2003)10 mg10 mg-46% Not specifiedSignificant Increase (value not specified)[6]
vs. -24%
Indian Comparative Study20 mg20 mgSignificant Reduction Significant ReductionSignificant Increase [7]
(Superior to this compound)(Superior to this compound)(Superior to this compound)
PROVE-IT TIMI 2280 mg40 mgSuperior LDL-C Reduction Not specifiedNot specified[8]
(80.6% of patients achieving dual goals of LDL-C <70mg/dl & CRP <2mg/l were on atorvastatin)

Safety and Tolerability Profile

Both this compound and atorvastatin are generally well-tolerated, with similar overall adverse event profiles reported in some major trials.[5] However, their distinct pharmacological properties, particularly their metabolism, lead to different safety considerations.

This compound is hydrophilic (water-soluble), making it more selective to liver cells.[1] A key advantage is that its metabolism does not significantly involve the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][4] This results in a lower potential for drug-drug interactions compared to atorvastatin.[1][9]

Atorvastatin is lipophilic (fat-soluble) and is extensively metabolized by the CYP3A4 enzyme.[4][10] This increases the risk of interactions with other drugs that inhibit or are metabolized by this pathway, potentially raising statin blood levels and the risk of adverse effects.[9][10] Consequently, this compound may be a safer choice for patients on multiple medications, those with chronic liver disease, or the elderly.[10]

While both drugs carry a risk of myopathy and elevated liver enzymes, some evidence suggests a lower incidence of severe hepatotoxicity with this compound.[10][11] Case reports have shown that patients experiencing atorvastatin-induced liver enzyme elevation can be safely switched to this compound without cross-toxicity.[10]

Table 2: Comparative Safety and Metabolic Profile
FeatureAtorvastatinThis compoundReference
Metabolism Heavily metabolized by CYP3A4 enzymeDoes not primarily involve CYP450 enzymes[1][4][10]
Drug Interaction Potential HigherLower[1][2][9]
Solubility Lipophilic (fat-soluble)Hydrophilic (water-soluble)[1]
Liver Enzyme Elevation (>3x ULN) 2.3% (at 80 mg)1.6% (at 40 mg)[11]
Risk of Clinically Apparent Liver Injury LowVery Rare (estimated <1 per 100,000 users)[11]

Experimental Protocols

To illustrate the methodology of comparative clinical trials, the protocol of a representative study is detailed below.

Study Design: A Multicenter, Randomized, Double-Blind, Parallel-Group Trial [5]

  • Objective: To compare the efficacy and safety of atorvastatin and this compound in patients with hypercholesterolemia.

  • Patient Population: Patients with diagnosed hypercholesterolemia.

  • Phases:

    • Placebo Baseline Phase (6 weeks): Patients discontinue any existing lipid-lowering therapy and receive a placebo to establish baseline lipid levels.

    • Randomization: Eligible patients are randomly assigned to one of two treatment groups.

    • Initial Treatment Phase (16 weeks): Group A receives atorvastatin 10 mg daily, and Group B receives this compound 20 mg daily.

    • Dose Titration: At week 16, patients with LDL-C levels remaining above the target of 3.4 mmol/l (135 mg/dl) have their dose doubled (atorvastatin to 20 mg, this compound to 40 mg).

    • Follow-up Phase: Patients continue the assigned treatment for a total duration of one year.

  • Primary Endpoint: Percentage change in LDL-C from baseline.

  • Secondary Endpoints: Percentage change in total cholesterol, triglycerides, and apolipoprotein B; proportion of patients achieving the target LDL-C goal.

  • Safety Assessment: Monitoring and recording of all adverse events and regular measurement of clinical laboratory parameters, including liver enzymes (SGOT, SGPT) and creatine (B1669601) kinase (CK).

G cluster_ator Atorvastatin Arm cluster_prava This compound Arm start Patient Recruitment (Hypercholesterolemic Patients) placebo 6-Week Placebo Baseline Phase start->placebo random Randomization placebo->random ator_init Weeks 1-16: Atorvastatin 10mg/day random->ator_init Group A prava_init Weeks 1-16: This compound 20mg/day random->prava_init Group B ator_eval Week 16 Evaluation: LDL-C > 135 mg/dl? ator_init->ator_eval ator_titrate Atorvastatin Dose Doubled (20mg/day) ator_eval->ator_titrate Yes ator_cont Continue 10mg/day ator_eval->ator_cont No ator_final Follow-up to 1 Year ator_titrate->ator_final ator_cont->ator_final end Final Analysis: - Efficacy (Lipid Profile) - Safety (Adverse Events) ator_final->end prava_eval Week 16 Evaluation: LDL-C > 135 mg/dl? prava_init->prava_eval prava_titrate This compound Dose Doubled (40mg/day) prava_eval->prava_titrate Yes prava_cont Continue 20mg/day prava_eval->prava_cont No prava_final Follow-up to 1 Year prava_titrate->prava_final prava_cont->prava_final prava_final->end

Caption: Workflow of a comparative clinical trial for statins.

Mechanism of Action: HMG-CoA Reductase Inhibition

Both this compound and atorvastatin share a common mechanism of action. They are competitive inhibitors of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver.[1][4] By blocking this enzyme, statins decrease cholesterol production. This reduction in intracellular cholesterol prompts an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[4]

Caption: Mechanism of action of statins in the cholesterol pathway.

References

Validating Pravastatin's Impact on Cholesterol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of pravastatin's efficacy in inhibiting cholesterol synthesis alongside other statins, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to offer an objective analysis of this compound's performance.

Comparative Efficacy of Statins on Cholesterol Synthesis

This compound, a member of the statin class of drugs, effectively lowers cholesterol by inhibiting a key enzyme in the cholesterol synthesis pathway.[1][2] Its efficacy, however, varies in comparison to other statins such as simvastatin (B1681759) and atorvastatin. The following tables summarize quantitative data from both in vitro and clinical studies, providing a clear comparison of their respective potencies.

DrugCell TypeIC50 (nM) for Sterol Synthesis InhibitionReference
This compound Hep G21900[3]
SimvastatinHep G234[3]
LovastatinHep G224[3]

Table 1: In Vitro Inhibition of Sterol Synthesis in Human Hepatoma (Hep G2) Cells. IC50 represents the half-maximal inhibitory concentration.

DrugDaily DosageLDL Cholesterol Reduction (%)Clinical Trial
This compound 40 mg22PROVE IT-TIMI 22
Atorvastatin80 mg51PROVE IT-TIMI 22

Table 2: Comparative Reduction of LDL Cholesterol in Patients with Acute Coronary Syndrome. Data from the PROVE IT-TIMI 22 trial.

Mechanism of Action: The Mevalonate (B85504) Pathway

This compound functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[1] By blocking this enzyme, this compound reduces the production of mevalonate, a crucial precursor to cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[1]

Cholesterol_Synthesis_Pathway cluster_pathway Mevalonate Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene (B77637) Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol This compound This compound This compound->HMG_CoA_Reductase_Target

Cholesterol synthesis pathway and this compound's inhibitory action.

Experimental Protocols

To validate the effects of this compound on cholesterol synthesis, several key experiments are typically performed. The following are detailed methodologies for these assays.

Cholesterol Synthesis Inhibition Assay in Hep G2 Cells

This assay measures the rate of new cholesterol synthesis in cultured liver cells by quantifying the incorporation of a radiolabeled precursor.

a. Cell Culture and Treatment:

  • Culture human hepatoma (Hep G2) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plate the cells in 6-well plates and allow them to grow to near confluency.

  • Pre-incubate the cells in serum-free MEM for 24 hours to upregulate cholesterol synthesis.

  • Treat the cells with varying concentrations of this compound (or other statins) and incubate for 18 hours.

b. Radiolabeling and Lipid Extraction:

  • Add [14C]-acetate (1 µCi/mL) to each well and incubate for an additional 2-4 hours.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Extract total lipids from the cells using a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

c. Quantification of Cholesterol Synthesis:

  • Separate the lipid extract using thin-layer chromatography (TLC).

  • Identify the cholesterol band by comparison with a known standard.

  • Scrape the cholesterol band and quantify the incorporated radioactivity using a scintillation counter.

  • The amount of radioactivity is directly proportional to the rate of cholesterol synthesis.

HMG-CoA Reductase Activity Assay

This assay directly measures the enzymatic activity of HMG-CoA reductase, the target of this compound.

a. Preparation of Cell Lysate:

  • Culture and treat Hep G2 cells as described in the cholesterol synthesis assay.

  • Harvest the cells and prepare microsomes by differential centrifugation.

b. Enzymatic Reaction:

  • Incubate the microsomal protein with a reaction mixture containing [14C]HMG-CoA and an NADPH-generating system.

  • The reaction allows the conversion of [14C]HMG-CoA to [14C]mevalonate.

c. Quantification of Enzyme Activity:

  • Stop the reaction and separate the [14C]mevalonate from the substrate using TLC or column chromatography.

  • Quantify the radioactivity of the mevalonate product. The amount of radioactivity corresponds to the HMG-CoA reductase activity.

Cholesterol Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying total cholesterol in biological samples.

a. Lipid Extraction:

  • Homogenize cultured cells or tissue samples in a chloroform:methanol (2:1, v/v) solution to extract total lipids.

  • Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

b. Derivatization:

  • To increase volatility for GC analysis, the extracted cholesterol is derivatized. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether of cholesterol.

c. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The cholesterol is separated from other lipids on the gas chromatography column and then ionized and detected by the mass spectrometer.

  • Quantification is achieved by comparing the peak area of the sample's cholesterol to that of a known concentration of an internal standard (e.g., deuterated cholesterol).

Experimental_Workflow cluster_assay1 Cholesterol Synthesis Assay cluster_assay2 HMG-CoA Reductase Activity Assay cluster_assay3 GC-MS Cholesterol Quantification A1 Hep G2 Cell Culture & Statin Treatment A2 [14C]-Acetate Radiolabeling A1->A2 A3 Lipid Extraction A2->A3 A4 TLC Separation A3->A4 A5 Scintillation Counting A4->A5 B1 Cell Lysis & Microsome Prep B2 Enzymatic Reaction with [14C]HMG-CoA B1->B2 B3 Separation of [14C]Mevalonate B2->B3 B4 Radioactivity Quantification B3->B4 C1 Lipid Extraction C2 Derivatization C1->C2 C3 GC-MS Analysis C2->C3

General experimental workflows for validating this compound's effects.

References

Pravastatin vs. Simvastatin: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro effects of pravastatin and simvastatin (B1681759), two widely studied inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. The primary focus is on their differential mechanisms and cellular effects, supported by experimental data for researchers, scientists, and drug development professionals. A key distinction between the two is their chemical nature: this compound is hydrophilic (water-soluble), while simvastatin is lipophilic (lipid-soluble).[1][2] This fundamental difference in polarity profoundly influences their cellular uptake, bioavailability, and subsequent biological activities.[3]

Comparative Analysis of In Vitro Effects

The differential effects of this compound and simvastatin are most evident in their cellular entry mechanisms, potency across different cell types, and their impact on various cellular pathways.

1.1. Cellular Uptake and Bioavailability

The most significant factor differentiating the in vitro actions of this compound and simvastatin is their mode of entry into cells.

  • This compound: As a hydrophilic compound, this compound requires a specific transporter to cross cell membranes. Its uptake is primarily mediated by the organic anion-transporting polypeptide 1B1 (OATP1B1), which is expressed almost exclusively on the basolateral membrane of hepatocytes.[3][4] This transporter-dependency largely confines the significant biological effects of this compound to liver cells. In vitro studies consistently show that non-hepatic cells, which lack OATP1B1 expression, are minimally affected by this compound.[3][4]

  • Simvastatin: Being lipophilic, simvastatin can readily diffuse across the plasma membrane of various cell types without the need for a specific transporter.[3] This property allows simvastatin to exert its effects on a wide range of extrahepatic cells, including cancer cells, smooth muscle cells, and myocytes, leading to more diverse and potent systemic in vitro effects compared to this compound.[4][5]

cluster_this compound This compound (Hydrophilic) cluster_simvastatin Simvastatin (Lipophilic) This compound This compound OATP1B1 OATP1B1 Transporter (Liver-Specific) This compound->OATP1B1 Active Transport Hepatocyte Hepatocyte OATP1B1->Hepatocyte Simvastatin Simvastatin CellMembrane Cell Membrane (Various Tissues) Simvastatin->CellMembrane Passive Diffusion ExtrahepaticCell Extrahepatic Cell CellMembrane->ExtrahepaticCell

Diagram 1: Cellular uptake mechanisms.

1.2. Inhibition of HMG-CoA Reductase and Myotoxicity

While both statins effectively inhibit HMG-CoA reductase, their potency varies significantly between cell types, which correlates with their potential for myotoxicity.

In primary neonatal rat skeletal myotubes, this compound was found to be substantially less myotoxic than simvastatin.[6] This difference is attributed to this compound's lower potency in inhibiting cholesterol synthesis in muscle cells compared to liver cells. The half-maximal inhibitory concentration (IC50) for protein synthesis, a sensitive indicator of toxicity, was over 100-fold greater for this compound than for simvastatin in these cells.[6] This effect is reversible with the addition of mevalonic acid, the product of the HMG-CoA reductase reaction, confirming the on-target nature of the toxicity.[6]

ParameterCell TypeThis compound (IC50)Simvastatin (IC50)Lovastatin (B1675250) (IC50)Reference
Cholesterol Synthesis Inhibition Rat Hepatocytes~0.07 µM~0.07 µM~0.07 µM[6]
Rat Skeletal Myotubes5.9 µMUnchanged vs. HepatocytesUnchanged vs. Hepatocytes[6]
Protein Synthesis Inhibition (Toxicity) Rat Skeletal Myotubes759 µM1.9 µM5.4 µM[6]

1.3. Antiproliferative and Pro-Apoptotic Effects

The difference in cellular access leads to starkly contrasting effects on cell growth and survival, particularly in cancer cell lines.

  • Simvastatin: Numerous in vitro studies demonstrate that simvastatin exhibits potent, dose-dependent inhibition of cell growth and induction of apoptosis across a wide array of malignant cell lines, including those from the pancreas, prostate, colon, breast, and cervix.[3][4][7] This effect is often more pronounced in poorly-differentiated cancer cells.[4]

  • This compound: In contrast, this compound shows minimal or no antiproliferative or cytotoxic effects on these same cancer cell lines, which is consistent with the absence of the OATP1B1 transporter required for its uptake.[1][4][7] However, in cells engineered to express OATP1B1 or in normal hepatocytes, this compound can suppress growth to a similar extent as simvastatin.[4][8]

Cell Line TypeStatinEffectConcentrationReference
Various Cancer Lines (Colon, Pancreatic, Prostate, etc.)SimvastatinDose-dependent growth inhibition6.25 µM - 100 µM[4][7]
This compoundMinimal to no effectUp to 100 µM[4][7]
Acute Myeloid Leukaemia (AML) Simvastatin/Lovastatin25% - 100% inhibition2.5 - 20 µM[9]
This compoundSimilar inhibition in 2/3 AMLs, less active in 1/32.5 - 20 µM[9]
Vascular Smooth Muscle Cells Simvastatin/LovastatinG0/G1 phase arrest, cell death20 µM (for cell death)[5]
This compoundNo antiproliferative or cytotoxic effectsNot specified[5]

1.4. Differential Effects on Cellular Signaling and Function

Beyond proliferation, the two statins exhibit opposing effects on key cellular processes like apoptosis signaling and calcium homeostasis.

Apoptosis Signaling: A study on the reduction of cytochrome c, a key step in the intrinsic apoptosis pathway, revealed that this compound and simvastatin have opposite effects. Simvastatin was found to increase the reduction of cytochrome c, which can enhance oxidative stress and facilitate apoptosis.[2] Conversely, this compound reduced the rate of cytochrome c reduction.[2] This aligns with broader findings that lipophilic statins tend to be pro-apoptotic, while hydrophilic statins are not.[2]

Mito Mitochondrion CytC Cytochrome C Mito->CytC Release Apoptosis Apoptosis CytC->Apoptosis Activates Caspases OxStress Oxidative Stress CytC->OxStress Enhances Simvastatin Simvastatin (Lipophilic) Simvastatin->CytC Increases Reduction This compound This compound (Hydrophilic) This compound->CytC Decreases Reduction

Diagram 2: Differential effects on apoptosis.

Calcium Signaling: In cultured rat aortic smooth muscle cells, lipophilic statins (simvastatin and atorvastatin) markedly inhibited the increase in intracellular free calcium concentration ([Ca2+]i) induced by angiotensin II.[10] this compound had no such effect. This inhibition of calcium release from intracellular stores was reversed by mevalonate, indicating that it is a direct consequence of HMG-CoA reductase inhibition and the subsequent depletion of non-sterol isoprenoids crucial for signaling protein function.[10]

Direct Membrane Interaction: Simvastatin's lipophilicity allows it to directly interact with lipid bilayers. Studies using fluorescence lifetime imaging microscopy (FLIM) have shown that simvastatin, but not this compound, alters the microviscosity and lipid order in both model membranes and the plasma membranes of live cells.[11][12] At certain concentrations, simvastatin can induce the formation of nanoscale, cholesterol-rich domains, thereby modulating the lateral organization of the membrane.[11]

Experimental Protocols

The following are summarized methodologies for key in vitro experiments used to compare this compound and simvastatin.

2.1. Cell Growth and Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Summary:

    • Cell Seeding: Plate cells (e.g., cancer cell lines, hepatocytes) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Statin Treatment: Treat cells with various concentrations of this compound or simvastatin (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO).

    • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 540-570 nm.[4][8]

    • Analysis: Express results as a percentage of the control (untreated cells) absorbance. Calculate IC50 values where applicable.

2.2. HMG-CoA Reductase Activity Assay ([14C]acetate Incorporation)

This assay directly measures the enzymatic activity of HMG-CoA reductase by quantifying the synthesis of cholesterol from a radiolabeled precursor.

  • Principle: Cells are incubated with [14C]acetate, which is a precursor for cholesterol synthesis. The amount of radiolabel incorporated into cholesterol is measured as an indicator of HMG-CoA reductase activity, the rate-limiting enzyme in the pathway.

  • Protocol Summary:

    • Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes or myotubes) and expose them to different concentrations of this compound or simvastatin for a defined period.[6]

    • Radiolabeling: Add [14C]acetate to the culture medium and incubate for several hours to allow for incorporation into newly synthesized lipids.

    • Lipid Extraction: Wash the cells, and then extract total lipids using a solvent mixture (e.g., chloroform:methanol).

    • Separation: Separate the non-saponifiable lipids (which include cholesterol) from the saponifiable lipids.

    • Quantification: Measure the radioactivity in the non-saponifiable lipid fraction using a scintillation counter.

    • Analysis: Compare the radioactivity in statin-treated cells to that in control cells to determine the percentage inhibition of cholesterol synthesis and calculate IC50 values.[6]

2.3. Cytochrome C Reduction Assay

This spectrophotometric assay measures the ability of statins to influence the redox state of cytochrome c.

  • Principle: The reduction of cytochrome c can be monitored by measuring the change in its absorbance spectrum. This assay uses a reducing agent like glutathione (B108866) (GSH) to assess how statins modulate this process.[2]

  • Protocol Summary:

    • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris/HCl, pH 8.0, 1 mM EDTA) containing cytochrome c and the reducing substrate (GSH).[2]

    • Statin Addition: Add different concentrations of this compound or simvastatin (e.g., 50-500 µM) to the reaction mixture.

    • Monitoring: Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.

    • Analysis: Calculate the rate of cytochrome c reduction from the slope of the absorbance vs. time plot. Compare the rates in the presence of each statin to the control rate.[2]

Conclusion

The in vitro profiles of this compound and simvastatin are distinctly different, primarily due to this compound's hydrophilic nature and dependence on the liver-specific OATP1B1 transporter versus simvastatin's lipophilicity and ability to passively diffuse into a wide variety of cells. Simvastatin consistently demonstrates more potent and widespread antiproliferative, pro-apoptotic, and signaling-modulatory effects in extrahepatic cells.[4][5][10] Conversely, this compound's effects are largely restricted to hepatocytes, and it exhibits significantly lower toxicity in cell types like skeletal myocytes.[6] These fundamental in vitro differences provide a mechanistic basis for their varied clinical profiles and are crucial for guiding future research and the development of targeted therapeutic strategies.

References

A Comparative Guide to Pravastatin and Rosuvastatin Efficacy in Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two commonly prescribed statins, pravastatin and rosuvastatin (B1679574), in the management of hypercholesterolemia. The information presented is collated from key clinical trials and research studies, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

Rosuvastatin has consistently demonstrated superior efficacy in reducing low-density lipoprotein cholesterol (LDL-C) compared to this compound across various dosages.[1][[“]][3] Clinical trials, most notably the STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial, have shown that rosuvastatin achieves higher percentages of LDL-C reduction and enables more patients to reach their target cholesterol goals.[1][4] While both drugs are generally well-tolerated, some studies suggest differential metabolic effects that may be relevant in specific patient populations.[[“]][5]

Mechanism of Action: HMG-CoA Reductase Inhibition

Both this compound and rosuvastatin belong to the statin class of drugs and share a common mechanism of action: the competitive inhibition of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[6][7] This enzyme catalyzes a critical rate-limiting step in the synthesis of cholesterol in the liver. By blocking this enzyme, statins decrease the intracellular cholesterol concentration, leading to an upregulation of LDL receptors on the surface of liver cells. This, in turn, increases the clearance of LDL-C from the bloodstream.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Statin Inhibition cluster_effect Cellular Effect Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Statins This compound / Rosuvastatin HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition Decreased Intracellular Cholesterol Decreased Intracellular Cholesterol Upregulation of LDL Receptors Upregulation of LDL Receptors Decreased Intracellular Cholesterol->Upregulation of LDL Receptors Increased LDL-C Clearance Increased LDL-C Clearance Upregulation of LDL Receptors->Increased LDL-C Clearance

Diagram 1: Mechanism of Action of Statins

Comparative Efficacy: Quantitative Data

The following tables summarize the comparative efficacy of this compound and rosuvastatin in modulating lipid profiles as reported in major clinical trials.

Table 1: LDL-C Reduction (%) from Baseline
DosageThis compoundRosuvastatinStudy
10 mg-20%-46%STELLAR[3][8]
20 mg-24%-STELLAR[8]
40 mg-30%-55%STELLAR[4][8]
20 mg-26.5%-52-Week Trial[9][10]
--5 mg: -39.1%52-Week Trial[9][10]
--10 mg: -47.4%52-Week Trial[9][10]

Note: The STELLAR trial was a 6-week study. The 52-week trial data is from the initial 12-week fixed-dose period.

Table 2: HDL-C Increase (%) from Baseline
StatinDosage RangeMean % Increase in HDL-CStudy
This compound10-40 mg+2.1% to +6.8%STELLAR[1]
Rosuvastatin10-80 mg+7.7% to +9.6%STELLAR[1]
Table 3: Triglyceride Reduction (%) from Baseline
StatinComparisonFindingStudy
Rosuvastatinvs. This compoundSignificantly greater reductionSTELLAR[1]
Rosuvastatin (10mg)vs. This compound (20mg, 40mg)-25.1% reduction (Rosuvastatin)Diabetic Dyslipidemia Study[11]

Key Clinical Trial Methodologies

The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial is a cornerstone for comparing these two statins.

STELLAR Trial Protocol
  • Objective: To compare the efficacy of rosuvastatin with atorvastatin, simvastatin (B1681759), and this compound in reducing LDL-C.[1]

  • Study Design: A 6-week, multicenter, open-label, randomized, parallel-group trial.[1][8]

  • Patient Population: 2,431 adults with hypercholesterolemia (LDL-C ≥160 and <250 mg/dL; triglycerides <400 mg/dL).[1]

  • Treatment Arms: Patients were randomized to receive various doses of rosuvastatin (10, 20, 40, or 80 mg), atorvastatin, simvastatin, or this compound (10, 20, or 40 mg).[1]

  • Primary Endpoint: Percentage change from baseline in LDL-C at week 6.[8]

G cluster_workflow STELLAR Trial Workflow Start Patient Screening (Hypercholesterolemia) DietaryLeadIn Dietary Lead-in Period Start->DietaryLeadIn Randomization Randomization DietaryLeadIn->Randomization Treatment 6-Week Treatment Period Randomization->Treatment this compound (10, 20, 40mg) Rosuvastatin (10, 20, 40, 80mg) Other Statins Endpoint Primary Endpoint Analysis (% Change in LDL-C) Treatment->Endpoint

Diagram 2: STELLAR Trial Experimental Workflow

Differential Metabolic Effects

While both statins are effective at lowering cholesterol, some research points to differing effects on metabolic parameters. A study comparing rosuvastatin 10mg and this compound 40mg found that rosuvastatin therapy was associated with an increase in fasting insulin (B600854) and HbA1c levels, and a decrease in insulin sensitivity.[5] In contrast, this compound therapy showed a decrease in fasting insulin and HbA1c and an increase in insulin sensitivity.[5] These findings suggest that in patients with or at risk for metabolic diseases, the choice between these statins may warrant further consideration.

Safety and Tolerability

In major clinical trials, both this compound and rosuvastatin have been shown to be well-tolerated, with similar overall safety profiles.[[“]] Common side effects for both drugs include muscle pain, nausea, and headache.[6][12]

Conclusion

References

A Comparative Guide to Pravastatin and Other Statins in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of neuroprotection in ischemic stroke, understanding the comparative efficacy of different statins is paramount. This guide provides an objective comparison of pravastatin against other commonly studied statins—atorvastatin, simvastatin, and rosuvastatin—based on data from animal models of stroke. The information is presented to facilitate evidence-based decisions in preclinical research.

At a Glance: Statin Performance in Preclinical Stroke Models

The following tables summarize key quantitative data from various animal model studies. It is crucial to note that direct head-to-head comparisons are limited, and variations in experimental protocols (e.g., animal species, stroke model, drug dosage, and administration timing) can significantly influence outcomes. Therefore, this data should be interpreted with consideration of the specific experimental context provided in the detailed protocols below.

Table 1: Comparison of Infarct Volume Reduction
StatinAnimal ModelDosageAdministration Route & TimingInfarct Volume Reduction vs. ControlReference
This compound Wistar Rat (tMCAO)1 mg/kgIntraperitoneal, repeated injections post-MCAO~57%[1]
This compound Wistar Rat (2VO)1% in dietOral, 2 weeks prior to ischemiaSignificant reduction (P < 0.01)
Atorvastatin Spontaneously Hypertensive Rat (MCAO/RP)3 mg/kgOral, daily for 7 days, starting 14 days post-MCAOSignificant reduction
Atorvastatin Rat (MCAO)10 mg/kg-37% (at 48h)
Simvastatin Rat (MCAO)20 mg/kg-46.6% (at 48h)
Rosuvastatin 129/SV Mouse (MCAO)0.2 mg/kgIntravenous, up to 4h post-MCAOSignificant reduction

tMCAO: transient Middle Cerebral Artery Occlusion; 2VO: Two-Vein Occlusion; MCAO/RP: Middle Cerebral Artery Occlusion/Reperfusion.

Table 2: Comparison of Neurological Outcome Improvement
StatinAnimal ModelNeurological AssessmentOutcome vs. ControlReference
This compound Wistar Rat (tMCAO)Rotarod test, neuroscore, beam balanceSignificant improvement in rotarod test
Atorvastatin Spontaneously Hypertensive Rat (MCAO/RP)Not specifiedImproved neurological outcome
Rosuvastatin Mouse (ICH)28-point neurological scoreSignificant improvement at days 3 and 7
Simvastatin Mouse (TBI)Spatial learning and memorySignificant improvement

ICH: Intracerebral Hemorrhage; TBI: Traumatic Brain Injury.

Table 3: Effects on Stroke-Related Biomarkers
StatinAnimal ModelBiomarkerEffectReference
This compound Wistar Rat (tMCAO)IL-6, Glutamate (B1630785)Attenuated increase[1]
This compound Wistar Rat (2VO)BaxDecreased number of Bax-positive cells
Atorvastatin Rat (MCAO/reperfusion)E-selectin, MPO, MDASignificantly inhibited upregulation
Rosuvastatin SHRSP RatMCP-1, TGF-β1, IL-1β, TNF-αAttenuated transcription
Simvastatin ApoE-/- MouseIL-6, IL-12, MCP-1, CXCL2Lowered transcript levels in the brain

IL: Interleukin; MPO: Myeloperoxidase; MDA: Malondialdehyde; MCP-1: Monocyte Chemoattractant Protein-1; TGF-β1: Transforming Growth Factor-beta 1; TNF-α: Tumor Necrosis Factor-alpha; CXCL2: C-X-C Motif Chemokine Ligand 2; SHRSP: Stroke-Prone Spontaneously Hypertensive Rats.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in this guide.

This compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
  • Animal Model: Male Wistar rats.

  • Ischemia Induction: Temporary occlusion of the middle cerebral artery using the intraluminal filament technique.

  • Drug Administration: this compound (0.1, 0.5, 1, and 2 mg/kg) or saline was administered via repeated intraperitoneal injections at 30 minutes, 6 hours, and on days 1, 2, 3, and 4 after the onset of stroke.[1]

  • Outcome Measures:

    • Infarct Size: Assessed 5 days after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1]

    • Neurobehavioral Tests: Neurological deficits were evaluated using a neuroscore, the beam balance test, and the rotarod test.

    • Biomarker Analysis: Striatal glutamate and interleukin-6 (IL-6) release were measured using cerebral microdialysis.[1]

Atorvastatin in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/RP)
  • Animal Model: Adult spontaneously hypertensive rats.

  • Ischemia Induction: Middle cerebral artery occlusion followed by reperfusion.

  • Drug Administration: Atorvastatin (3 mg/kg) was administered daily by oral gavage for 7 days, with treatment initiated 14 days after the onset of MCAO/RP.

  • Outcome Measures:

    • Infarct Size and BBB Permeability: Evaluated at 8 weeks post-MCAO/RP using multimodal-MRI.

    • Cerebral Blood Flow: Monitored to assess restoration.

    • Neurological Outcome: Assessed through behavioral tests.

    • Histological Analysis: Immunohistochemistry was performed to evaluate angiogenesis and the formation of endothelial tight junctions.

Rosuvastatin in a Mouse Model of Intracerebral Hemorrhage (ICH)
  • Animal Model: Male Balb/c mice.

  • ICH Induction: Collagenase-induced intracerebral hemorrhage.

  • Drug Administration: Rosuvastatin-loaded nanomicelles (1 mg/kg) were administered via tail vein injection at 6 hours post-surgery and then daily for up to 7 days.

  • Outcome Measures:

    • Neurological Deficit: Assessed using a 28-point neurological scoring system at 1, 3, and 7 days.

    • Brain Edema: Measured to assess treatment efficacy.

    • Inflammatory Markers: Expression of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines was quantified.

Simvastatin in a Mouse Model of Traumatic Brain Injury (TBI)
  • Animal Model: Mice subjected to controlled cortical impact injury.

  • Drug Administration: Simvastatin (2 mg/kg) was administered as a dietary intervention for 8 weeks.

  • Outcome Measures:

    • Cognitive Function: Assessed through tests for spatial learning and memory, and spontaneous exploration behavior.

    • Axonal Integrity: Evaluated using immunocytochemistry for an axonal marker.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in comprehension. The following diagrams, generated using Graphviz, illustrate key concepts discussed in the cited literature.

G cluster_0 Ischemic Stroke Cascade cluster_1 Statin Neuroprotective Mechanisms Ischemia/Reperfusion Ischemia/Reperfusion Excitotoxicity Excitotoxicity Ischemia/Reperfusion->Excitotoxicity Oxidative_Stress Oxidative_Stress Ischemia/Reperfusion->Oxidative_Stress Inflammation Inflammation Ischemia/Reperfusion->Inflammation Neuronal_Death Neuronal_Death Excitotoxicity->Neuronal_Death Oxidative_Stress->Neuronal_Death Apoptosis Apoptosis Inflammation->Apoptosis Inflammation->Neuronal_Death Apoptosis->Neuronal_Death Statins Statins Anti_inflammatory_Effects Anti_inflammatory_Effects Statins->Anti_inflammatory_Effects Antioxidant_Effects Antioxidant_Effects Statins->Antioxidant_Effects Anti_apoptotic_Effects Anti_apoptotic_Effects Statins->Anti_apoptotic_Effects eNOS_Upregulation eNOS_Upregulation Statins->eNOS_Upregulation Neurogenesis Neurogenesis Statins->Neurogenesis Anti_inflammatory_Effects->Inflammation Inhibits Neuroprotection Neuroprotection Anti_inflammatory_Effects->Neuroprotection Antioxidant_Effects->Oxidative_Stress Inhibits Antioxidant_Effects->Neuroprotection Anti_apoptotic_Effects->Apoptosis Inhibits Anti_apoptotic_Effects->Neuroprotection eNOS_Upregulation->Neuroprotection Neurogenesis->Neuroprotection

Caption: Pleiotropic neuroprotective mechanisms of statins in ischemic stroke.

G cluster_workflow Typical Experimental Workflow for Statin Efficacy in a Rodent MCAO Model cluster_outcomes Detailed Outcome Assessments Animal_Acclimatization Animal Acclimatization (e.g., Rats/Mice) Baseline_Behavioral_Testing Baseline Behavioral Testing (Optional) Animal_Acclimatization->Baseline_Behavioral_Testing MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) (Transient or Permanent) Baseline_Behavioral_Testing->MCAO_Surgery Statin_Administration Statin or Vehicle Administration (Pre-, Peri-, or Post-MCAO) MCAO_Surgery->Statin_Administration Post_Ischemic_Monitoring Post-Ischemic Monitoring (Neurological Scoring) Statin_Administration->Post_Ischemic_Monitoring Sacrifice_and_Tissue_Harvesting Sacrifice and Tissue Harvesting Post_Ischemic_Monitoring->Sacrifice_and_Tissue_Harvesting Outcome_Analysis Outcome Analysis Sacrifice_and_Tissue_Harvesting->Outcome_Analysis Infarct_Volume_Measurement Infarct Volume (TTC Staining) Outcome_Analysis->Infarct_Volume_Measurement Histology_Immunohistochemistry Histology/Immunohistochemistry (e.g., Biomarkers) Outcome_Analysis->Histology_Immunohistochemistry Molecular_Analysis Molecular Analysis (Western Blot, PCR) Outcome_Analysis->Molecular_Analysis

References

A Comparative Analysis of Hydrophilic and Lipophilic Statins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Statins, a class of drugs that inhibit HMG-CoA reductase, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. While all statins share a common mechanism of action, they can be broadly categorized into two groups based on their solubility: hydrophilic and lipophilic. This distinction in their physicochemical properties leads to significant differences in their pharmacokinetic and pharmacodynamic profiles, influencing their clinical efficacy, safety, and pleiotropic effects. This guide provides a comprehensive comparative analysis of hydrophilic and lipophilic statins, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these critical therapeutic agents.

Physicochemical and Pharmacokinetic Properties

The fundamental difference between the two groups of statins lies in their solubility. Hydrophilic statins, such as pravastatin and rosuvastatin (B1679574), are water-soluble, whereas lipophilic statins, including atorvastatin (B1662188), simvastatin (B1681759), and lovastatin, are fat-soluble.[1][2] This property dictates how they are absorbed, distributed, metabolized, and excreted.

Lipophilic statins are passively and rapidly absorbed, while hydrophilic statins require active transport into liver cells.[3][4] This leads to a key distinction: hydrophilic statins are more hepatoselective, meaning their action is more concentrated in the liver, the primary site of cholesterol synthesis.[4] In contrast, lipophilic statins can more readily diffuse across cell membranes, leading to wider distribution in extrahepatic tissues.[5]

Metabolism also differs significantly. Lipophilic statins are primarily metabolized by the cytochrome P450 (CYP450) enzyme system, particularly CYP3A4.[5][6] This makes them more susceptible to drug-drug interactions.[5] Hydrophilic statins, on the other hand, are not extensively metabolized by CYP450 enzymes, reducing the potential for such interactions.[5]

PropertyHydrophilic Statins (this compound, Rosuvastatin)Lipophilic Statins (Atorvastatin, Simvastatin, Lovastatin, Fluvastatin (B1673502), Pitavastatin)Reference
Solubility Water-solubleFat-soluble[1][2]
Absorption Active transportPassive diffusion[3][4]
Tissue Selectivity More hepatoselectiveWide distribution in hepatic and extrahepatic tissues[4][5]
Metabolism Minimally metabolized by CYP450Extensively metabolized by CYP450 (mainly CYP3A4)[5][6]
Excretion Primarily renalPrimarily biliary[7]
Drug Interactions Lower potentialHigher potential[5]

Pharmacodynamics: Efficacy and Pleiotropic Effects

Both hydrophilic and lipophilic statins are effective in lowering low-density lipoprotein cholesterol (LDL-C), the primary target of statin therapy. However, the choice between them may depend on the desired clinical outcome and patient characteristics.

Lipid-Lowering Efficacy

Clinical trials have shown that both classes of statins significantly reduce LDL-C levels. A meta-analysis of randomized controlled trials found no significant difference in the risk reduction for major adverse cardiac events (MACE) between hydrophilic and lipophilic statins when comparing statins of similar intensity.[8] However, some studies suggest nuances in their effects. For instance, a sub-analysis of the MUSASHI-AMI trial found that while lipophilic statins led to a greater reduction in LDL-C, the hydrophilic statin this compound was associated with a lower incidence of new Q-wave appearance on electrocardiograms.[9]

OutcomeHydrophilic StatinsLipophilic StatinsReference
Major Adverse Cardiac Events (MACE) Similar risk reduction to lipophilic statins of comparable intensity (RR 1.01, 95% CI 0.86-1.18)Similar risk reduction to hydrophilic statins of comparable intensity[8]
Myocardial Infarction Comparable results to lipophilic statins (RR 1.18, 95% CI 0.98-1.40)Comparable results to hydrophilic statins[8]
All-Cause Mortality Comparable results to lipophilic statins (RR 1.13, 95% CI 0.92-1.38)Comparable results to hydrophilic statins[8]
Cardiovascular Hospitalization Higher risk compared to lipophilic statins (RR 0.789, 95% CI 0.643-0.969)Lower risk compared to hydrophilic statins[10]
Pleiotropic Effects

Beyond their lipid-lowering capabilities, statins exhibit a range of "pleiotropic" effects that contribute to their cardiovascular benefits. These include anti-inflammatory, antioxidant, and antithrombotic actions.[1] The difference in tissue distribution between hydrophilic and lipophilic statins may influence these effects. While lipophilic statins can exert effects in extrahepatic tissues, the clinical significance of this is still under investigation.[11] Some research suggests that the pleiotropic effects of regular-dose statins are primarily mediated through the inhibition of the Rac1 signaling pathway.[12]

Safety and Tolerability

The safety profiles of hydrophilic and lipophilic statins differ, largely due to their distinct pharmacokinetic properties.

Muscle-Related Side Effects

Statin-associated muscle symptoms (SAMS), including myalgia and, rarely, rhabdomyolysis, are a known side effect. Lipophilic statins are thought to have a higher propensity for causing SAMS due to their ability to penetrate muscle tissue more easily.[2] The PRIMO study, an observational study of patients on high-dosage statin therapy, found that the lipophilic statins atorvastatin and simvastatin were associated with a higher incidence of muscular symptoms compared to the less lipophilic fluvastatin and the hydrophilic this compound.[13][14]

StatinIncidence of Muscle-Related Symptoms (PRIMO Study)
Fluvastatin XL 40 mg5.1%
This compound 40 mg10.9%
Atorvastatin 40 to 80 mg14.9%
Simvastatin 40 to 80 mg18.2%
Drug Interactions

As previously mentioned, the extensive metabolism of lipophilic statins by the CYP3A4 enzyme increases their risk of interactions with other drugs that inhibit or are metabolized by this enzyme.[5] This can lead to increased statin plasma concentrations and a higher risk of adverse effects. Hydrophilic statins, with their minimal CYP450 metabolism, are generally a safer option for patients on multiple medications.[5]

Experimental Protocols

The CENTAURUS Trial: Comparison of Rosuvastatin and Atorvastatin in Acute Coronary Syndrome

Objective: To compare the efficacy of rosuvastatin (hydrophilic) 20 mg/day and atorvastatin (lipophilic) 80 mg/day in reducing the apolipoprotein B/apolipoprotein A-1 (apoB/apoA-1) ratio at three months in patients with non-ST-segment elevation acute coronary syndrome (ACS).[15][16]

Methodology: This was a randomized, double-blind, parallel-group study. Patients were randomized to one of three groups. The study consisted of two double-blind periods. In the first period (from hospital admission to day 0), patients received either rosuvastatin 20 mg/day or a matching placebo. In the second period (from day 0 for three months), patients received either rosuvastatin 20 mg/day or atorvastatin 80 mg/day. The primary endpoint was the percentage change in the apoB/apoA-1 ratio.[15]

Results: Rosuvastatin 20mg was more effective than atorvastatin 80mg in reducing the apoB/apoA-1 ratio at 1 month, but not at 3 months.[16]

The PRIMO Study: Muscular Symptoms with High-Dosage Statin Therapy

Objective: To characterize the risk factors, occurrence rate, onset, nature, and impact of mild to moderate muscular symptoms with high-dosage statin therapy in a general practice setting.[17][18]

Methodology: This was an observational study of 7,924 hyperlipidemic patients receiving high-dosage statin therapy in France. Information on patient demographics, treatment history, and muscular symptoms was collected through questionnaires.[17][18]

Results: Muscular symptoms were reported by 10.5% of patients. The strongest predictors of muscular symptoms were a personal history of muscle pain during lipid-lowering therapy, unexplained cramps, and a history of creatine (B1669601) kinase (CK) elevation. Fluvastatin XL was associated with the lowest rate of muscular symptoms among the statins studied.[17]

The MUSASHI-AMI Study: Early Statin Treatment After Acute Myocardial Infarction

Objective: To evaluate the effect of early statin treatment (within 96 hours of onset) in Japanese patients with acute myocardial infarction (AMI) and normal total cholesterol levels.[19][20]

Methodology: This was a prospective, randomized, open-label, multicenter trial. Patients were randomly assigned to receive any available statin or no statin. A post-hoc analysis was performed to compare the effects of lipophilic and hydrophilic statins.[9]

Results: The early use of statins reduced cardiovascular events.[20] The post-hoc analysis showed that although lipophilic statins lowered LDL-C more potently, the hydrophilic statin this compound was associated with a lower incidence of new Q-wave appearance and a trend towards fewer acute coronary syndrome events.[9]

Signaling Pathways and Experimental Workflows

HMG-CoA Reductase Signaling Pathway

The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[21][22] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Statins Statins->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: HMG-CoA Reductase Pathway Inhibition by Statins.

Pleiotropic Effects Signaling

The pleiotropic effects of statins are largely attributed to the inhibition of isoprenoid intermediate synthesis.[1] These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification of small GTP-binding proteins like Rho and Rac.[11] Inhibition of these proteins leads to a cascade of downstream effects, including improved endothelial function, reduced inflammation, and decreased oxidative stress.

Pleiotropic_Effects_Pathway Statins Statins HMG_CoA_Reductase_Inhibition HMG-CoA Reductase Inhibition Statins->HMG_CoA_Reductase_Inhibition Isoprenoid_Synthesis Decreased Isoprenoid Synthesis (FPP, GGPP) HMG_CoA_Reductase_Inhibition->Isoprenoid_Synthesis Small_GTPases Inhibition of Small GTPases (Rho, Rac) Isoprenoid_Synthesis->Small_GTPases Pleiotropic_Effects Pleiotropic Effects Small_GTPases->Pleiotropic_Effects Endothelial_Function Improved Endothelial Function Pleiotropic_Effects->Endothelial_Function Inflammation Reduced Inflammation Pleiotropic_Effects->Inflammation Oxidative_Stress Decreased Oxidative Stress Pleiotropic_Effects->Oxidative_Stress

Caption: Signaling Pathway of Statin Pleiotropic Effects.

Experimental Workflow for Statin-Induced Myopathy Study

A typical experimental workflow to investigate statin-induced myopathy in a preclinical setting involves isolating and culturing muscle cells, exposing them to different statins, and then assessing various cellular and functional parameters.

Statin_Myopathy_Workflow cluster_prep Cell Preparation cluster_treatment Statin Treatment cluster_analysis Analysis Muscle_Biopsy Muscle Biopsy Cell_Isolation Myoblast Isolation & Culture Muscle_Biopsy->Cell_Isolation Cell_Differentiation Differentiation into Myotubes Cell_Isolation->Cell_Differentiation Statin_Exposure Exposure to: - Hydrophilic Statin - Lipophilic Statin - Control Cell_Differentiation->Statin_Exposure Viability Cell Viability Assay Statin_Exposure->Viability Toxicity Cytotoxicity Assay (e.g., LDH) Statin_Exposure->Toxicity Gene_Expression Gene Expression Analysis (e.g., qPCR) Statin_Exposure->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot) Statin_Exposure->Protein_Analysis

Caption: Experimental Workflow for In Vitro Statin Myopathy Studies.

Conclusion

The choice between a hydrophilic and a lipophilic statin is a critical decision in clinical practice and drug development. While both classes effectively lower LDL-C and reduce cardiovascular risk, their distinct physicochemical properties translate into important differences in their pharmacokinetics, safety profiles, and potentially their pleiotropic effects. Hydrophilic statins offer the advantage of hepatoselectivity and a lower risk of drug-drug interactions and muscle-related side effects. Lipophilic statins, with their broader tissue distribution, may have more pronounced extrahepatic effects, though this requires further investigation. A thorough understanding of these differences, supported by robust experimental data, is essential for optimizing statin therapy and for the development of novel lipid-lowering agents.

References

Pravastatin's In Vivo Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pravastatin's in vivo anti-inflammatory effects against other statins and anti-inflammatory agents, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.

Comparative Analysis of Anti-inflammatory Efficacy

This compound has been demonstrated to exert significant anti-inflammatory effects in various in vivo models, independent of its cholesterol-lowering properties.[1][2] These effects are primarily attributed to the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also decreases the production of non-sterol isoprenoid compounds crucial for inflammatory cell signaling.[3][4][5]

Comparison with Other Statins

In vivo studies have compared the anti-inflammatory potency of this compound with other statins, such as lovastatin (B1675250), simvastatin, atorvastatin (B1662188), and rosuvastatin (B1679574). In a murine air-pouch model of inflammation, this compound, at a dose of 10 mg/kg, significantly reduced leukocyte migration to a similar extent as lovastatin and simvastatin.[3] Another study highlighted that atorvastatin and this compound, but not simvastatin, exhibited anti-inflammatory activity in a model of endotoxin-induced lung injury.[6] Combination therapies of this compound with the antiplatelet agent cilostazol (B1669032) have shown superior anti-tumor necrosis factor (TNF) effects compared to combinations with rosuvastatin or clopidogrel.[7]

Drug Model Dose Effect on Leukocyte Migration Effect on Cytokine Levels Reference
This compound Murine Air-Pouch (LPS-induced)10 mg/kgSignificant reductionReduction in IL-6[3]
Lovastatin Murine Air-Pouch (LPS-induced)10 mg/kgSignificant reductionDose-dependent reduction in IL-6[3]
Simvastatin Murine Air-Pouch (LPS-induced)10 mg/kgSignificant reductionReduction in IL-6[3]
Atorvastatin Endotoxin-induced lung injuryNot specified-Anti-inflammatory effect observed[6]
Rosuvastatin Acute Coronary Syndrome (Human)Not specified-More effective reduction in CRP than atorvastatin[6]
Comparison with Other Anti-inflammatory Agents

This compound's anti-inflammatory power has been shown to be comparable to the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin.[3] In a rat model of chronic cyclosporine-induced nephropathy, this compound treatment attenuated interstitial inflammation and fibrosis.[2] Furthermore, in patients with type 2 diabetes, this compound treatment for two months led to a significant reduction in C-reactive protein (CRP), a key inflammatory marker.[8]

Drug Model Dose Key Anti-inflammatory Effects Reference
This compound Murine Air-Pouch (Carrageenan-induced)10 mg/kgReduction in leukocyte recruitment comparable to indomethacin[3]
Indomethacin Murine Air-Pouch (Carrageenan-induced)4.5 mg/kgSignificant reduction in leukocyte recruitment[3]
This compound Chronic Cyclosporine-Induced Nephropathy (Rat)5 or 20 mg/kgReduced osteopontin, CRP, and macrophage infiltration[2]
This compound Type 2 Diabetes (Human)40 mg/daySignificant reduction in hs-CRP levels[8]

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling Pathway

This compound's primary mechanism of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This leads to a reduction in the synthesis of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical for various intracellular signaling cascades that regulate inflammatory responses. By inhibiting isoprenoid synthesis, this compound disrupts these signaling pathways, leading to a downstream reduction in the activation of pro-inflammatory transcription factors like NF-κB and subsequent expression of inflammatory genes.

Pravastatin_Anti_inflammatory_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Small_GTPases Small GTPases (Ras, Rho) Isoprenoids->Small_GTPases Prenylation This compound This compound This compound->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate NF_kB_Activation NF-κB Activation Small_GTPases->NF_kB_Activation Activates Inflammatory_Genes Inflammatory Gene Expression NF_kB_Activation->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound inhibits HMG-CoA reductase, disrupting inflammatory signaling.

Experimental Workflow: Murine Air-Pouch Model

The air-pouch model is a widely used in vivo technique to study local inflammation and the efficacy of anti-inflammatory drugs.

Air_Pouch_Workflow Day0 Day 0: Subcutaneous air pouch creation in mice Day2 Day 2: Reinjection of air to maintain the pouch Day0->Day2 Day6 Day 6: Induction of inflammation (e.g., LPS or Carrageenan injection) Day2->Day6 Treatment Drug Administration (e.g., this compound oral gavage) Day6->Treatment Before/After Induction Exudate_Collection Collection of pouch exudate (e.g., 24 hours post-induction) Day6->Exudate_Collection Treatment->Exudate_Collection Analysis Analysis of Inflammatory Markers: - Leukocyte count - Cytokine levels (ELISA) - Chemokine levels Exudate_Collection->Analysis

Caption: Workflow for the in vivo murine air-pouch inflammation model.

Detailed Experimental Protocols

Murine Air-Pouch Model of Local Inflammation

This protocol is adapted from studies investigating the anti-inflammatory effects of statins.[3]

  • Animal Model: Male CD-1 mice (6-8 weeks old).

  • Air Pouch Creation:

    • On day 0, inject 10 ml of sterile air subcutaneously into the dorsal region of the mice.

    • On day 2, reinject 5 ml of sterile air to maintain the pouch.

  • Induction of Inflammation:

    • On day 6, inject 1 ml of an inflammatory agent into the air pouch. Common agents include:

      • Lipopolysaccharide (LPS; 0.2 μg in 0.5% carboxymethylcellulose).

      • Carrageenan (1% in sterile saline).

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg) or vehicle control orally at specific time points relative to the inflammatory insult (e.g., 20, 12, and 0.5 hours before LPS injection).

  • Sample Collection:

    • At a predetermined time point after inflammation induction (e.g., 24 hours), euthanize the mice.

    • Carefully open the air pouch and collect the exudate by washing the cavity with a known volume of sterile saline.

  • Analysis:

    • Leukocyte Count: Determine the total number of leukocytes in the exudate using a hemocytometer.

    • Cytokine Analysis: Centrifuge the exudate to pellet the cells. Measure the concentration of cytokines (e.g., IL-6, TNF-α, MCP-1) in the supernatant using specific enzyme-linked immunosorbent assays (ELISAs).

Chronic Inhibition of Nitric Oxide (NO) Synthesis Model

This model, described in studies on Wistar-Kyoto rats, is used to induce cardiovascular inflammatory changes.[1]

  • Animal Model: Male Wistar-Kyoto rats.

  • Induction of Inflammation:

    • Administer N(omega)-nitro-L-arginine methyl ester (L-NAME) in the drinking water (e.g., 100 mg/kg/day) to chronically inhibit NO synthesis.

  • Drug Administration:

    • Concurrently administer this compound (e.g., 50, 100, or 250 mg/kg/day) or vehicle control.

  • Sample Collection and Analysis:

    • After a specified duration (e.g., 3 days), euthanize the rats and collect heart tissue.

    • Immunohistochemistry: Analyze coronary arteries for monocyte infiltration and proliferating cell nuclear antigen (PCNA)-positive cells.

    • Gene Expression Analysis: Measure the expression of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) in the heart tissue using methods such as reverse transcription-polymerase chain reaction (RT-PCR).

Conclusion

The available in vivo evidence strongly supports the anti-inflammatory properties of this compound, which are comparable to other statins and conventional anti-inflammatory drugs. These effects are mediated through the inhibition of the mevalonate pathway and subsequent disruption of inflammatory signaling cascades. The experimental models and protocols detailed in this guide provide a framework for further research into the pleiotropic effects of this compound and its potential therapeutic applications beyond lipid-lowering.

References

Pravastatin vs. Placebo in Preclinical Neurodegeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Statins, inhibitors of HMG-CoA reductase, are widely recognized for their cholesterol-lowering properties. However, a growing body of preclinical evidence suggests their potential neuroprotective roles, independent of their effects on cholesterol levels. These "pleiotropic" effects, including anti-inflammatory, antioxidant, and anti-apoptotic actions, have positioned statins as potential therapeutic agents for a range of neurodegenerative disorders. This guide provides a comparative analysis of pravastatin versus placebo in preclinical models of neurodegeneration, focusing on experimental data from studies on Alzheimer's disease, ischemic stroke (as a model for neuronal injury and protection), and Parkinson's disease. The available data for Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease are also discussed.

Alzheimer's Disease Models

This compound has been evaluated in multiple preclinical models of Alzheimer's disease, demonstrating beneficial effects on amyloid pathology, neuroinflammation, and cognitive function.

Data Summary: Alzheimer's Disease Models
Model Key Outcome This compound Effect vs. Placebo Dosage/Route Reference
TgCRND8 Mice (mutant human APP)Total Aβ PeptidesDose-dependent reduction0.5-10 mg/kg/day (in diet) for 4 weeks[1][2]
TgCRND8 Mice (mutant human APP)sAPPα LevelsParallel increase with Aβ reduction0.5-10 mg/kg/day (in diet) for 4 weeks[1]
TgCRND8 Mice (mutant human APP)Inflammatory Cytokines (IL-1β, TNFα)No significant increase (unlike lovastatin)0.5-10 mg/kg/day (in diet) for 4 weeks[1]
Streptozotocin (B1681764) (ICV-STZ) Induced Dementia in RatsCognitive DeficitPrevention of cognitive impairmentNot specified (p.o.)
Streptozotocin (ICV-STZ) Induced Dementia in RatsGlutathione ContentPrevented decreaseNot specified (p.o.)
Streptozotocin (ICV-STZ) Induced Dementia in RatsGlutamine Synthetase ActivityPrevented decrease and increased activity per seNot specified (p.o.)
Experimental Protocols: Alzheimer's Disease Models

TgCRND8 Mouse Model of Amyloidogenesis [1][2]

  • Animal Model: Three-month-old TgCRND8 mice expressing a mutant human amyloid precursor protein (mHuAPP).

  • Drug Administration: this compound was administered daily in the diet at various doses (0.5, 2.0, and 10 mg/kg/day) for one month. A placebo group received a standard diet.

  • Key Assays:

    • Aβ Peptide Levels: Cerebral soluble and fibrillar Aβ peptides were measured using specific enzyme-linked immunosorbent assays (ELISAs).

    • sAPPα Levels: Soluble amyloid precursor protein alpha (sAPPα) levels were quantified to assess changes in APP processing.

    • Inflammatory Cytokines: Levels of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) in brain tissue were measured by ELISA.

Streptozotocin-Induced Dementia Rat Model

  • Animal Model: Wistar rats.

  • Disease Induction: Dementia was induced by intracerebroventricular (ICV) administration of streptozotocin (STZ).

  • Drug Administration: this compound was administered orally (p.o.). The control group received a placebo.

  • Key Assays:

    • Cognitive Function: Assessed using behavioral tests to evaluate learning and memory.

    • Astrocyte Parameters: Glutathione content and glutamine synthetase activity in brain tissue were measured to assess astrocyte function and antioxidant capacity.

Neuroprotection in Ischemic Stroke Models

Ischemic stroke models are widely used to study mechanisms of neuronal death and neuroprotection relevant to various neurodegenerative conditions. This compound has shown significant protective effects in these models.

Data Summary: Ischemic Stroke Models
Model Key Outcome This compound Effect vs. Placebo Dosage/Route Reference
Temporary Middle Cerebral Artery Occlusion (tMCAO) in RatsInfarct SizeSignificant reduction (greatest effect at 1 mg/kg)0.1, 0.5, 1, and 2 mg/kg (i.p.) at multiple time points post-stroke[3]
tMCAO in RatsStriatal Glutamate (B1630785) IncreaseAttenuated1 mg/kg (i.p.)[3]
tMCAO in RatsIL-6 ReleaseDiminished at 2h post-tMCAO1 mg/kg (i.p.)[3]
Two-Vein Occlusion (2VO) in RatsInfarcted Area RatioSignificantly decreased (P < 0.01)~341.9 mg/kg/day (in food) for 2 weeks prior to 2VO[4][5]
2VO in RatsBax-positive Cells (pro-apoptotic)Significantly decreased in penumbra (P < 0.01)~341.9 mg/kg/day (in food) for 2 weeks prior to 2VO[4][5]
Experimental Protocols: Ischemic Stroke Models

Temporary Middle Cerebral Artery Occlusion (tMCAO) in Rats [3]

  • Animal Model: Wistar rats.

  • Disease Induction: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery.

  • Drug Administration: this compound (0.1, 0.5, 1, and 2 mg/kg) or saline (placebo) was injected intraperitoneally (i.p.) at 30 minutes, 6 hours, and on days 1, 2, 3, and 4 after the stroke.

  • Key Assays:

    • Infarct Size: Measured 5 days after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Neurochemical Analysis: Striatal glutamate and Interleukin-6 (IL-6) levels were measured using cerebral microdialysis.

    • Cerebral Blood Flow (CBF): Monitored to assess vascular effects.

Two-Vein Occlusion (2VO) in Rats [4][5]

  • Animal Model: Male Wistar rats.

  • Disease Induction: Cerebral venous infarction was induced by photochemically occluding two adjacent cortical veins.

  • Drug Administration: The this compound group was fed a diet containing 1% this compound sodium for 2 weeks prior to the procedure. The control group received the standard diet.

  • Key Assays:

    • Infarct Area: Histologically measured as a ratio of the infarcted area to the contralateral hemisphere at 48 hours post-occlusion.

    • Apoptosis Assessment: Bax-positive (pro-apoptotic) and Bcl-2-positive (anti-apoptotic) cells were counted in the penumbra region via immunohistochemistry.

Parkinson's Disease, ALS, and Huntington's Disease

Preclinical data for this compound in other neurodegenerative diseases are less extensive.

  • Parkinson's Disease (PD): While some studies suggest statins can be neuroprotective in PD models by suppressing microglial inflammatory responses, direct comparisons often show that more lipophilic statins, like simvastatin, are more effective than this compound in protecting dopaminergic neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.

  • Amyotrophic Lateral Sclerosis (ALS): The role of statins in ALS is controversial, with preclinical and clinical studies showing conflicting results.[6] Some observational studies have suggested a potential increased risk, while others show no association or a protective effect.[6][7] One study using a SOD1G93A mouse model of ALS found that lovastatin (B1675250), not this compound, delayed symptom onset and prolonged survival.[8] Further preclinical research is needed to clarify the specific effects of this compound in ALS.

  • Huntington's Disease (HD): There is a lack of specific preclinical studies directly evaluating the efficacy of this compound versus placebo in animal models of Huntington's disease.

Visualizing Mechanisms and Workflows

Signaling Pathways of this compound's Neuroprotection

The neuroprotective effects of this compound extend beyond cholesterol reduction and are attributed to its influence on various intracellular signaling pathways. By inhibiting HMG-CoA reductase, this compound reduces the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This, in turn, affects the function of small G-proteins such as Rho, Rac, and Ras, leading to a cascade of downstream effects including reduced inflammation, decreased oxidative stress, and inhibition of apoptosis.[9]

G cluster_0 This compound Action cluster_1 Downstream Cellular Effects cluster_2 Neuroprotective Outcomes This compound This compound hmgcr HMG-CoA Reductase This compound->hmgcr Inhibits pi3k_akt PI3K / Akt Pathway This compound->pi3k_akt Activates mevalonate Mevalonate Pathway hmgcr->mevalonate isoprenoids Isoprenoids (FPP, GGPP) mevalonate->isoprenoids Reduced Synthesis rho_rac Rho / Rac GTPases isoprenoids->rho_rac Inhibits Prenylation inflammation Neuroinflammation (TNFα, IL-6) rho_rac->inflammation Reduces oxidative_stress Oxidative Stress (e.g., via NADPH oxidase) rho_rac->oxidative_stress Reduces apoptosis Apoptosis (Bax expression) pi3k_akt->apoptosis Inhibits outcomes Improved Neuronal Survival Reduced Neuropathology Enhanced Cognitive/Motor Function inflammation->outcomes apoptosis->outcomes oxidative_stress->outcomes

Caption: this compound's neuroprotective signaling cascade.

Typical Experimental Workflow in Preclinical Neurodegeneration Models

The evaluation of this compound in preclinical models typically follows a structured workflow, beginning with the induction of a neurodegenerative phenotype in animal models, followed by a defined treatment period and a comprehensive analysis of behavioral, cellular, and molecular outcomes.

G cluster_workflow Experimental Workflow cluster_treatment Treatment Phase cluster_analysis Post-Mortem Analysis start Start: Animal Model Selection (e.g., TgCRND8 Mice, Wistar Rats) induction Induction of Neurodegeneration (e.g., Transgenic Expression, STZ, MCAO) start->induction treatment_prav This compound Group induction->treatment_prav treatment_plac Placebo Group (Vehicle/Saline) induction->treatment_plac behavior Behavioral Assessment (Cognitive & Motor Tests) treatment_prav->behavior treatment_plac->behavior histo Histopathology (Infarct size, Plaque load, Neuronal loss) behavior->histo biochem Biochemical Assays (Aβ levels, Cytokines, Apoptotic markers) behavior->biochem end Endpoint: Data Analysis & Comparison histo->end biochem->end

References

A Comparative Guide to the Neuroprotective Effects of Statins

Author: BenchChem Technical Support Team. Date: December 2025

Statins, inhibitors of HMG-CoA reductase, are widely recognized for their cholesterol-lowering efficacy. However, a substantial body of research has illuminated their pleiotropic effects, which are independent of lipid reduction and contribute to neuroprotection in a variety of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[1][2] These neuroprotective properties stem from anti-inflammatory, antioxidant, and endothelial-stabilizing actions.[1] The efficacy of individual statins can differ based on their physicochemical properties, most notably their ability to cross the blood-brain barrier (BBB).

This guide offers a comparative analysis of the neuroprotective effects of different statins, supported by experimental data from preclinical and clinical studies. We will delve into their performance in various disease models, detail the experimental methodologies used, and visualize the core signaling pathways involved.

Physicochemical Properties and Blood-Brain Barrier Penetration

A critical factor determining a statin's direct neuroprotective potential is its lipophilicity, which governs its ability to penetrate the BBB.[1] Lipophilic statins are believed to have more pronounced direct effects on the central nervous system compared to their hydrophilic counterparts.[3][4]

Statin Lipophilicity Relative BBB Penetration References
Simvastatin (B1681759) LipophilicHigh[1][3][5]
Lovastatin (B1675250) LipophilicHigh[4][5]
Atorvastatin (B1662188) LipophilicModerate to High[1][3]
Pravastatin HydrophilicLow[1][3][5]
Rosuvastatin (B1679574) HydrophilicLow[1][3][4]

Comparative Efficacy in Preclinical Models of Neurological Disease

The neuroprotective capacity of statins has been extensively evaluated in various animal and cell-based models. The following tables summarize key quantitative findings.

Ischemic Stroke and Intracerebral Hemorrhage (ICH)
Statin Model Dosage & Regimen Key Quantitative Findings Reference
Simvastatin Rat ICH Model2 mg/kg/day for 7 daysSignificantly reduced hematoma volume at 4 weeks (P=0.002 vs. control). Reduced tissue loss significantly (P=0.0003).[6]
Atorvastatin Rat ICH Model2 mg/kg/day for 7 daysMarginally reduced hematoma volume at 4 weeks (P=0.09 vs. control). Reduced tissue loss significantly (P=0.001).[6]
Atorvastatin Rat MCAO Stroke Model20 mg/kg IV (single dose)Significantly reduced infarction volume and brain edema. Effects were blocked by an OATP transporter inhibitor.[7]
Rosuvastatin Mouse Focal Brain IschemiaIntravenous admin.Associated with increased levels of phosphorylated Akt and eNOS in the vasculature.[1]
Neurodegenerative Disorders
Statin Disorder Model Dosage & Regimen Key Quantitative Findings Reference
Lovastatin ALS (SOD1G93A Mouse Model)Human dose equivalentDelayed disease onset and prolonged median survival (153 days vs. 142.5 days for vehicle, p=0.02).[8]
Lovastatin Parkinson's (6-OHDA PC12 cells)In vitroPrevented the increase in LDH and glutamate (B1630785) release. Decreased mRNA and protein levels of TNF-α and NMDAR1.[9]
Rosuvastatin Chronic Hypertension (Rat Model)10 mg/kg/day for 12 weeksImproved cognitive function (Morris water maze & novel object recognition). Attenuated white matter lesions and reduced Aβ deposits.[10][11]
Simvastatin Parkinson's (6-OHDA Rat Model)30 mg/kg/day for 14 daysReduced 6-OHDA-induced elevations in TNF-α and IL-6 and decreased oxidative stress markers.[12]

Key Neuroprotective Signaling Pathways

Statins exert their neuroprotective effects by modulating several critical intracellular signaling pathways. The primary mechanism is the inhibition of HMG-CoA reductase, which has downstream consequences beyond cholesterol synthesis.

HMG-CoA Reductase and Isoprenoid Pathway

The inhibition of HMG-CoA reductase reduces the synthesis of mevalonate (B85504) and its downstream isoprenoid derivatives, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][13] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. By inhibiting prenylation, statins can modulate inflammation, endothelial function, and apoptosis.[5][12][13]

HMG_CoA_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Statins Statins Statins->HMGCR inhibit Mevalonate Mevalonate HMGCR->Mevalonate catalyzes Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Prenylation Protein Prenylation Isoprenoids->Prenylation GTPases Small GTPases (Rho, Ras) Downstream Downstream Effects (↓ Inflammation, etc.) GTPases->Downstream Prenylation->GTPases activates

Statin inhibition of the HMG-CoA reductase pathway.
PI3K/Akt Pro-Survival Pathway

A frequently cited mechanism for statin-mediated neuroprotection is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4] Studies have shown that atorvastatin, simvastatin, and rosuvastatin can increase the phosphorylation and activation of Akt.[1][14][15][16] Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic targets, such as GSK-3β, and activating transcription factors like CREB, which are involved in neurogenesis and synaptic plasticity.[14][17][18]

PI3K_Akt_Pathway Statins Statins (Atorvastatin, Simvastatin) PI3K PI3K Statins->PI3K activate Akt Akt (Protein Kinase B) PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b phosphorylates CREB CREB pAkt->CREB phosphorylates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Apoptosis Apoptosis pGSK3b->Apoptosis inhibits pCREB p-CREB (Active) CREB->pCREB Survival Neuronal Survival & Neurogenesis pCREB->Survival promotes

Statin activation of the PI3K/Akt signaling pathway.

Experimental Protocols

The findings summarized in this guide are based on a range of established experimental methodologies. Below are detailed protocols for key experiments frequently cited in statin neuroprotection research.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a standard method for inducing focal cerebral ischemia to model stroke.[7]

  • Animal Preparation : Male Sprague-Dawley rats (200-250g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure : A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion : The suture remains in place for a set duration (e.g., 90 minutes) to induce ischemia.[7] It is then withdrawn to allow for reperfusion.

  • Statin Administration : Statins (e.g., Atorvastatin 20 mg/kg) or vehicle are administered intravenously at a specific time point, such as 2 hours post-reperfusion.[7]

  • Outcome Assessment :

    • Neurological Deficit Scoring : Functional outcomes are assessed at 24 hours and 7 days using a standardized neurological scoring system.[7]

    • Infarct Volume Measurement : After a set period (e.g., 7 days), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[7]

MCAO_Workflow Anesthesia 1. Anesthesia & Prep (Sprague-Dawley Rat) Surgery 2. MCAO Surgery (Filament Occlusion) Anesthesia->Surgery Ischemia 3. Ischemia Period (e.g., 90 min) Surgery->Ischemia Reperfusion 4. Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Treatment 5. Treatment (Statin or Vehicle IV) Reperfusion->Treatment Assessment 6. Functional Assessment (Neurological Scoring) Treatment->Assessment Analysis 7. Terminal Analysis (TTC Staining for Infarct Volume) Assessment->Analysis

Experimental workflow for the MCAO stroke model.
In Vitro Assay: Western Blot for Protein Phosphorylation

This technique is used to quantify the activation of signaling proteins, such as Akt.[14][17]

  • Cell Culture and Treatment : Primary neurons or cell lines (e.g., PC12) are cultured.[9] Cells are treated with a specific statin (e.g., 10 µM Atorvastatin) or vehicle for a designated time.

  • Protein Extraction : Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification : The total protein concentration of each lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading.

  • SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis : An enhanced chemiluminescence (ECL) substrate is applied, and the resulting signal is captured. The membrane is then stripped and re-probed for the total amount of the protein (e.g., anti-total-Akt) and a loading control (e.g., β-actin) for normalization. Band intensity is quantified using densitometry software.

Conclusion

The experimental evidence strongly indicates that statins possess significant neuroprotective properties that are mediated by a variety of mechanisms beyond cholesterol reduction.[1] Lipophilic statins, such as simvastatin and atorvastatin, generally demonstrate more pronounced neuroprotective effects in preclinical models, which is likely attributable to their greater ability to cross the blood-brain barrier.[1] However, hydrophilic statins also show protective potential, suggesting that both central and peripheral mechanisms are involved. The activation of pro-survival signaling pathways like PI3K/Akt is a common and crucial element of statin-induced neuroprotection.[14][15] Further research, particularly well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of different statins for specific neurological disorders and to optimize dosage and treatment strategies for clinical application.

References

Pravastatin's Impact on Endothelial Progenitor Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the effects of pravastatin and other statins on endothelial progenitor cells, supported by experimental data and detailed protocols.

Endothelial progenitor cells (EPCs) play a crucial role in the repair of injured blood vessels and the formation of new ones, a process known as neovascularization. Statins, a class of drugs primarily used to lower cholesterol, have been shown to exert beneficial effects on EPCs, independent of their lipid-lowering properties. This guide provides a comparative analysis of the effects of this compound and other commonly used statins—atorvastatin, rosuvastatin, and simvastatin—on the function of EPCs.

Comparative Efficacy of Statins on Endothelial Progenitor Cell Function

Statins have been demonstrated to enhance the key functionalities of EPCs, including their proliferation, migration, and ability to form tube-like structures, which are critical for angiogenesis. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of different statins.

Table 1: Effect of Statins on EPC Proliferation
StatinConcentrationCell TypeDurationEffect on ProliferationCitation
This compound 2 µM, 20 µMEndothelial Colony-Forming Cells (ECFCs)24, 48, 72hSignificant increase (e.g., at 20 µM, 1.10-fold at 24h, 1.15-fold at 48h, 1.19-fold at 72h)[1]
This compound 1 µMiPSC-derived Endothelial Cells (from DIO mice)24hSignificant increase[2]
Atorvastatin Not specifiedEPCs from patients with coronary slow flowNot specifiedSignificant increase in cell viability[3]
Atorvastatin Not specifiedBone marrow EPCs from patients with immune-related hemocytopeniaNot specifiedSignificantly enhanced[4][5]
Simvastatin 100-1000 nMStem cells from apical papillae (SCAPs)3 and 7 daysReduced cell numbers[6]
Table 2: Effect of Statins on EPC Migration
StatinConcentrationCell TypeDurationEffect on MigrationCitation
This compound 20 µM, 200 µMEndothelial Colony-Forming Cells (ECFCs)Not specifiedSignificant increase in wound closure (e.g., at 200 µM, 1.43-fold)
This compound 1 µMiPSC-derived Endothelial Cells (from DIO mice)24hSignificant increase[2]
Atorvastatin Not specifiedEPCs from patients with coronary slow flowNot specifiedSignificant increase in migratory capacity[3]
Atorvastatin Not specifiedBone marrow EPCs from patients with immune-related hemocytopeniaNot specifiedMarkedly increased migratory potential[4][5]
Simvastatin 80 µMColon cancer cellsNot specifiedSignificantly reduced[7]
Table 3: Effect of Statins on EPC Tube Formation
StatinConcentrationCell TypeDurationEffect on Tube FormationCitation
This compound 2 µM, 20 µM, 200 µMEndothelial Colony-Forming Cells (ECFCs)6hSignificant increase in tube length and branch points (e.g., at 20 µM, 1.44-fold in tube length, 1.75-fold in branch points)[1]
This compound 1 µMiPSC-derived Endothelial Cells (from DIO mice)24hSignificant increase in cord-like structures[2]
Atorvastatin Not specifiedEPCs from patients with coronary slow flowNot specifiedIncreased tube number[3]
Atorvastatin 1 µMMouse endothelial cellsNot specifiedSignificantly decreased[8]
Simvastatin 0.2 µMHuman Umbilical Vein Endothelial Cells (HUVECs)18hInhibited tube formation[9]

Signaling Pathways Modulated by this compound

This compound enhances EPC function primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway. This cascade plays a central role in promoting cell survival, proliferation, and migration.

Pravastatin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates eNOS eNOS (endothelial Nitric Oxide Synthase) Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces EPC_Function Enhanced EPC Function (Proliferation, Migration, Survival) NO->EPC_Function Promotes

This compound-induced activation of the PI3K/Akt/eNOS signaling pathway in EPCs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Culture of Endothelial Progenitor Cells from Peripheral Blood

This protocol outlines the steps for isolating and culturing EPCs from human peripheral blood.

EPC_Isolation_Workflow cluster_isolation EPC Isolation step1 1. Collect Peripheral Blood in EDTA-containing tubes step2 2. Isolate Mononuclear Cells (MNCs) using density gradient centrifugation (e.g., Ficoll) step1->step2 step3 3. Plate MNCs on fibronectin-coated culture flasks step2->step3 step4 4. Culture in Endothelial Growth Medium (EGM-2) supplemented with growth factors step3->step4 step5 5. Identify EPC Colonies (cobblestone appearance) after 7-21 days step4->step5

Workflow for the isolation and culture of EPCs.

Detailed Steps:

  • Blood Collection: Collect peripheral blood from healthy donors in tubes containing an anticoagulant such as EDTA.

  • Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) from the whole blood using density gradient centrifugation with a medium like Ficoll-Paque.

  • Cell Plating: Plate the isolated MNCs onto culture flasks or plates pre-coated with fibronectin.

  • Cell Culture: Culture the cells in a specialized endothelial growth medium, such as EGM-2, supplemented with growth factors like VEGF, bFGF, and EGF. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Colony Identification: After 7 to 21 days in culture, EPC colonies will appear as well-circumscribed clusters of cells with a characteristic "cobblestone" morphology.[10]

EPC Migration Assay (Transwell)

The Transwell migration assay is used to quantify the migratory capacity of EPCs in response to a chemoattractant.

Transwell_Migration_Assay cluster_protocol Transwell Migration Assay Protocol prep 1. Prepare Transwell inserts (e.g., 8 µm pore size) chemo 2. Add chemoattractant (e.g., VEGF or statin) to the lower chamber prep->chemo cells 3. Seed EPCs in serum-free medium in the upper chamber chemo->cells incubate 4. Incubate for 4-24 hours at 37°C cells->incubate fix_stain 5. Fix and stain migrated cells on the underside of the membrane incubate->fix_stain quantify 6. Remove non-migrated cells and quantify migrated cells by microscopy fix_stain->quantify

Steps for performing a Transwell migration assay.

Detailed Steps:

  • Chamber Setup: Place Transwell inserts with a porous membrane (typically 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add a chemoattractant solution, such as medium containing VEGF or the statin being tested, to the lower chamber.

  • Cell Seeding: Suspend the EPCs in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period of 4 to 24 hours at 37°C to allow for cell migration through the membrane.

  • Cell Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain them with a dye such as Crystal Violet.

  • Quantification: Count the number of migrated, stained cells in several random microscopic fields to determine the extent of migration.

EPC Tube Formation Assay

This assay assesses the ability of EPCs to form capillary-like structures, a key step in angiogenesis.

Tube_Formation_Assay cluster_protocol Tube Formation Assay Protocol matrigel 1. Coat wells of a 96-well plate with Matrigel and allow to solidify seed 2. Seed EPCs onto the Matrigel-coated surface matrigel->seed treat 3. Treat cells with the desired statin or control vehicle seed->treat incubate 4. Incubate for 6-18 hours at 37°C treat->incubate image 5. Image the formation of tube-like structures using a microscope incubate->image quantify 6. Quantify tube formation (e.g., total tube length, number of branch points) image->quantify

Methodology for the EPC tube formation assay.

Detailed Steps:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[11]

  • Cell Seeding: Harvest EPCs and resuspend them in the appropriate culture medium. Seed the cells onto the surface of the solidified Matrigel.

  • Treatment: Add the statin of interest or a vehicle control to the wells.

  • Incubation: Incubate the plate for 6 to 18 hours at 37°C.

  • Imaging: Observe and capture images of the formation of capillary-like structures using an inverted microscope.

  • Quantification: Analyze the images to quantify parameters of tube formation, such as the total length of the tubes and the number of branch points, using appropriate software.

Conclusion

The presented data indicates that this compound, along with other statins, can significantly enhance the pro-angiogenic functions of endothelial progenitor cells. These effects are mediated through specific signaling pathways, most notably the PI3K/Akt/eNOS pathway for this compound. While the compiled data provides a valuable comparison, it is important to note that the optimal concentrations and effects can vary depending on the specific statin, the cell type used, and the experimental conditions. The detailed protocols provided herein offer a standardized approach for researchers to further investigate and validate the impact of these compounds on EPC biology. This understanding is crucial for the development of novel therapeutic strategies aimed at promoting vascular repair and regeneration.

References

Pravastatin's Preclinical Efficacy in Hypercholesterolemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pravastatin's performance in various preclinical models of hypercholesterolemia. The data presented is compiled from multiple studies to offer insights into its efficacy against other statins and its underlying mechanisms of action.

This compound, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia. Its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) and its broader pleiotropic effects have been investigated in numerous preclinical animal models. This guide synthesizes key findings from these studies, presenting quantitative data on lipid modulation, detailing experimental methodologies, and illustrating the signaling pathways involved.

Efficacy in Lipid Profile Modulation: A Comparative Overview

This compound has demonstrated significant efficacy in improving lipid profiles in various diet-induced and genetic animal models of hypercholesterolemia. The following tables summarize the quantitative data on the percentage reduction of Total Cholesterol (TC), LDL-C, and the percentage increase in high-density lipoprotein cholesterol (HDL-C) observed in key preclinical studies.

Diet-Induced Hypercholesterolemia Models
Animal ModelTreatment Group (Dosage)Duration% Change in Total Cholesterol% Change in LDL-C% Change in HDL-CReference
New Zealand White Rabbit This compound (10 mg/kg/day)21 days↓ 28.5%↓ 36.2%-[1]
Diabetic New Zealand White Rabbit This compound (10 mg/kg/day)21 days↓ 37.0%↓ 52.7%-[1]
Genetic Hypercholesterolemia Models
Animal ModelTreatment Group (Dosage)Duration% Change in Total Cholesterol% Change in LDL-C% Change in HDL-CReference
Heterozygous WHHL Rabbit This compound (1 mg/kg/day)12 months↓ 51%--[2]

Head-to-Head Comparison with Other Statins

Direct comparative studies in preclinical models are crucial for evaluating the relative potency of different statins. While comprehensive head-to-head preclinical data is not always available in a single study, the following table compiles findings from studies that compared this compound with other commonly used statins under similar experimental conditions. Note: Data from human clinical trials is included for a broader comparative context where preclinical data is limited.

Animal/Human ModelThis compound (Dosage)Comparator Statin (Dosage)% Change in LDL-C (this compound)% Change in LDL-C (Comparator)Reference
Human (Primary Hypercholesterolemia) 20 mg/daySimvastatin (B1681759) (20 mg/day)↓ 25.2%↓ 35.6%[3]
Human (Hypercholesterolemia) 20 mg/dayAtorvastatin (B1662188) (10 mg/day)↓ 23%↓ 35%[4]

Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation and replication. The following sections detail the experimental protocols for key studies cited in this guide.

Hypercholesterolemia Induction and this compound Administration in Rabbits
  • Model: New Zealand White Rabbits and Alloxan-Induced Diabetic Rabbits.[1]

    • Induction of Hypercholesterolemia: Rabbits were fed a diet containing 25% casein and 10% hydrogenated coconut oil for 8 weeks.[1]

    • This compound Administration: Following the induction period, animals were treated with this compound at a dose of 10 mg/kg per day for 21 days.[1]

    • Lipid Analysis: Serum and LDL cholesterol concentrations were measured to determine the efficacy of the treatment.[1]

  • Model: Heterozygous Watanabe Heritable Hyperlipidemic (WHHL) Rabbits.[2]

    • Diet: Rabbits were fed a diet supplemented with 0.03% cholesterol.[2]

    • This compound Administration: this compound was administered at a daily dose of 1 mg/kg body weight for 12 months.[2]

    • Lipid Analysis: Total plasma cholesterol levels were determined.[2]

Hypercholesterolemia Induction in Mice
  • Model: Apolipoprotein E (ApoE)-/- Mice.[5]

    • Induction of Hypercholesterolemia: ApoE-/- mice were fed a high-fat diet.[5]

    • This compound Administration: Mice were subdivided into a control group and a this compound intervention group.[5]

    • Analysis: Aortas were stained with Oil Red O to observe plaque levels. Gene and protein expression of inflammatory markers were detected via real-time polymerase chain reaction (PCR) and Western blotting.[5]

Signaling Pathways and Pleiotropic Effects

Beyond its primary role in cholesterol synthesis inhibition, this compound exerts several pleiotropic effects that contribute to its cardiovascular benefits. These effects are largely attributed to the inhibition of isoprenoid synthesis, which are essential for the function of small GTP-binding proteins like Rho, Ras, and Rac.

HMG-CoA Reductase Inhibition and Downstream Effects

The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL-C from the circulation.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate (B85504) Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptors Increased LDL Receptor Expression Cholesterol->LDL_Receptors Reduced Intracellular Cholesterol Leads to This compound This compound This compound->HMG_CoA_Reductase HMG_CoA_Reductase->Mevalonate LDL_Clearance Increased LDL-C Clearance LDL_Receptors->LDL_Clearance

Mechanism of this compound's Cholesterol-Lowering Effect
Inhibition of Isoprenoid Synthesis and Pleiotropic Effects

The inhibition of mevalonate synthesis by this compound also reduces the production of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases like Rho, Ras, and Rac. By inhibiting their prenylation, this compound prevents their localization to the cell membrane and subsequent activation, leading to a cascade of downstream effects, including anti-inflammatory and antioxidant properties.

Pleiotropic_Effects_Pathway cluster_0 Cholesterol Synthesis Pathway cluster_1 Downstream Signaling Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Small_GTPases Small GTPases (Rho, Ras, Rac) Isoprenoids->Small_GTPases Prenylation This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inflammation Reduced Inflammation (↓ TNF-α, IL-1, IL-6) Small_GTPases->Inflammation Oxidative_Stress Reduced Oxidative Stress Small_GTPases->Oxidative_Stress Endothelial_Function Improved Endothelial Function Small_GTPases->Endothelial_Function

This compound's Pleiotropic Effects via Isoprenoid Inhibition
Impact on Inflammatory Markers

Preclinical studies have demonstrated that this compound can modulate the expression of key inflammatory cytokines. In a study using ApoE-/- mice, this compound treatment led to a reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[5] Another study in a rat model of inflammation showed that this compound could attenuate cardiovascular inflammatory changes.[6] Furthermore, in vitro studies have shown that this compound can inhibit the production of Interleukin-6 (IL-6) and TNF-α in vascular smooth muscle cells.[7]

Summary and Conclusion

This compound consistently demonstrates efficacy in lowering total and LDL cholesterol in various preclinical models of hypercholesterolemia. Its pleiotropic effects, stemming from the inhibition of the mevalonate pathway and subsequent reduction in isoprenoid synthesis, contribute to its anti-inflammatory and antioxidant properties. While direct, comprehensive head-to-head preclinical comparisons with other statins are somewhat limited, the available data suggests that the potency of statins can vary depending on the specific model and experimental conditions. This guide provides a foundational overview for researchers, and further targeted studies are warranted to fully elucidate the comparative efficacy and mechanisms of different statins in specific pathological contexts.

References

A Comparative Guide to the Transcriptomic Effects of Pravastatin on Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of pravastatin in various cell types, supported by experimental data from publicly available research. We delve into the molecular pathways affected by this compound and offer detailed experimental protocols for transcriptomic analysis.

Comparative Transcriptomic Analysis of this compound Treatment

This compound, a widely prescribed statin for lowering cholesterol, exhibits pleiotropic effects that extend beyond its lipid-lowering capabilities. These effects are, in part, mediated by widespread changes in gene expression. This section compares the transcriptomic alterations induced by this compound across different cell types and in comparison to other statins.

This compound vs. Other Cholesterol-Lowering Agents and Statins

Transcriptomic studies have revealed that this compound induces distinct gene expression profiles compared to other cholesterol-lowering agents and even other statins.

In a study comparing this compound with methyl-β-cyclodextrin (MβCD), a cholesterol-sequestering agent, in MDA-MB-231 breast cancer and Calu-1 lung carcinoma cells, both treatments led to a general downregulation of signal transduction, cancer, apoptosis, and chemokine pathways. However, this compound impacted a greater number of genes in Calu-1 cells (>300 genes) compared to MDA-MB-231 cells (35 genes with twofold or greater change). MβCD, in contrast, had a more pronounced effect on the lung cancer cell line. Notably, this compound increased the expression of Caveolin-1 (CAV1), a key component of caveolae involved in signal transduction.[1][2]

When compared with the squalene (B77637) synthase inhibitor squalestatin 1 (SQ1) in primary mouse and rat hepatocytes, both this compound and SQ1 upregulated genes involved in cholesterol and unsaturated fatty acid biosynthesis. However, this compound uniquely repressed the expression of genes associated with retinol (B82714) and xenobiotic metabolism.[3]

Comparisons between different statins have also highlighted unique transcriptional responses. In human astrocytes and neuroblastoma cells, both this compound and simvastatin (B1681759) were found to differentially regulate the expression of genes related to neurodegeneration. For instance, simvastatin significantly reduced the expression of ABCA1 in both cell types, while this compound had a similar but less potent effect.[1] In cardiac myocytes, atorvastatin (B1662188) and this compound elicited distinct transcriptional changes, potentially explaining their different effects on cardiac ultrastructure.[4] A study on porcine aortic endothelial cells showed that cerivastatin, but not this compound, atorvastatin, or pitavastatin, suppressed endothelin-1 (B181129) (ET-1) production, suggesting differential effects on vascular tone regulation among statins.[5]

Table 1: Comparative Effects of this compound and Other Agents on Gene Expression

Comparison AgentCell Type(s)Key Differential Transcriptomic Effects of this compoundReference(s)
Methyl-β-cyclodextrin (MβCD)MDA-MB-231 (Breast Cancer), Calu-1 (Lung Carcinoma)Increased CAV1 expression; greater impact on gene expression in Calu-1 cells.[1],[2]
Squalestatin 1 (SQ1)Primary Mouse and Rat HepatocytesRepressed expression of orthologs in retinol and xenobiotic metabolism.[3]
SimvastatinHuman Astrocytes, Neuroblastoma CellsAttenuated effect on ABCA1 expression compared to simvastatin.[1]
AtorvastatinCardiac MyocytesDistinct patterns of transcriptional regulation.[4]
Cerivastatin, Pitavastatin, AtorvastatinPorcine Aortic Endothelial CellsNo significant effect on endothelin-1 (ET-1) expression, unlike cerivastatin.[5]
This compound's Impact on Different Cell Types

The transcriptomic effects of this compound are highly cell-type specific, reflecting the diverse roles of the targeted pathways in different cellular contexts.

  • Cancer Cells: In cancer cells, this compound has been shown to inhibit tumor growth and induce apoptosis.[6] Transcriptomic analyses in breast and lung cancer cells revealed a general downregulation of pathways involved in signal transduction, cancer progression, apoptosis, and chemokine signaling.[1][2]

  • Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), this compound treatment leads to a shift toward a less inflammatory, prothrombotic, and vasoconstricting gene expression profile. This is evidenced by the downregulation of genes like IL-8 and endothelin-1, and the upregulation of genes involved in the Rap1 signaling pathway and osteoclast differentiation.[7] this compound can also activate the PI3K/Akt/mTOR signaling pathway in endothelial cells, promoting proliferation and migration, which are crucial for angiogenesis.[8]

  • Chondrocytes: In osteoarthritis chondrocytes, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in cartilage degradation. This effect is potentially mediated by promoting the cholesterol efflux pathway.[9][10]

  • Macrophages: In human monocyte-derived macrophages, this compound inhibits cellular cholesterol synthesis and increases the activity of the low-density lipoprotein (LDL) receptor.[11]

Table 2: Summary of this compound's Transcriptomic Effects on Various Cell Types

Cell TypeKey Affected Pathways/GenesFunctional OutcomeReference(s)
Cancer Cells (Breast, Lung)Downregulation of signal transduction, cancer, apoptosis, and chemokine pathways.Inhibition of tumor growth and progression.[1],[2],[6]
Human Umbilical Vein Endothelial Cells (HUVECs)Upregulation of Rap1 signaling and osteoclast differentiation pathways; activation of PI3K/Akt/mTOR signaling.Anti-inflammatory, anti-thrombotic, pro-angiogenic effects.[7],[8]
Osteoarthritis ChondrocytesDownregulation of MMP-1 and MMP-13; upregulation of cholesterol efflux pathway proteins.Protection of chondrocyte matrix.[9],[10]
Human Monocyte-Derived MacrophagesInhibition of cholesterol synthesis genes; upregulation of LDL receptor activity.Reduced cellular cholesterol accumulation.[11]

Key Signaling Pathways Modulated by this compound

Transcriptomic data has illuminated several key signaling pathways that are significantly modulated by this compound treatment.

Mevalonate (B85504) and Cholesterol Biosynthesis Pathway

As a primary inhibitor of HMG-CoA reductase, this compound's most direct transcriptomic effect is on the mevalonate pathway. This leads to a compensatory upregulation of genes involved in cholesterol biosynthesis, such as HMG-CoA reductase itself, as a feedback mechanism.

Mevalonate_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids HMGCR->Mevalonate This compound This compound This compound->HMGCR Inhibits Cholesterol Cholesterol Isoprenoids->Cholesterol

This compound inhibits the mevalonate pathway.
PI3K/Akt/mTOR Signaling Pathway

In endothelial cells, this compound has been shown to activate the PI3K/Akt/mTOR signaling cascade.[8] This pathway is crucial for cell proliferation, survival, and migration. Activation of this pathway by this compound can contribute to its pro-angiogenic effects.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Migration p70S6K->Proliferation

This compound-induced activation of PI3K/Akt/mTOR signaling.
Rap1 Signaling Pathway

Transcriptomic analysis of HUVECs treated with this compound revealed an upregulation of genes associated with the Rap1 signaling pathway.[7] Rap1, a small GTPase, is involved in regulating cell adhesion, junction formation, and proliferation.

Rap1_Signaling_Pathway This compound This compound Rap1_GEF Rap1 GEFs This compound->Rap1_GEF Upregulates Rap1_GTP Rap1-GTP (Active) Rap1_GEF->Rap1_GTP Rap1_GDP Rap1-GDP (Inactive) Rap1_GDP->Rap1_GEF Effectors Downstream Effectors Rap1_GTP->Effectors Cellular_Responses Cell Adhesion Junction Formation Proliferation Effectors->Cellular_Responses

This compound upregulates the Rap1 signaling pathway.

Experimental Protocols for Transcriptomic Analysis

This section provides generalized, detailed methodologies for microarray and RNA sequencing (RNA-seq) analysis of this compound-treated cells.

Experimental Workflow for Transcriptomic Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_microarray Microarray cluster_rnaseq RNA-Seq cluster_data_analysis Data Analysis Cell_Culture Cell Culture Pravastatin_Treatment This compound Treatment Cell_Culture->Pravastatin_Treatment RNA_Isolation Total RNA Isolation Pravastatin_Treatment->RNA_Isolation QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC1 cDNA_Synthesis_Labeling cDNA Synthesis & Labeling QC1->cDNA_Synthesis_Labeling Library_Prep Library Preparation QC1->Library_Prep Hybridization Microarray Hybridization cDNA_Synthesis_Labeling->Hybridization Scanning Microarray Scanning Hybridization->Scanning Data_Preprocessing Data Preprocessing (Normalization, Filtering) Scanning->Data_Preprocessing Sequencing Next-Generation Sequencing Library_Prep->Sequencing Sequencing->Data_Preprocessing DEG_Analysis Differential Gene Expression Analysis Data_Preprocessing->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

General workflow for transcriptomic analysis.
Detailed Methodology: Microarray Analysis

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a microfluidics-based platform (e.g., Agilent 2100 Bioanalyzer). Samples with high-quality RNA (e.g., RIN > 8) should be used for downstream applications.

  • cDNA Synthesis and Labeling: Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) primers. During this step, incorporate fluorescently labeled nucleotides (e.g., Cy3- or Cy5-dUTP) to label the cDNA.

  • Hybridization: Combine equal amounts of labeled cDNA from the this compound-treated and control samples (for two-color arrays) or hybridize each labeled sample to a separate array (for single-color arrays). Hybridize the labeled cDNA to a microarray chip overnight in a hybridization chamber.

  • Washing and Scanning: After hybridization, wash the microarray slides to remove non-specifically bound probes. Scan the microarray slide using a microarray scanner to detect the fluorescent signals.

  • Data Analysis:

    • Image Analysis: Use appropriate software to quantify the fluorescence intensity of each spot on the microarray.

    • Normalization: Normalize the raw data to correct for systematic variations, such as differences in labeling efficiency and scanner settings.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in response to this compound treatment using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.

    • Pathway and Functional Analysis: Use bioinformatics tools (e.g., DAVID, GSEA) to identify biological pathways and gene ontologies that are enriched among the differentially expressed genes.

Detailed Methodology: RNA Sequencing (RNA-Seq)
  • Cell Culture, Treatment, and RNA Isolation: Follow steps 1-3 as described for microarray analysis.

  • Library Preparation:

    • rRNA Depletion or Poly(A) Selection: To enrich for messenger RNA (mRNA), either deplete ribosomal RNA (rRNA) from the total RNA or select for polyadenylated (poly(A)) transcripts.

    • Fragmentation: Fragment the enriched RNA into smaller pieces.

    • cDNA Synthesis: Synthesize first- and second-strand cDNA from the fragmented RNA.

    • End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing by repairing the ends, adding a single 'A' nucleotide to the 3' ends, and ligating sequencing adapters.

    • PCR Amplification: Amplify the adapter-ligated cDNA library to generate a sufficient quantity for sequencing.

  • Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Trimming: Trim adapter sequences and low-quality bases from the reads.

    • Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).

    • Quantification: Count the number of reads mapping to each gene or transcript.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between this compound-treated and control samples.

    • Pathway and Functional Analysis: Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes.

This guide provides a foundational understanding of the transcriptomic effects of this compound. For specific experimental designs and in-depth analysis, researchers should consult the primary literature and utilize appropriate bioinformatics expertise.

References

Pravastatin's Impact on C-reactive Protein: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pravastatin's effect on C-reactive protein (CRP) levels with other widely prescribed statins. The information presented is supported by data from key clinical trials and meta-analyses, offering valuable insights for research and drug development in cardiovascular disease and inflammation.

Executive Summary

This compound has been shown to modestly reduce levels of C-reactive protein, a key biomarker of inflammation associated with cardiovascular risk. Clinical evidence from trials such as the this compound Inflammation/CRP Evaluation (PRINCE) demonstrates a statistically significant reduction in CRP levels, independent of its low-density lipoprotein (LDL) cholesterol-lowering effects.[1] However, the magnitude of this reduction is generally less pronounced when compared to other statins like atorvastatin (B1662188) and rosuvastatin. This guide will delve into the quantitative data from comparative studies, outline the experimental methodologies for CRP measurement, and illustrate the proposed signaling pathways through which statins exert their anti-inflammatory effects.

Comparative Efficacy in CRP Reduction

The following table summarizes the percentage reduction in CRP levels observed with this compound compared to other statins, as reported in major clinical trials and meta-analyses.

StatinDosageClinical Trial/StudyCRP Reduction (%)
This compound 40 mg/dayPRINCE16.9%[1]
This compound 40 mg/dayCARE (5 years)17.4% (median change)
Rosuvastatin 20 mg/dayJUPITER37%[2]
Atorvastatin 10 mg/day vs 80 mg/dayPROVE-IT TIMI 22Dose-dependent reduction
Atorvastatin 80 mg/dayREVERSAL36%
Simvastatin (B1681759) 40 mg/dayZOCORSignificant reduction

A network meta-analysis of 37 randomized controlled trials concluded that while statins, as a class, significantly decrease CRP levels, simvastatin 40 mg/day and atorvastatin 80 mg/day appeared to be among the most effective strategies for lowering CRP.[3] Another comparative study noted a 35.6% reduction in CRP with atorvastatin versus a 5.2% reduction with this compound.

Experimental Protocols

The accurate measurement of C-reactive protein is crucial for evaluating the anti-inflammatory effects of statins. High-sensitivity CRP (hs-CRP) assays are typically employed in clinical trials for their ability to detect low levels of inflammation.

High-Sensitivity C-Reactive Protein (hs-CRP) Immunoassay

Principle: The most common methods for hs-CRP measurement are enzyme-linked immunosorbent assay (ELISA) and immunoturbidimetric assays. These assays utilize monoclonal antibodies specific to human CRP.

Specimen Collection and Handling:

  • Specimen Type: Serum or plasma.

  • Collection: Blood is collected in a plain red-top tube, gel-barrier tube, or a tube containing EDTA or heparin.

  • Processing: The specimen should be centrifuged to separate the serum or plasma from the cells within one hour of collection.

  • Storage: Samples can be stored at 2-8°C for up to 5 days. For longer storage, samples should be frozen at -20°C or lower. Repeated freeze-thaw cycles should be avoided.

Assay Procedure (ELISA Example):

  • Coating: Microplate wells are pre-coated with a monoclonal antibody against CRP.

  • Binding: Patient samples, standards, and controls are added to the wells. CRP present in the sample binds to the immobilized antibody.

  • Washing: Unbound substances are washed away.

  • Detection: An enzyme-conjugated secondary antibody specific to CRP is added, forming a "sandwich" complex.

  • Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a color change.

  • Measurement: The intensity of the color, which is proportional to the CRP concentration, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Quantification: A standard curve is generated using known concentrations of CRP to determine the concentration in the patient samples.

The following diagram illustrates a typical workflow for an hs-CRP ELISA.

G Experimental Workflow: hs-CRP ELISA cluster_prep Sample Preparation cluster_assay ELISA Procedure CollectBlood Collect Blood Sample Centrifuge Centrifuge to Separate Serum/Plasma CollectBlood->Centrifuge Store Store Sample at 2-8°C or -20°C Centrifuge->Store AddSample Add Sample to Coated Plate Store->AddSample Incubate1 Incubate (Binding) AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddEnzymeAb Add Enzyme-Conjugated Antibody Wash1->AddEnzymeAb Incubate2 Incubate (Sandwich Formation) AddEnzymeAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Incubate (Color Development) AddSubstrate->Incubate3 ReadPlate Read Absorbance Incubate3->ReadPlate Calculate Calculate CRP Concentration ReadPlate->Calculate

Caption: Workflow for hs-CRP measurement by ELISA.

Signaling Pathways of Statin-Mediated CRP Reduction

Statins are believed to reduce CRP levels through mechanisms that extend beyond their impact on cholesterol synthesis. The anti-inflammatory effects are thought to be mediated by the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol biosynthesis pathway. This, in turn, affects the function of small GTP-binding proteins like Rho, Rac, and Ras.

The inhibition of these signaling proteins can lead to a downstream reduction in the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB is a key regulator of genes involved in the inflammatory response, including the gene for C-reactive protein in hepatocytes. By downregulating NF-κB activation, statins can decrease the production and secretion of CRP.

The following diagram illustrates the proposed signaling pathway for statin-mediated CRP reduction.

G Proposed Signaling Pathway of Statin-Mediated CRP Reduction Statin Statin (e.g., this compound) HMGCoA HMG-CoA Reductase Statin->HMGCoA Inhibits Isoprenoids Isoprenoid Synthesis HMGCoA->Isoprenoids Inhibits GTPBinding Small GTP-Binding Proteins (Rho, Rac, Ras) Isoprenoids->GTPBinding Inhibits NFkB NF-κB Activation GTPBinding->NFkB Inhibits CRP_Gene CRP Gene Transcription (in Hepatocytes) NFkB->CRP_Gene Reduces CRP C-Reactive Protein Secretion CRP_Gene->CRP Reduces

Caption: Statin's inhibitory effect on the HMG-CoA reductase pathway.

Conclusion

This compound effectively reduces C-reactive protein levels, confirming its anti-inflammatory properties independent of LDL cholesterol reduction. However, for research and development focused on maximizing the anti-inflammatory benefits of statin therapy, comparative data suggests that other statins, such as atorvastatin and rosuvastatin, may offer a more potent CRP-lowering effect. The choice of statin in a clinical or research setting should consider the desired balance between lipid-lowering efficacy, anti-inflammatory effects, and the individual patient's risk profile. The standardized hs-CRP assay protocols are essential for the reliable evaluation of these effects in future studies. The understanding of the underlying signaling pathways provides a basis for the development of novel anti-inflammatory therapies for cardiovascular disease.

References

Pravastatin's Potency in HMG-CoA Reductase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the relative inhibitory strength of pravastatin against HMG-CoA reductase, supported by in vitro experimental data and standardized protocols.

This guide provides a comprehensive comparison of this compound's potency in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The inhibitory capacity of this compound is compared with other commonly used statins, with a focus on their half-maximal inhibitory concentration (IC50) values determined through in vitro assays. This document is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy of statins at the enzymatic level.

Quantitative Comparison of Statin Potency

The inhibitory potency of various statins is most commonly quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value is indicative of a higher potency. The data presented in the following table is derived from a comparative study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to ensure consistency across the measurements.[1]

Statin/MetaboliteIC50 (nM)
Pitavastatin3.2
Rosuvastatin3.9
3R,5S-fluvastatin4.9
Simvastatin (B1681759) acid5.8
Atorvastatin10.5
2-hydroxyatorvastatin12.1
This compound 20.1
4-hydroxyatorvastatin63.5
3S,5R-fluvastatin>1000

Data sourced from a study conducted at the University of Helsinki.[1]

Based on these in vitro findings, this compound demonstrates a lower potency in direct HMG-CoA reductase inhibition compared to other widely prescribed statins such as pitavastatin, rosuvastatin, fluvastatin, simvastatin, and atorvastatin.[1][2] It is important to note that these values reflect enzymatic inhibition in a controlled laboratory setting and do not encompass other pharmacokinetic and pharmacodynamic factors that influence in vivo efficacy, such as absorption, metabolism, and cellular uptake. For instance, this compound is a hydrophilic statin, which may affect its ability to enter cells compared to more lipophilic statins like simvastatin and lovastatin.[3][4]

Experimental Protocols for HMG-CoA Reductase Inhibition Assay

The determination of IC50 values for statins is performed using in vitro enzyme inhibition assays. The following is a detailed methodology based on established research protocols and commercially available assay kits.[1][5][6]

Principle:

The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm.[6][7] This decrease corresponds to the oxidation of the cofactor NADPH to NADP+ during the enzymatic reduction of HMG-CoA to mevalonate.[2][6] The rate of NADPH consumption is directly proportional to the HMG-CoA reductase activity.

Materials and Reagents:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA reductase assay buffer (e.g., 0.1 M phosphate (B84403) buffer)[2]

  • HMG-CoA substrate

  • NADPH cofactor

  • Statin solutions of varying concentrations

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of the statins to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the different concentrations of the statin solutions to respective wells. Include wells with a vehicle control (no statin) and a positive control inhibitor (e.g., atorvastatin).

  • Reaction Initiation: Add the HMG-CoA substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a duration of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption, which is the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each statin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the statin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each statin.[1]

Visualizing Experimental and Logical Relationships

To better understand the experimental workflow and the relative potency of the statins, the following diagrams have been generated.

HMG_CoA_Reductase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, HMG-CoA) Setup Set up 96-well Plate (Buffer, NADPH, Statin) Reagents->Setup Statins Prepare Statin Dilutions Statins->Setup Initiate Initiate Reaction (Add HMG-CoA) Setup->Initiate Measure Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Calculate Calculate Rate of NADPH Consumption Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.

Statin_Relative_Potency Decreasing Potency → cluster_potency Relative Potency (Lower IC50 = Higher Potency) Pitavastatin Pitavastatin (3.2 nM) Rosuvastatin Rosuvastatin (3.9 nM) Pitavastatin->Rosuvastatin Fluvastatin Fluvastatin (4.9 nM) Rosuvastatin->Fluvastatin Simvastatin Simvastatin (5.8 nM) Fluvastatin->Simvastatin Atorvastatin Atorvastatin (10.5 nM) Simvastatin->Atorvastatin This compound This compound (20.1 nM) Atorvastatin->this compound

Caption: Relative Potency of Statins based on IC50 values.

References

Safety Operating Guide

Pravastatin Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and environmental responsibility in the disposal of pravastatin is a critical component of laboratory operations. This guide provides detailed procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

This compound, a member of the statin class of drugs, is widely used in research to study cholesterol metabolism and cardiovascular disease. While not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, proper disposal is essential to prevent environmental contamination and ensure a safe laboratory environment. The recommended disposal method for this compound is incineration by a licensed waste disposal facility.[1][2]

Step-by-Step Disposal Protocol for this compound Waste in a Laboratory Setting:

This protocol outlines the essential steps for managing this compound waste from generation to disposal.

1. Waste Identification and Segregation:

  • This compound Waste Streams: Identify all waste streams containing this compound, including:

    • Unused or expired pure this compound powder or solutions.

    • Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).

    • Aqueous solutions containing this compound.

    • Experimentally treated cells or tissues containing this compound.

  • Segregation: It is crucial to segregate this compound waste from other waste streams at the point of generation. Do not mix this compound waste with:

    • RCRA hazardous waste (e.g., solvents, heavy metals).

    • Biohazardous waste (unless the experimental protocol dictates).

    • Sharps waste.

    • Regular trash.

2. Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof, and clearly labeled container for this compound waste. A common practice is to use a black container for non-RCRA pharmaceutical waste.

  • Labeling: The label should be clear, durable, and include the following information:

    • "Non-Hazardous Pharmaceutical Waste for Incineration"

    • "this compound Waste"

    • The date the container was started.

    • The laboratory or research group name and contact information.

3. Waste Accumulation and Storage:

  • Accumulation: Collect all this compound-contaminated materials directly into the designated waste container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked. Ensure the container is kept closed except when adding waste.

4. Disposal Procedure:

  • Arrange for Pickup: Once the container is full, arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed medical waste disposal contractor.

  • Incineration: The waste will be transported to a licensed facility for destruction by incineration.[1][2][3] This is the environmentally preferred method for disposing of pharmaceuticals that are not classified as hazardous.

Important Considerations:

  • Consult Institutional Policies: Always adhere to your institution's specific guidelines for pharmaceutical waste disposal.

  • Safety Data Sheets (SDS): Refer to the this compound SDS for specific handling and safety information. The SDS for this compound sodium indicates that it is not a hazardous substance under OSHA HCS and is not regulated as a dangerous good for transport.[1]

  • Environmental Impact: While not acutely toxic to aquatic life in low concentrations, the introduction of pharmaceuticals into the environment is a growing concern.[4] Proper disposal by incineration prevents the entry of this compound into waterways.

Quantitative Data on this compound Disposal

ParameterGuideline/DataSource
RCRA Hazardous Waste Classification Not a P- or U-listed hazardous waste.[5]
Recommended Disposal Method Incineration[2][3]
Container Color Code (General) Black for non-RCRA hazardous pharmaceutical waste.General laboratory practice
Environmental Fate Susceptible to hydrolytic, oxidative, and photolytic degradation.[6]

Experimental Protocols: Forced Degradation Studies

Understanding the stability and degradation pathways of this compound is crucial for researchers. Forced degradation studies are often performed to identify potential degradation products and develop stability-indicating analytical methods.

Example Protocol for Hydrolytic Degradation Study:

  • Preparation of Solutions: Prepare stock solutions of this compound in various pH buffers (e.g., acidic, neutral, and alkaline).

  • Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a defined period.

  • Sampling: Withdraw aliquots at specific time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and identify degradation products.

  • Data Interpretation: Determine the degradation kinetics and identify the major degradation products formed under each condition.[6][7]

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PravastatinDisposal Start This compound Waste Generated IsHazardous Is the waste mixed with RCRA hazardous materials? Start->IsHazardous SegregateHazardous Segregate and dispose of as RCRA Hazardous Waste IsHazardous->SegregateHazardous Yes IsSharps Does the waste contain sharps? IsHazardous->IsSharps No DisposeSharps Dispose of in a designated sharps container IsSharps->DisposeSharps Yes IsBiohazard Is the waste biohazardous? IsSharps->IsBiohazard No DisposeBiohazard Follow institutional protocol for biohazardous waste IsBiohazard->DisposeBiohazard Yes NonHazardousContainer Place in a designated 'Non-Hazardous Pharmaceutical Waste' container for incineration IsBiohazard->NonHazardousContainer No EHS_Pickup Arrange for pickup by EHS or licensed contractor NonHazardousContainer->EHS_Pickup Incineration Incineration at a licensed facility EHS_Pickup->Incineration

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Guide to Handling Pravastatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Pravastatin, from initial handling to final disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound sodium may be harmful if swallowed and is suspected of causing cancer and reproductive harm.[1][2] Therefore, adherence to strict safety protocols is crucial. The following personal protective equipment is required to minimize exposure.

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Carcinogenicity (Category 2)GHS08WarningH351: Suspected of causing cancer.[1]
Reproductive Toxicity (Category 2)GHS08WarningH361: Suspected of damaging fertility or the unborn child.[1]
Required Personal Protective Equipment (PPE)
Hand Protection
Eye/Face Protection
Skin and Body Protection

Experimental Workflow for Handling this compound

This diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_area 2. Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_area prep_weigh 3. Weigh this compound prep_area->prep_weigh handle_exp 4. Perform Experimental Procedures prep_weigh->handle_exp cleanup_decontaminate 5. Decontaminate Surfaces & Glassware handle_exp->cleanup_decontaminate cleanup_dispose 6. Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_doff 7. Doff PPE cleanup_dispose->cleanup_doff cleanup_wash 8. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Procedural workflow for safely handling this compound.

Step-by-Step Handling and Storage Protocols

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[3]

  • Avoid Contact: Prevent contact with skin and eyes. Avoid breathing in dust from the substance.[4]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory area.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Protect from moisture and light.[4]

First Aid and Spill Response

Immediate and appropriate action is critical in the event of exposure or a spill.

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][3]
Eye Contact Rinse the opened eye for several minutes under running water.[1] If contact lenses are present, remove them.
Inhalation Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[5]
Ingestion If symptoms persist, consult a doctor.[1] Do not induce vomiting unless directed by medical personnel.[5]

Spill Response Plan:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an absorbent material like diatomite or universal binders.[2]

  • Clean-Up: Sweep up the material and place it in a suitable, closed container for disposal.[3] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Unused Product: Dispose of contents and container in accordance with local, state, and federal regulations.[2] This should typically be handled by a licensed professional waste disposal service.

  • Contaminated Materials: Items such as gloves, absorbent pads, and empty containers should be collected in a sealed, labeled container for hazardous waste.

  • General Guidance: For small, residual amounts (as in a household setting), the FDA recommends mixing the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds.[6] Place this mixture in a sealed plastic bag before disposing of it in the trash.[6] Do not flush down the toilet unless specifically instructed to do so.[7] Always remove or scratch out personal information from prescription labels on empty containers before recycling or discarding them.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pravastatin
Reactant of Route 2
Reactant of Route 2
Pravastatin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.